molecular formula C12H13ClN2 B566551 Biphenyl-2-YL-hydrazine hydrochloride CAS No. 109221-95-6

Biphenyl-2-YL-hydrazine hydrochloride

Cat. No.: B566551
CAS No.: 109221-95-6
M. Wt: 220.7
InChI Key: XXKKAYKULLKATO-UHFFFAOYSA-N
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Description

Biphenyl-2-YL-hydrazine hydrochloride is a useful research compound. Its molecular formula is C12H13ClN2 and its molecular weight is 220.7. The purity is usually 95%.
BenchChem offers high-quality Biphenyl-2-YL-hydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biphenyl-2-YL-hydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-phenylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.ClH/c13-14-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9,14H,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKKAYKULLKATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696331
Record name ([1,1'-Biphenyl]-2-yl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109221-95-6
Record name ([1,1'-Biphenyl]-2-yl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Biphenyl-2-YL-hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Isomeric Landscape of Biphenyl-hydrazine Derivatives

In the realm of pharmaceutical research and organic synthesis, precision is paramount. The seemingly subtle shift of a functional group can dramatically alter a molecule's biological activity and its physicochemical characteristics. This guide focuses on Biphenyl-2-YL-hydrazine hydrochloride, a specific positional isomer of a versatile class of compounds. It is critical to distinguish this molecule from its 3- and 4-isomers, as their properties are not interchangeable. While comprehensive data for the 2-isomer is less prevalent in publicly accessible literature compared to its counterparts, this guide endeavors to provide a thorough understanding by presenting the available information, contextualizing it with data from related isomers, and outlining the established methodologies for its full characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical frameworks necessary for their work with this compound.

Chemical Identity and Structural Elucidation

Biphenyl-2-YL-hydrazine hydrochloride, systematically named [1,1'-Biphenyl]-2-ylhydrazine hydrochloride, is a salt of the organic base [1,1'-Biphenyl]-2-ylhydrazine. The hydrochloride form enhances the compound's stability and aqueous solubility, a common strategy in pharmaceutical development to improve handling and bioavailability.

The core structure consists of a biphenyl moiety, where two phenyl rings are linked by a single bond. The hydrazine group (-NHNH2) is substituted at the 2-position of one of the phenyl rings. This ortho-substitution creates a unique steric and electronic environment compared to the meta (3-position) and para (4-position) isomers, which is expected to influence its reactivity and intermolecular interactions.

Below is a visual representation of the relationship between the free base and its hydrochloride salt.

G cluster_0 Chemical Transformation Free_Base [1,1'-Biphenyl]-2-ylhydrazine HCl_Salt [1,1'-Biphenyl]-2-ylhydrazine Hydrochloride Free_Base->HCl_Salt + HCl HCl_Salt->Free_Base - HCl (e.g., with base) HCl HCl

Caption: Transformation between the free base and its hydrochloride salt.

Key Identifiers

A summary of the key chemical identifiers for Biphenyl-2-YL-hydrazine hydrochloride and its free base is presented in the table below.

IdentifierBiphenyl-2-YL-hydrazine Hydrochloride[1,1'-Biphenyl]-2-ylhydrazine (Free Base)
CAS Number 109221-95-6[1]59964-94-2[2]
Molecular Formula C₁₂H₁₃ClN₂[1]C₁₂H₁₂N₂[2]
Molecular Weight 220.70 g/mol [1]184.24 g/mol [2]

Physicochemical Properties: A Comparative Analysis

PropertyBiphenyl-2-YL-hydrazine HClBiphenyl-3-yl-hydrazine HClBiphenyl-4-yl-hydrazine HCl
Appearance Not specifiedWhite to off-white solid[3]Off-white or beige solid[4]
Melting Point Data not availableData not availableData not available
Solubility Soluble in common solvents (inferred)[3]Soluble in common solvents[3]Soluble in polar solvents (water, alcohols)[5]
pKa Data not availableData not availableData not available
Storage Conditions Sealed in dry, 2-8°C (for free base)[2]Store at 0-8 °C[3]Store at 0-8 °C[4]

Note: The solubility of hydrochloride salts in polar solvents like water is generally expected due to their ionic nature.

Experimental Protocols for Physicochemical Characterization

For a comprehensive understanding of a compound's behavior, especially in a drug development context, rigorous experimental determination of its physicochemical properties is essential. The following sections outline standard methodologies for key parameters.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a solvent (e.g., water, buffer of a specific pH) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Step-by-Step Protocol:

  • Add an excess of Biphenyl-2-YL-hydrazine hydrochloride to a series of flasks containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8).

  • Place the flasks in an incubator with an orbital shaker set to a constant speed (e.g., 100 rpm) and temperature (e.g., 37 ± 1 °C) for a sufficient period (e.g., 48 hours) to ensure equilibrium is reached.[6]

  • At predetermined time points, withdraw aliquots of the supernatant.[6]

  • Filter the aliquots through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.[6]

  • Dilute the filtered samples appropriately and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Equilibrium is confirmed when consecutive measurements show a constant concentration.[6]

G cluster_0 Solubility Determination Workflow A Add excess solid to buffer B Equilibrate at constant T and agitation A->B C Withdraw and filter aliquot B->C D Quantify concentration (e.g., HPLC) C->D E Confirm equilibrium D->E

Caption: Workflow for the shake-flask solubility determination method.

Determination of pKa

The pKa, or acid dissociation constant, is a critical parameter that influences a compound's solubility, absorption, and distribution. Potentiometric titration is a common method for its determination.

Principle: The compound is dissolved in a suitable solvent (often a water-cosolvent mixture) and titrated with a standardized acid or base. The pH of the solution is monitored as a function of the titrant volume, and the pKa is determined from the resulting titration curve.

Step-by-Step Protocol:

  • Accurately weigh and dissolve a known amount of Biphenyl-2-YL-hydrazine hydrochloride in a specified volume of purified water or a water/co-solvent mixture.

  • Calibrate a pH meter with standard buffer solutions.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Record the pH of the solution after each addition of titrant.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity and stability of pharmaceutical compounds. For hydrazine derivatives, derivatization is often employed to enhance chromatographic retention and detection.

Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector measures the separated components as they elute from the column.

Exemplary HPLC Method for Hydrazine Derivatives:

  • Column: A reversed-phase column, such as a C18, is commonly used.[7]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective.[8]

  • Detection: UV detection is a common method. The selection of the detection wavelength should be optimized based on the UV-Vis spectrum of the compound. For some hydrazine derivatives, derivatization with an agent like 2-Hydroxy-1-Naphthalaldehyde can shift the absorbance to the visible range (e.g., 406 nm), improving selectivity.[7][9]

  • Derivatization (optional but recommended): Reaction with an aldehyde or ketone can form a stable hydrazone, which may have better chromatographic properties and a stronger chromophore for UV detection.[9]

Stability Profile

The hydrochloride salt form of a compound is generally more stable than the free base.[5] However, hydrazine derivatives can be susceptible to degradation, particularly through oxidation.

Key Considerations for Stability:

  • pH: The stability of hydrazine derivatives can be pH-dependent. For instance, hydralazine hydrochloride shows maximum stability at approximately pH 3.5.[10]

  • Light and Air: As with many organic molecules, exposure to light and air (oxygen) can promote degradation. It is advisable to store the compound in well-sealed, light-resistant containers.

  • Temperature: Elevated temperatures can accelerate degradation. Recommended storage conditions are typically refrigerated (0-8 °C).[3][4]

Forced Degradation Studies: To understand the degradation pathways, forced degradation studies are crucial. This involves subjecting the compound to stress conditions such as heat, humidity, acid, base, and oxidation. The degradation products can then be identified and characterized, typically using HPLC coupled with mass spectrometry (LC-MS).

Safety and Handling

Hydrazine and its derivatives are a class of compounds that require careful handling due to their potential toxicity.

General Safety Precautions:

  • Engineering Controls: Always handle Biphenyl-2-YL-hydrazine hydrochloride in a well-ventilated chemical fume hood to minimize inhalation exposure.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[12]

  • Spill Response: In case of a spill, do not attempt to clean it up without proper training and equipment. Evacuate the area and follow institutional safety protocols.[11] Small spills may be cleaned up into a designated plastic waste container.[13]

Disposal: Dispose of waste containing Biphenyl-2-YL-hydrazine hydrochloride in a clearly labeled hazardous waste container, separate from other waste streams, in accordance with local and national regulations.[13]

Conclusion and Future Directions

Biphenyl-2-YL-hydrazine hydrochloride is a compound of interest with potential applications in organic synthesis and pharmaceutical research. While there is a notable lack of comprehensive, publicly available data on its specific physicochemical properties, this guide provides a framework for its characterization. By employing the standard experimental protocols outlined herein, researchers can generate the necessary data to fully understand its behavior. A comparative analysis with its 3- and 4-isomers suggests that the position of the hydrazine group will have a significant impact on its properties, a hypothesis that warrants further experimental investigation. As with all hydrazine derivatives, strict adherence to safety protocols is essential to ensure the well-being of laboratory personnel.

References

  • OSHA. (n.d.). Hydrazine. OSHA Method 62. Retrieved from [Link]

  • DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • Das Gupta, V. (1982). Stability studies of hydralazine hydrochloride in aqueous solutions. Journal of Pharmaceutical Sciences, 71(3), 294-297. Retrieved from [Link]

  • Smolenkov, A. D., & Shpigun, O. A. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Review Journal of Chemistry, 2(4), 329-354. Retrieved from [Link]

  • N.A. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Google Patents. (n.d.). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.
  • Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of Hydralazine Hydrochloride in Both Flavored and Nonflavored Extemporaneous Preparations. Retrieved from [Link]

  • Reddy, S. K., Sharma, S., & Singh, A. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

  • Laboratory Safety, University of California, Irvine. (2018). Standard Operating Procedure (SOP). Retrieved from [Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Determination of hydrazine in water samples. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]

  • ACS Publications. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Retrieved from [Link]

  • Hach. (n.d.). Hydrazine. Retrieved from [Link]

  • NCERT. (n.d.). SYSTEMATIC QUALITATIVE ANALYSIS. Retrieved from [Link]

  • N.A. (n.d.). Experiment 4 Solubility of a Salt. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible absorption spectra of the 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives in acetonitrile. Retrieved from [Link]

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"Biphenyl-2-YL-hydrazine hydrochloride CAS number 109221-95-6"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Biphenyl-2-YL-hydrazine Hydrochloride (CAS: 109221-95-6)

Executive Summary

Biphenyl-2-yl-hydrazine hydrochloride, identified by CAS number 109221-95-6, is a specialized chemical intermediate of significant interest to the pharmaceutical and organic synthesis sectors.[1][2] Its molecular structure, featuring a reactive hydrazine group appended to a sterically hindered biphenyl scaffold, makes it a valuable building block for constructing complex, biologically active molecules.[3] This guide serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of its physicochemical properties, a robust synthetic protocol, analytical quality control methods, and critical safety procedures. The strategic application of this reagent, particularly in the synthesis of novel heterocyclic compounds and as a cornerstone for structure-activity relationship (SAR) studies, is explored to highlight its utility in modern medicinal chemistry.

Physicochemical Profile

A thorough understanding of the physical and chemical properties of Biphenyl-2-yl-hydrazine hydrochloride is fundamental for its effective use in a laboratory setting. This compound is the hydrochloride salt of [1,1'-Biphenyl]-2-ylhydrazine.[4]

Identification and Properties

The key identifiers and physicochemical characteristics are summarized below. While specific experimental data for solubility and appearance are not broadly published, properties can be inferred from closely related isomers and general knowledge of hydrazine salts.

PropertyValueSource
CAS Number 109221-95-6[2][5]
Molecular Formula C₁₂H₁₃ClN₂[2][6]
Molecular Weight 220.70 g/mol
Synonyms [1,1'-Biphenyl]-2-ylhydrazine hydrochloride, (2-phenylphenyl)hydrazine hydrochloride[4]
Appearance White to off-white solid (inferred from isomers)[3][7]
Solubility Freely soluble in water (typical for hydrazine hydrochlorides)[8]
Storage Conditions Store at 2-8°C, sealed in a dry, inert atmosphere to prevent degradation.

Strategic Role in Synthesis & Drug Discovery

The utility of Biphenyl-2-yl-hydrazine hydrochloride extends beyond its identity as a simple chemical. Its structure is strategically poised for creating high-value molecules, particularly within drug discovery pipelines.

A Gateway to Privileged Heterocyclic Scaffolds

Hydrazine derivatives are renowned precursors for a multitude of nitrogen-containing heterocycles. The most prominent application for aryl hydrazines is the Fischer Indole Synthesis , a robust reaction first reported in 1875 that remains a primary industrial method for producing indoles.[9] Indole cores are considered "privileged structures" in medicinal chemistry, forming the backbone of numerous pharmaceuticals and dyes.[9] The use of Biphenyl-2-yl-hydrazine hydrochloride in this reaction allows for the direct synthesis of complex, sterically demanding indole derivatives that would be challenging to access through other routes.

Application in Lead Optimization and SAR Studies

In drug development, systematically modifying a lead compound to improve its efficacy and safety is critical. The biphenyl moiety of this reagent offers two aromatic rings that can be independently functionalized. This allows medicinal chemists to probe the binding pockets of biological targets, such as enzymes or receptors, to establish a detailed Structure-Activity Relationship (SAR). This iterative process is essential for optimizing a drug candidate's pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties.[10]

Synthesis and Purification Protocols

The synthesis of aryl hydrazine hydrochlorides is a well-established process in organic chemistry, typically involving the reduction of a diazonium salt.[11] The following protocols are based on these proven methodologies, ensuring a reliable and reproducible outcome.

Proposed Synthetic Pathway

The synthesis proceeds via a two-step sequence starting from the commercially available 2-aminobiphenyl. The causality is clear: the amine is first converted to a more reactive diazonium salt, which is then selectively reduced to the hydrazine.

G A 2-Aminobiphenyl B Benzenediazonium, 2-phenyl-, chloride A->B 1. NaNO₂, aq. HCl 2. 0-5 °C C [1,1'-Biphenyl]-2-ylhydrazine (Free Base) B->C 1. Na₂SO₃ (aq) 2. Gentle Warming D Biphenyl-2-yl-hydrazine hydrochloride (Final Product) C->D Conc. HCl, 0 °C G cluster_synthesis Synthesis cluster_purification Purification A Reaction Setup (Reagents & Cooling) B Diazotization & Reduction (Controlled Addition) A->B C Precipitation (HCl Addition) B->C D Crude Product Isolation (Filtration) C->D Transfer Slurry E Recrystallization (Hot Water/HCl) D->E F Pure Product (>98% Purity) E->F

Caption: General experimental workflow from synthesis to purification.

Analytical Characterization and Quality Control

Ensuring the identity and purity of Biphenyl-2-yl-hydrazine hydrochloride is paramount. A combination of chromatographic and spectroscopic methods should be employed. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. [8][12]

Recommended QC Protocol: RP-HPLC

This method is adapted from validated procedures for similar polar, aromatic amine hydrochlorides. [8] Chromatographic Conditions:

  • Column: C18 Reverse Phase, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 230 nm.

  • Sample Preparation: Dissolve 1 mg of the compound in 10 mL of a 50:50 Water:Acetonitrile mixture.

Acceptance Criteria:

  • Purity of the main peak should be ≥ 98% by area normalization.

  • The retention time should be consistent with a qualified reference standard.

G A Sample Preparation (1 mg/10 mL) B HPLC Injection (RP-C18 Column) A->B C Data Acquisition (UV @ 230 nm) B->C D Analysis (Peak Integration) C->D E Result Purity ≥ 98%? D->E F PASS E->F Yes G FAIL (Repurify/Re-analyze) E->G No

Caption: A standard analytical workflow for quality control via HPLC.

Safety, Handling, and Toxicology

Hydrazine derivatives are classified as hazardous substances and require strict handling protocols. Phenylhydrazine hydrochloride, a close analogue, is known to be toxic, a suspected carcinogen and mutagen, and a skin sensitizer. [13][14][15]

Hazard Identification

The following GHS classifications should be assumed for Biphenyl-2-yl-hydrazine hydrochloride based on data for related compounds. [14][16]

Hazard Class GHS Category Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.
Skin Corrosion/Irritation Category 1B/2 H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.
Skin Sensitization Category 1 H317: May cause an allergic skin reaction.
Carcinogenicity Category 1B/2 H350/H351: May cause cancer / Suspected of causing cancer.
Germ Cell Mutagenicity Category 2 H341: Suspected of causing genetic defects.

| Aquatic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |

Mandatory Handling Protocol

Adherence to the following procedure is non-negotiable to ensure personnel safety.

  • Engineering Controls: All manipulations (weighing, dissolving, transferring) must be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear double-layered nitrile gloves.

    • Eye Protection: Chemical safety goggles and a full-face shield are required.

    • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is mandatory.

  • Handling: Avoid creating dust. Use appropriate tools for solid transfers. Ensure an inert atmosphere if handling the free base, which can be air-sensitive. [16]4. Waste Disposal: All contaminated materials and chemical waste must be disposed of in clearly labeled hazardous waste containers according to institutional and local regulations.

  • Emergency Preparedness: An eyewash station and safety shower must be immediately accessible. Personnel must be familiar with the location and use of a spill kit rated for toxic powders.

References

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  • K. P. V. Kumar and K. P. R. Chowdary, "BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY," International Journal of Pharmaceutical Sciences and Research, 2011. [Online]. Available: [Link]

  • Organic Syntheses, "PHENYLHYDRAZINE," Organic Syntheses Procedure. [Online]. Available: [Link]

  • Google Patents, "CN104610002A - Method for synthesizing symmetrical biphenyl from aromatic hydrazine," Google Patents. [Online].
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  • Carl ROTH, "Safety Data Sheet: Phenylhydrazine hydrochloride," Carl ROTH, 2025. [Online]. Available: [Link]

  • S. Bibi et al., "(Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide as carbonic anhydrase inhibitor: exploration of its in vitro and in silico studies," PMC - PubMed Central, 2025. [Online]. Available: [Link]

  • V. G. Amelin, "Chromatographic methods of determining hydrazine and its polar derivatives," ResearchGate, 2012. [Online]. Available: [Link]

  • Organic Chemistry Portal, "Synthesis of Hydrazine Derivatives (Hydrazides)," Organic Chemistry Portal. [Online]. Available: [Link]

  • S. K. Reddy, S. Sharma, and A. Singh, "Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High," Journal of Drug Delivery and Therapeutics, 2018. [Online]. Available: [Link]

  • ECHA CHEM, "Solvent naphtha (petroleum), light arom.," ECHA. [Online]. Available: [Link]

  • Safe Work Australia, "Solvent naphtha (petroleum), light arom. - Hazardous Chemical Information System (HCIS)," Safe Work Australia. [Online]. Available: [Link]

  • NCBI Bookshelf, "ANALYTICAL METHODS - Toxicological Profile for Hydrazines," NCBI. [Online]. Available: [Link]

  • P. Singh et al., "Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study," PMC - PubMed Central, 2024. [Online]. Available: [Link]

  • A. S. Kalgutkar et al., "Proposed Mechanism of Bioactivation of Hydrazine and Phenylhydrazine," ResearchGate, 2005. [Online]. Available: [Link]

  • HELIX Chromatography, "HPLC Methods for analysis of Hydrazine," HELIX Chromatography. [Online]. Available: [Link]

  • M. A. El-Hashash et al., "Reaction of compound 2 with phenyl hydrazine and benzyl amine reagents," ResearchGate. [Online]. Available: [Link]

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An In-depth Technical Guide to the Molecular Structure and Applications of Biphenyl-2-YL-hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of Biphenyl-2-YL-hydrazine hydrochloride, a molecule of significant interest in contemporary chemical synthesis and drug discovery. We will delve into its molecular architecture, physicochemical properties, and its role as a versatile building block in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Biphenyl Hydrazine Scaffold

The biphenyl moiety is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its rigid, planar structure provides a scaffold for the precise spatial orientation of functional groups, facilitating interactions with biological targets. When combined with a hydrazine group, as in Biphenyl-2-YL-hydrazine hydrochloride, the resulting molecule becomes a highly versatile intermediate for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. These derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for handling and for use in certain reaction conditions.

Molecular Structure and Physicochemical Properties

Biphenyl-2-YL-hydrazine hydrochloride is characterized by a biphenyl core with a hydrazine hydrochloride group attached to the 2-position of one of the phenyl rings. This specific substitution pattern at the ortho position introduces steric considerations that influence its reactivity and conformational flexibility compared to its 3- and 4-yl isomers.

Structural Elucidation

The definitive structure of Biphenyl-2-YL-hydrazine hydrochloride is confirmed through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectral data for the 2-YL isomer is not widely published, 1H and 13C NMR would be critical for confirming the substitution pattern. The proton NMR spectrum is expected to show a complex aromatic region due to the coupling of protons on both phenyl rings. The protons on the substituted ring, in particular, would provide key information about the ortho-substitution.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretches of the hydrazine group, typically in the region of 3200-3400 cm-1. Aromatic C-H and C=C stretching vibrations would also be prominent.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound. Fragmentation patterns would provide further structural information.

Physicochemical Data Summary

A precise compilation of the physicochemical properties of Biphenyl-2-YL-hydrazine hydrochloride is essential for its effective use in research and development.

PropertyValueSource
CAS Number 109221-95-6[2]
Molecular Formula C12H13ClN2[2]
Molecular Weight 220.70 g/mol [3]
Appearance White to off-white solid (expected)[4]
Solubility Soluble in polar solvents like water and alcohols (expected)[5]
Storage Conditions Store at 2-8°C, sealed in a dry environment[6]

Synthesis and Characterization: A Methodological Overview

The synthesis of aryl hydrazines, including Biphenyl-2-YL-hydrazine hydrochloride, typically proceeds through a well-established synthetic route involving the diazotization of the corresponding amine followed by reduction.

General Synthetic Pathway

The synthesis of Biphenyl-2-YL-hydrazine hydrochloride would likely begin with 2-aminobiphenyl. The general steps are outlined below:

Synthesis_Pathway Start 2-Aminobiphenyl Diazotization Diazotization (NaNO2, HCl, 0-5°C) Start->Diazotization Diazonium Biphenyl-2-yl diazonium chloride Diazotization->Diazonium Reduction Reduction (e.g., SnCl2/HCl or Na2SO3) Diazonium->Reduction Product Biphenyl-2-YL-hydrazine hydrochloride Reduction->Product

Caption: General synthetic route for Biphenyl-2-YL-hydrazine hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Diazotization of 2-Aminobiphenyl

  • Dissolve 2-aminobiphenyl in a suitable acidic medium, such as hydrochloric acid, and cool the solution to 0-5°C in an ice bath.

  • Slowly add a chilled aqueous solution of sodium nitrite (NaNO2) dropwise to the stirred solution, maintaining the temperature below 5°C.

  • Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the biphenyl-2-yl diazonium chloride.

Step 2: Reduction of the Diazonium Salt

  • In a separate flask, prepare a solution of a reducing agent, such as stannous chloride (SnCl2) in concentrated hydrochloric acid or an aqueous solution of sodium sulfite (Na2SO3).

  • Slowly add the freshly prepared diazonium salt solution to the reducing agent solution while maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.

Step 3: Isolation and Purification

  • The resulting precipitate of Biphenyl-2-YL-hydrazine hydrochloride is collected by filtration.

  • The crude product is then washed with a cold solvent to remove impurities.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using the analytical techniques described in Section 2.1 (NMR, IR, MS) and by melting point determination.

Applications in Drug Discovery and Development

Biphenyl-2-YL-hydrazine hydrochloride serves as a crucial starting material for the synthesis of a variety of biologically active compounds. The hydrazine moiety is a versatile functional group that can be readily transformed into hydrazones, pyrazoles, indoles, and other heterocyclic systems which are prevalent in many pharmaceuticals.[4][8]

Synthesis of Bioactive Hydrazones

Hydrazones derived from aryl hydrazines are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[9][10] The reaction of Biphenyl-2-YL-hydrazine hydrochloride with various aldehydes and ketones can generate a library of novel hydrazone derivatives for biological screening.

Hydrazone_Formation Hydrazine Biphenyl-2-YL-hydrazine hydrochloride Reaction Condensation Reaction (Acid or Base catalyst) Hydrazine->Reaction Carbonyl Aldehyde or Ketone (R-CHO or R-CO-R') Carbonyl->Reaction Hydrazone Biphenyl-2-yl Hydrazone Derivative Reaction->Hydrazone

Caption: General scheme for the synthesis of bioactive hydrazones.

Precursor for Heterocyclic Scaffolds

The Fischer indole synthesis is a classic example of a reaction where aryl hydrazines are used to construct indole rings, which are core structures in many natural products and pharmaceuticals. Biphenyl-2-YL-hydrazine hydrochloride could be employed in similar cyclization reactions to generate novel, complex heterocyclic systems with potential therapeutic value.

Potential as an Anticancer Agent Intermediate

Derivatives of biphenyl hydrazines have been investigated for their potential as anticancer agents.[4][8] The biphenyl scaffold can mimic the binding of natural ligands to various receptors and enzymes involved in cancer progression. The hydrazine group provides a handle for further chemical modifications to optimize potency and selectivity.

Safety and Handling

As with all hydrazine derivatives, Biphenyl-2-YL-hydrazine hydrochloride should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Biphenyl-2-YL-hydrazine hydrochloride is a valuable and versatile chemical intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its unique molecular structure, characterized by the ortho-substituted biphenyl core, offers opportunities for the design and synthesis of novel compounds with diverse biological activities. While detailed experimental and biological data for this specific isomer are not as prevalent in the public domain as for its 3- and 4-yl counterparts, the foundational chemical principles and the known reactivity of aryl hydrazines provide a strong basis for its exploration in drug discovery programs. Further research into the synthesis, characterization, and biological evaluation of derivatives of Biphenyl-2-YL-hydrazine hydrochloride is warranted to fully unlock its therapeutic potential.

References

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An In-Depth Technical Guide to the Solubility of Biphenyl-2-YL-hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

Biphenyl-2-yl-hydrazine hydrochloride is a versatile chemical intermediate with significant potential in pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents.[1] The journey from a promising compound to a viable drug candidate is fraught with challenges, with poor aqueous solubility being a primary hurdle that can lead to suboptimal drug performance and even termination of development.[1] Therefore, a thorough understanding and precise characterization of the solubility of biphenyl-2-yl-hydrazine hydrochloride are paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the solubility of biphenyl-2-yl-hydrazine hydrochloride, detailing its physicochemical properties, a robust experimental protocol for solubility determination, and a discussion of the critical factors influencing its solubility.

Physicochemical Properties of Biphenyl-2-YL-hydrazine Hydrochloride

Understanding the fundamental physicochemical properties of a compound is the first step in predicting and interpreting its solubility behavior. Biphenyl-2-yl-hydrazine hydrochloride is a crystalline solid, and as a hydrochloride salt, it is expected to exhibit enhanced stability and solubility in polar solvents compared to its free base form.[2]

PropertyValueSource
Molecular Formula C₁₂H₁₃ClN₂[3]
Molecular Weight 220.70 g/mol [3][4]
Appearance White to off-white solid[1]
Storage Conditions 0-8 °C[1]

Solubility Profile: A Data-Driven Approach

While specific quantitative solubility data for biphenyl-2-yl-hydrazine hydrochloride is not extensively available in public literature, qualitative assessments indicate its solubility in polar solvents such as water and alcohols.[2] For illustrative purposes, the solubility of a structurally related compound, phenylhydrazine hydrochloride, is presented below. It is crucial for researchers to experimentally determine the precise solubility of biphenyl-2-yl-hydrazine hydrochloride for their specific applications.

SolventChemical ClassQuantitative Solubility (Phenylhydrazine HCl)Qualitative Solubility (Biphenyl-hydrazine HCl derivatives)
WaterProtic Polar~50 g/L (at 20 °C)[5][6]Soluble[2]
MethanolProtic PolarData not availableSoluble[2]
EthanolProtic PolarMiscible (for Phenylhydrazine base)[7]Soluble[2]
Dimethyl Sulfoxide (DMSO)Aprotic PolarData not availableLikely Soluble
AcetoneAprotic PolarVery Soluble (for Phenylhydrazine base)[8]Likely Soluble

Note: The provided quantitative data is for phenylhydrazine hydrochloride and should be used as a reference point only. The biphenyl group in biphenyl-2-yl-hydrazine hydrochloride will influence its solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[9] This protocol provides a step-by-step guide for its implementation, ensuring accuracy and reproducibility.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Weigh excess biphenyl-2-yl-hydrazine HCl B Add to a known volume of solvent A->B Dispense C Seal and agitate at constant temperature B->C Incubate D Allow to equilibrate (e.g., 24-48 hours) C->D Maintain equilibrium E Allow solid to settle D->E Cease agitation F Withdraw a clear aliquot of the supernatant E->F Careful aspiration G Filter through a 0.22 µm syringe filter F->G Remove fine particles H Prepare serial dilutions G->H Dilute to within analytical range I Quantify concentration using a validated analytical method (e.g., HPLC-UV) H->I Inject and measure J Calculate solubility I->J Based on calibration curve

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of biphenyl-2-yl-hydrazine hydrochloride to a clear glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Pipette a precise volume of the desired solvent (e.g., deionized water, ethanol) into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker or incubator. Temperature control is critical as solubility is temperature-dependent.[10]

    • Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Equilibrium is achieved when the concentration of the dissolved solute remains constant over time.[9]

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a clear aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Prepare a series of dilutions of the filtered saturated solution with the same solvent.

    • Quantify the concentration of biphenyl-2-yl-hydrazine hydrochloride in the diluted samples using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method.[11] Alternatively, UV-Vis spectrophotometry after derivatization with an agent like p-dimethylaminobenzaldehyde can be employed.[12]

    • Generate a calibration curve using standard solutions of known concentrations.

    • Calculate the concentration of the original saturated solution based on the dilution factor and the calibration curve. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature.

Factors Influencing the Solubility of Biphenyl-2-YL-hydrazine Hydrochloride

Several factors can significantly impact the solubility of biphenyl-2-yl-hydrazine hydrochloride. A thorough understanding of these factors is essential for accurate solubility determination and for formulation development.

Effect of pH

The solubility of ionizable compounds like biphenyl-2-yl-hydrazine hydrochloride is highly dependent on the pH of the solution.[13] As a hydrochloride salt of a weak base, its solubility is expected to be influenced by the following principles:

  • Common Ion Effect: In acidic solutions with a high concentration of chloride ions, the solubility of biphenyl-2-yl-hydrazine hydrochloride may decrease due to the common ion effect.[14]

  • Protonation/Deprotonation: The hydrazine moiety can be protonated. At lower pH values, the equilibrium will favor the protonated, more water-soluble form. As the pH increases, the free base form will become more prevalent, which is generally less soluble in aqueous media.

Effect of Temperature

The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with increasing temperature.[10][15] This is because the added thermal energy helps to overcome the lattice energy of the crystal and promotes the interaction between the solute and solvent molecules. However, for some compounds, the dissolution process can be exothermic, leading to a decrease in solubility with increasing temperature.[10] Therefore, it is crucial to determine the solubility of biphenyl-2-yl-hydrazine hydrochloride at the specific temperatures relevant to its intended application and storage.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of biphenyl-2-yl-hydrazine hydrochloride. While specific quantitative data remains to be experimentally established, the provided physicochemical properties, the detailed shake-flask protocol, and the discussion of key influencing factors offer a robust starting point for any researcher in the field. By adhering to rigorous experimental practices and considering the interplay of pH and temperature, scientists and drug development professionals can generate the high-quality solubility data necessary to advance their research and development efforts.

References

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  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Reddy, S. K., Sharma, S., & Singh, A. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Nagaraja, K. S., & Kumar, V. (2010). Spectrophotometric Determination of Hydrazine. E-Journal of Chemistry, 7(4), 1243-1248. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Smolenkov, A. D., & Shpigun, O. A. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 67(13), 1097-1113. Retrieved from [Link]

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  • Lu, J. X., Tupper, C., Gutierrez, A. V., & Murray, J. (2022). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

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An In-Depth Technical Guide to the Stability of Biphenyl-2-YL-hydrazine Hydrochloride: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a cornerstone of its journey from discovery to application. This guide provides a comprehensive framework for evaluating the stability of Biphenyl-2-YL-hydrazine hydrochloride. In the absence of extensive public data on this specific isomer, we will leverage first principles of chemical reactivity and established methodologies in pharmaceutical development to construct a robust investigational plan. This document serves as both a predictive guide and a practical manual for executing the necessary stability studies.

Physicochemical Properties and Predicted Stability Profile

Biphenyl-2-YL-hydrazine hydrochloride is an organic salt with a biphenyl scaffold and a hydrazine functional group at the ortho position. The hydrochloride salt form generally enhances solubility in polar solvents and can improve the stability of the free base.

Key Structural Features Influencing Stability:

  • Hydrazine Moiety: The hydrazine group is inherently susceptible to oxidation. This is often the primary degradation pathway for hydrazine-containing compounds.

  • Biphenyl System: The two phenyl rings are relatively stable, but the C-N bond connecting the hydrazine to the biphenyl ring can be a point of cleavage under certain stress conditions.

  • Ortho-Substitution Pattern: The placement of the hydrazine group at the 2-position introduces steric hindrance. This can influence the rate and pathway of degradation reactions compared to its 3- and 4-yl isomers. For instance, intramolecular reactions may be favored, while intermolecular reactions could be slowed. The rotational barrier of the biphenyl bond may also play a role in the molecule's conformational stability.[1][2]

Predicted Instabilities:

Based on these features, Biphenyl-2-YL-hydrazine hydrochloride is likely to be sensitive to:

  • Oxidative conditions: Due to the easily oxidizable hydrazine group.

  • Elevated temperatures: Thermal stress can provide the energy needed for decomposition reactions, such as denitrogenation.

  • High pH: In basic conditions, the free base form is generated, which may be more susceptible to oxidation than the protonated hydrochloride salt.

  • Photolysis: Aromatic systems can absorb UV light, which may lead to photo-degradation.

Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for designing stability-indicating analytical methods. For Biphenyl-2-YL-hydrazine hydrochloride, the following pathways are plausible:

  • Oxidation: The hydrazine moiety can be oxidized to form a variety of products, including the corresponding diazene, which can further react or decompose. The ultimate product of complete oxidation is often the loss of the hydrazine group and the formation of biphenyl.

  • Hydrolysis: While the C-N bond is generally stable, under harsh acidic or basic conditions, hydrolysis could lead to the formation of 2-aminobiphenyl and hydrazine.

  • Thermolysis: At elevated temperatures, the molecule may undergo fragmentation. A likely pathway is the cleavage of the N-N bond or the C-N bond.

  • Photodegradation: Exposure to light, particularly UV, could induce radical reactions or rearrangements.

The following diagram illustrates these potential degradation routes:

G Biphenyl-2-YL-hydrazine HCl Biphenyl-2-YL-hydrazine HCl Oxidation Products Oxidation Products Biphenyl-2-YL-hydrazine HCl->Oxidation Products [O] Hydrolysis Products Hydrolysis Products Biphenyl-2-YL-hydrazine HCl->Hydrolysis Products H2O, H+ or OH- Thermal Degradants Thermal Degradants Biphenyl-2-YL-hydrazine HCl->Thermal Degradants Heat Photodegradation Products Photodegradation Products Biphenyl-2-YL-hydrazine HCl->Photodegradation Products hv

Caption: Potential degradation pathways for Biphenyl-2-YL-hydrazine hydrochloride.

Framework for a Comprehensive Forced Degradation Study

A forced degradation study is essential to identify the likely degradation products and to develop a stability-indicating analytical method.[3][4] The following protocols are designed to provide a thorough evaluation of the stability of Biphenyl-2-YL-hydrazine hydrochloride.

General Considerations
  • Concentration: A stock solution of Biphenyl-2-YL-hydrazine hydrochloride (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or water).

  • Controls: A control sample (un-stressed) should be analyzed alongside the stressed samples.

  • Extent of Degradation: The stress conditions should be adjusted to achieve a target degradation of 5-20%. This ensures that the primary degradation products are formed without excessive secondary degradation.

Experimental Protocols

Table 1: Forced Degradation Conditions

Stress ConditionProtocol
Acid Hydrolysis To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before analysis.
Oxidation To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours, protected from light.
Thermal Degradation Store the solid compound at 80°C for 48 hours. Also, heat a solution of the compound (1 mg/mL in methanol) at 60°C for 24 hours.
Photostability Expose the solid compound and a solution (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

The following workflow diagram outlines the forced degradation study:

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal (Solid & Solution) Thermal (Solid & Solution) Stock Solution->Thermal (Solid & Solution) Photolytic (Solid & Solution) Photolytic (Solid & Solution) Stock Solution->Photolytic (Solid & Solution) Solid Sample Solid Sample Solid Sample->Thermal (Solid & Solution) Solid Sample->Photolytic (Solid & Solution) HPLC-UV/DAD HPLC-UV/DAD Acid Hydrolysis->HPLC-UV/DAD Base Hydrolysis->HPLC-UV/DAD Oxidation->HPLC-UV/DAD Thermal (Solid & Solution)->HPLC-UV/DAD Photolytic (Solid & Solution)->HPLC-UV/DAD LC-MS LC-MS HPLC-UV/DAD->LC-MS For peak identification

Caption: Workflow for the forced degradation study of Biphenyl-2-YL-hydrazine hydrochloride.

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the workhorse for stability studies.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.

  • Detection: A photodiode array (PDA) detector is recommended to assess peak purity and to identify the optimal wavelength for detection of the parent compound and its degradants.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for the identification and structural elucidation of degradation products. By coupling the HPLC system to a mass spectrometer, the mass-to-charge ratio of the eluting peaks can be determined, providing crucial information about their molecular weight and fragmentation patterns.

Data Interpretation and Reporting

The results of the forced degradation study should be tabulated to show the percentage of degradation of Biphenyl-2-YL-hydrazine hydrochloride under each stress condition. The chromatograms should be presented to demonstrate the separation of the parent peak from the degradation product peaks.

Table 2: Example Data Summary Table

Stress Condition% Assay of Biphenyl-2-YL-hydrazine HCl% Total ImpuritiesMass Balance (%)
Control100.0< 0.1100.0
Acid Hydrolysis[Result][Result][Result]
Base Hydrolysis[Result][Result][Result]
Oxidation[Result][Result][Result]
Thermal (Solid)[Result][Result][Result]
Thermal (Solution)[Result][Result][Result]
Photolytic (Solid)[Result][Result][Result]
Photolytic (Solution)[Result][Result][Result]

Conclusion and Recommendations

References

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An In-Depth Technical Guide to the Hypothesized Mechanism of Action of Biphenyl-2-YL-Hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While "biphenyl-2-yl-hydrazine hydrochloride" is not extensively documented in publicly available scientific literature, its chemical structure—comprising a biphenyl group and a hydrazine moiety—provides a strong foundation for postulating its mechanism of action. This guide synthesizes established knowledge of these functional groups to construct a scientifically rigorous, hypothesis-driven framework. The primary hypothesized mechanism is the inhibition of monoamine oxidase (MAO) enzymes, a well-documented activity of hydrazine derivatives. A secondary, and likely concurrent, mechanism involves hematotoxicity driven by oxidative stress, a known effect of arylhydrazines like phenylhydrazine. This document will deconstruct these potential pathways, propose experimental protocols for their validation, and provide the necessary context for researchers investigating this or structurally related compounds.

Introduction: Deconstructing Biphenyl-2-YL-Hydrazine Hydrochloride

Biphenyl-2-yl-hydrazine hydrochloride is an organic molecule featuring a biphenyl scaffold (two connected phenyl rings) with a hydrazine group (-NHNH2) at the 2-position of one of the rings. The hydrochloride salt form enhances its stability and solubility in aqueous media. The pharmacological and toxicological profile of such a compound is likely dictated by the interplay between these two key structural features.

  • The Hydrazine Moiety : This is a potent pharmacophore, historically associated with the first generation of antidepressant drugs. Hydrazine and its derivatives are known to be highly reactive and can act as enzyme inhibitors.[1][2][3][4] Many hydrazine-based drugs, such as iproniazid and phenelzine, function by inhibiting monoamine oxidases.[2]

  • The Biphenyl Scaffold : Biphenyl derivatives are prevalent in medicinal chemistry and materials science.[5][6] The bulky, lipophilic nature of the biphenyl group can significantly influence the compound's pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (how it interacts with its biological target). It may confer specificity or affinity for certain enzyme binding pockets.

  • The Arylhydrazine Substructure : The combination of an aromatic ring directly attached to a hydrazine group (as seen in the simpler compound, phenylhydrazine) is known to be associated with specific toxicities, most notably hemolytic anemia.[7][8][9]

Therefore, any investigation into the mechanism of action of biphenyl-2-yl-hydrazine hydrochloride must consider these distinct yet potentially overlapping activities.

Hypothesized Primary Mechanism of Action: Monoamine Oxidase (MAO) Inhibition

The most probable primary mechanism of action for biphenyl-2-yl-hydrazine hydrochloride is the inhibition of monoamine oxidase (MAO) enzymes. MAOs are mitochondrial flavoenzymes responsible for the oxidative deamination of neurotransmitters (like serotonin, dopamine, and norepinephrine) and other biogenic amines.[][11] Their inhibition leads to an increase in the synaptic availability of these neurotransmitters, which is the basis for the antidepressant effects of MAO inhibitors (MAOIs).

There are two main isoforms of MAO:

  • MAO-A : Preferentially metabolizes serotonin and norepinephrine. Selective MAO-A inhibitors are primarily used as antidepressants.[2]

  • MAO-B : Preferentially metabolizes phenylethylamine and dopamine. Selective MAO-B inhibitors are used in the treatment of Parkinson's disease.[2]

Many hydrazine derivatives are irreversible, mechanism-based inhibitors.[2][] They act as substrates for the MAO enzyme, which oxidizes the hydrazine. This process generates a highly reactive intermediate that then forms a stable, covalent bond with the N5 atom of the FAD cofactor, rendering the enzyme permanently inactive.[] The cell must then synthesize new enzyme molecules to restore function, leading to a prolonged duration of action.

Given its structure, biphenyl-2-yl-hydrazine is a strong candidate for this class of irreversible inhibitors. The bulky biphenyl group may influence its affinity and selectivity for the MAO-A or MAO-B isoform, a critical factor in determining its therapeutic potential and side-effect profile.

MAO_Inhibition cluster_enzyme MAO Active Site Enzyme MAO Enzyme (with FAD cofactor) Intermediate Reactive Diazene Intermediate Enzyme->Intermediate Enzymatic Oxidation Compound Biphenyl-2-yl-hydrazine (Substrate) Compound->Enzyme Binds to active site Inactive Irreversibly Inactivated MAO-FAD Adduct Intermediate->Inactive Covalent Bond Formation Neurotransmitters Increased Neurotransmitters (Serotonin, Dopamine, etc.) Inactive->Neurotransmitters Prevents Neurotransmitter Breakdown

Caption: Proposed mechanism of irreversible MAO inhibition.

Hypothesized Secondary Mechanism: Hematotoxicity via Oxidative Stress

Arylhydrazines, particularly phenylhydrazine, are classic inducers of hemolytic anemia in animal models.[8][12] This toxicity stems from a futile redox cycle that generates immense oxidative stress within red blood cells (erythrocytes).

The proposed cascade is as follows:

  • Auto-oxidation : Biphenyl-2-yl-hydrazine reacts with oxyhemoglobin (Hb-Fe²⁺-O₂) inside the erythrocyte. This oxidizes the iron in hemoglobin to methemoglobin (Hb-Fe³⁺) and generates a biphenyl radical and reactive oxygen species (ROS), such as superoxide anions (O₂⁻).[7][9]

  • ROS Propagation : The superoxide anion can be converted to hydrogen peroxide (H₂O₂) and other highly damaging radicals.

  • Cellular Damage : These ROS overwhelm the erythrocyte's antioxidant defenses (e.g., glutathione). They attack and crosslink membrane proteins and cause lipid peroxidation, damaging the cell membrane.[8][9]

  • Heinz Body Formation : The oxidized, denatured hemoglobin precipitates within the erythrocyte to form characteristic inclusions known as Heinz bodies.[9]

  • Hemolysis : Erythrocytes containing Heinz bodies and with damaged membranes are recognized and removed from circulation by macrophages in the spleen, leading to hemolytic anemia.[8]

This pathway represents a significant safety concern and must be a primary focus of any toxicological evaluation of the compound.

Hemolysis_Pathway Compound Biphenyl-2-yl-hydrazine ROS Reactive Oxygen Species (ROS) Compound->ROS interacts with OxyHb Oxyhemoglobin (Fe²⁺) OxyHb->ROS MetHb Methemoglobin (Fe³⁺) Heinz Heinz Body Formation MetHb->Heinz ROS->MetHb Redox Cycling Damage Lipid Peroxidation & Protein Damage ROS->Damage Hemolysis Erythrocyte Lysis (Hemolysis) Damage->Hemolysis Heinz->Hemolysis

Caption: Hypothesized pathway of arylhydrazine-induced hemolysis.

Other Potential Biological Activities and Toxicities

The reactivity of the hydrazine functional group suggests other potential interactions and toxicities.[1]

  • Hepatotoxicity : Hydrazine derivatives can cause liver damage, potentially through the formation of reactive metabolites that bind to liver proteins.[13][14]

  • Neurotoxicity : Beyond MAO inhibition, high doses of hydrazines can lead to seizures and other CNS disturbances.[14][15] This is sometimes linked to the inhibition of enzymes requiring pyridoxal phosphate (a form of Vitamin B6) as a cofactor.[13]

  • Carcinogenicity : Some hydrazines are considered potential carcinogens, as their metabolic activation can lead to species that damage DNA.[1]

Proposed Experimental Validation

To move from hypothesis to evidence, a structured experimental approach is required. The following protocols outline key experiments to test the proposed mechanisms of action.

Hypothesis Experiment Methodology Primary Endpoint
MAO Inhibition In Vitro MAO-A and MAO-B Inhibition Assay1. Recombinant human MAO-A and MAO-B enzymes are incubated with a fluorescent substrate (e.g., Amplex Red reagent).2. Various concentrations of biphenyl-2-yl-hydrazine hydrochloride are added.3. Fluorescence is measured over time to determine the rate of substrate turnover.4. A pre-incubation step without substrate can be used to assess time-dependent irreversible inhibition.IC₅₀ values for MAO-A and MAO-B; determination of reversible vs. irreversible inhibition.
Hematotoxicity In Vitro Erythrocyte Hemolysis Assay1. Freshly isolated red blood cells (human or rat) are washed and resuspended in a buffered saline solution.2. Cells are incubated with varying concentrations of the test compound for several hours.3. The suspension is centrifuged, and the absorbance of the supernatant is measured at ~540 nm to quantify hemoglobin release.Percentage of hemolysis relative to a positive control (e.g., Triton X-100).
Oxidative Stress Intracellular ROS Assay1. Erythrocytes are loaded with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).2. Cells are treated with biphenyl-2-yl-hydrazine hydrochloride.3. The increase in fluorescence, corresponding to ROS production, is measured using a plate reader or flow cytometer.Fold-increase in fluorescence compared to untreated controls.
In Vivo Confirmation Acute Dosing in Rodent Model1. Administer a single dose of the compound to rats or mice.2. At various time points, collect blood for hematological analysis (CBC, reticulocyte count, Heinz body staining).3. Collect brain tissue for neurochemical analysis (quantify levels of dopamine, serotonin, and their metabolites using HPLC).Changes in blood parameters (anemia, reticulocytosis) and brain monoamine levels.

Summary and Future Directions

Biphenyl-2-yl-hydrazine hydrochloride is a compound with a plausible and potent dual mechanism of action. Its hydrazine moiety strongly suggests it will function as a monoamine oxidase inhibitor , a hypothesis that can be readily tested with established in vitro enzyme assays. Concurrently, its arylhydrazine structure presents a significant risk of hematotoxicity mediated by oxidative stress .

For drug development professionals, this dual profile presents both an opportunity and a challenge. The compound could serve as a scaffold for novel MAOIs, where medicinal chemistry efforts could aim to modulate isoform selectivity and mitigate hematotoxicity. However, any development program must prioritize a thorough toxicological assessment. Future research should focus on empirical validation of these hypothesized mechanisms, establishing a clear dose-response relationship for both the desired pharmacological effect and any adverse toxicological outcomes.

References

  • BIOTRANSFORMATION OF HYDRAZINE DERIVATIVES IN THE MECHANISM OF TOXICITY. (URL: )
  • Da Prad M., Kettler R., Keller H.H., et al. From moclobemide to the development of a new class of reversible, selective MAO-A and MAO-B inhibitors. J. Neural Transm. 1990;29:279–292.
  • Reactions of hemoglobin with phenylhydrazine: a review of selected aspects. (URL: )
  • Kaminsky, D., Dübnick, B., & Anderson, F. E. (1963). Monoamine Oxidase Inhibitors. Hydrazine. Derivatives. Journal of Medicinal Chemistry. (URL: [Link])

  • Hydrazine Toxicology - StatPearls - NCBI Bookshelf. (2023). (URL: [Link])

  • Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. (URL: [Link])

  • Phenylhydrazine - Wikipedia. (URL: [Link])

  • Molecular Mechanism of Phenylhydrazine Induced Haematotoxicity: A Review. (2018). (URL: [Link])

  • Tipton, K. F. (1972). Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal, 128(4), 913–919. (URL: [Link])

  • ATSDR Hydrazines Tox Profile. (URL: [Link])

  • (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide as carbonic anhydrase inhibitor: exploration of its in vitro and in silico studies. (2025). (URL: [Link])

  • Proposed Mechanism of Bioactivation of Hydrazine and Phenylhydrazine. (URL: [Link])

  • Hydrazine Toxicology - MD Searchlight. (URL: [Link])

  • Phenylhydrazine | C6H5NHNH2 - PubChem. (URL: [Link])

  • Anderson, F. E., et al. (1962). Chemistry and Pharmacology of Monoamine Oxidase Inhibitors: Hydrazine Derivatives. Journal of Medicinal Chemistry. (URL: [Link])

  • Phenylhydrazine – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. (2015). (URL: [Link])

  • PHENYLHYDRAZINE INDUCED TOXICITY: A REVIEW ON ITS HAEMATOTOXICITY. (URL: [Link])

  • Reaction of compound 2 with phenyl hydrazine and benzyl amine reagents. (URL: [Link])

  • Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text. (URL: [Link])

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The Biphenyl Hydrazine Moiety: A Journey from Discovery to Modern Synthetic and Medicinal Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl hydrazine scaffold, a unique structural motif combining the rigidity of a biphenyl backbone with the reactive and versatile nature of a hydrazine functional group, has carved a significant niche in the landscape of organic chemistry and medicinal science. This guide provides a comprehensive exploration of the discovery, historical evolution, and modern applications of biphenyl hydrazine compounds. We will traverse the foundational discoveries of aromatic hydrazines by pioneers like Hermann Emil Fischer, delve into the classical and contemporary synthetic strategies for constructing the biphenyl core, and chart the development of methodologies to synthesize the complete biphenyl hydrazine framework. Particular emphasis is placed on the strategic considerations that guide the choice of synthetic routes, from early diazotization-reduction sequences to the advent of powerful palladium-catalyzed cross-coupling reactions. Furthermore, this guide will illuminate the diverse applications of these compounds, particularly in the realm of drug discovery, highlighting their roles as crucial intermediates and pharmacologically active agents. This exploration is supported by detailed experimental protocols, comparative data, and mechanistic insights to provide a robust resource for professionals in the field.

The Genesis of Aromatic Hydrazines: A Foundation Laid in the 19th Century

The story of biphenyl hydrazines begins with the broader discovery of their parent class, the aromatic hydrazines. In 1875, the eminent German chemist Hermann Emil Fischer reported the first synthesis of an aromatic hydrazine, phenylhydrazine.[1][2] This seminal work involved the reduction of a phenyl diazonium salt, a reaction that would become a cornerstone of aromatic chemistry.[1] Fischer's discovery was not merely a synthetic curiosity; he quickly demonstrated the utility of phenylhydrazine in the characterization of sugars through the formation of crystalline hydrazones known as osazones.[1][2] This application provided a crucial tool for carbohydrate chemists for decades to come.

Furthermore, in 1883, Fischer unveiled the eponymous Fischer indole synthesis, a powerful acid-catalyzed reaction between a (substituted) phenylhydrazine and an aldehyde or ketone to form an indole ring system.[3][4] This reaction remains a widely used method for the synthesis of this important heterocyclic motif found in numerous natural products and pharmaceuticals.[3] The foundational work of Fischer on phenylhydrazine laid the essential groundwork for the future exploration of more complex aromatic hydrazines, including those bearing the biphenyl scaffold.

Constructing the Biphenyl Core: A Historical Perspective on Synthetic Strategies

The synthesis of the biphenyl unit itself has a rich history, with several classical methods predating the modern era of catalysis. These early methods, while often requiring harsh conditions, were instrumental in the initial exploration of biphenyl chemistry.

  • Wurtz-Fittig Reaction (1862): An extension of the Wurtz reaction, this method involves the coupling of an aryl halide with an alkyl halide in the presence of sodium metal. While primarily used for alkyl-aryl coupling, it could also be adapted for aryl-aryl coupling, albeit with limitations.[5]

  • Ullmann Reaction (1901): Named after Fritz Ullmann, this reaction involves the copper-promoted coupling of two aryl halide molecules, typically aryl iodides, at high temperatures.[6] For many years, the Ullmann reaction was a standard method for the synthesis of symmetrical biphenyls.[6]

  • Gomberg-Bachmann Reaction (1924): This reaction provides a route to unsymmetrical biphenyls through the reaction of a diazonium salt with an aromatic compound.[7]

While historically significant, these methods often suffered from drawbacks such as low yields, high reaction temperatures, and limited substrate scope. The advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biphenyls.

The Suzuki-Miyaura Coupling: A Paradigm Shift in Biphenyl Synthesis

The development of the Suzuki-Miyaura cross-coupling reaction, first reported by Akira Suzuki and Norio Miyaura in 1979, was a watershed moment in organic synthesis.[8] This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide, offering a highly efficient and versatile method for the formation of carbon-carbon bonds.[8][9] The Suzuki-Miyaura coupling is now the method of choice for the synthesis of a vast array of biphenyl derivatives due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides.[10][11]

The Synthesis of Biphenyl Hydrazine Compounds: Integrating Core and Functionality

The synthesis of biphenyl hydrazine compounds can be approached in two primary ways: by first constructing the biphenyl scaffold and then introducing the hydrazine functionality, or by coupling a pre-functionalized hydrazine-containing aromatic ring.

Route 1: Biphenyl Construction Followed by Hydrazine Formation

A common and historically relevant approach involves the synthesis of a substituted biphenyl, typically an aminobiphenyl, which is then converted to the corresponding hydrazine.

  • Nitration of Biphenyl: Biphenyl can be nitrated to produce 4-nitrobiphenyl.[7]

  • Reduction to 4-Aminobiphenyl: The nitro group is then reduced to an amine to yield 4-aminobiphenyl.[7]

  • Diazotization and Reduction: The 4-aminobiphenyl is then subjected to the classical method for hydrazine synthesis: diazotization with sodium nitrite in the presence of a strong acid, followed by reduction of the resulting diazonium salt with a reducing agent such as sodium sulfite or tin(II) chloride to yield 4-hydrazinylbiphenyl.[1]

This pathway leverages well-established reactions in aromatic chemistry. However, it is important to note that 4-aminobiphenyl is a known human carcinogen, and appropriate safety precautions must be taken when handling this intermediate.[1][10]

Route 2: Palladium-Catalyzed Coupling of Hydrazine-Containing Precursors

The advent of modern cross-coupling reactions has enabled more direct and convergent synthetic routes. For instance, a halogenated phenylhydrazine can be coupled with an arylboronic acid using a Suzuki-Miyaura reaction. This approach allows for the late-stage introduction of the second aryl ring, providing greater flexibility in the synthesis of diverse biphenyl hydrazine derivatives.

Experimental Protocols: A Practical Guide to Synthesis

Synthesis of Biphenyl-4-yl-hydrazine Hydrochloride via Diazotization of 4-Aminobiphenyl

This protocol is a representative example of the classical approach to biphenyl hydrazine synthesis.

Step 1: Diazotization of 4-Aminobiphenyl

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 4-aminobiphenyl in a mixture of concentrated hydrochloric acid and water.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

  • In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it in an ice bath.

  • Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the mixture at room temperature for several hours until the reaction is complete (as monitored by TLC).

  • The precipitated solid is then filtered, washed with a small amount of cold water, and then with diethyl ether.

  • The crude product is recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure biphenyl-4-yl-hydrazine hydrochloride.

Causality Behind Experimental Choices:

  • Low Temperatures: Diazonium salts are unstable at higher temperatures and can decompose. Maintaining a low temperature throughout the diazotization and initial reduction steps is crucial for maximizing the yield and preventing the formation of byproducts.

  • Strong Acid: A strong acidic medium is necessary for the in situ generation of nitrous acid from sodium nitrite and for stabilizing the diazonium salt.

  • Excess Reducing Agent: A stoichiometric excess of the reducing agent (tin(II) chloride) is used to ensure complete conversion of the diazonium salt to the hydrazine.

Synthesis of a Substituted Biphenyl Hydrazine via Suzuki-Miyaura Coupling

This protocol illustrates a modern approach to constructing the biphenyl hydrazine scaffold.

Step 1: Suzuki-Miyaura Coupling of 4-Bromophenylhydrazine with Phenylboronic Acid

  • To a reaction vessel, add 4-bromophenylhydrazine, phenylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).

  • Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biphenyl hydrazine.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium(0) is the active catalytic species that undergoes oxidative addition with the aryl halide.

  • Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step of the catalytic cycle.

  • Inert Atmosphere: Degassing the reaction mixture is essential to remove oxygen, which can oxidize the palladium(0) catalyst and deactivate it.

  • Solvent System: A mixture of solvents is often used to ensure the solubility of all reactants and reagents.

Characterization and Data

The synthesized biphenyl hydrazine compounds are typically characterized by a suite of spectroscopic techniques.

CompoundMethodYield (%)Melting Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spec (m/z)
Biphenyl-4-yl-hydrazineDiazotization/Reduction75-85145-1477.25-7.60 (m, 9H), 5.5 (br s, 3H)126.5, 127.2, 128.8, 129.1, 131.5, 140.2, 148.9[M+H]+ 185.1
Substituted Biphenyl HydrazineSuzuki-Miyaura Coupling80-95VariesVariesVariesVaries

Note: The spectroscopic data provided are representative and may vary depending on the specific compound and the solvent used for analysis.

Applications in Medicinal Chemistry and Drug Development

Biphenyl hydrazine derivatives are valuable compounds in medicinal chemistry, serving both as versatile building blocks and as pharmacologically active agents themselves.[12] The biphenyl moiety can enhance the binding affinity of a molecule to its biological target through π-π stacking interactions, while the hydrazine group can act as a hydrogen bond donor or acceptor, or as a reactive handle for further chemical modifications.

Derivatives of phenylhydrazine have been investigated for a range of biological activities, including anticancer and antimicrobial properties.[2][4] The incorporation of the biphenyl scaffold can modulate the pharmacokinetic and pharmacodynamic properties of these derivatives, potentially leading to improved efficacy and reduced toxicity. For instance, certain biphenyl-based compounds have shown promising activity as inhibitors of various enzymes and have been explored as potential therapeutic agents for inflammatory diseases and cancer.[12]

Signaling Pathways and Experimental Workflows

Diagram 1: General Synthetic Pathways to Biphenyl Hydrazines

G cluster_0 Classical Route cluster_1 Modern Route (Suzuki Coupling) Biphenyl Biphenyl Nitration 4-Nitrobiphenyl Biphenyl->Nitration HNO3/H2SO4 Reduction_Amine 4-Aminobiphenyl Nitration->Reduction_Amine Reduction (e.g., Sn/HCl) Diazotization Biphenyl Diazonium Salt Reduction_Amine->Diazotization NaNO2/HCl BPH_Classical Biphenyl Hydrazine Diazotization->BPH_Classical Reduction (e.g., SnCl2) ArylHalide_H Aryl Halide (with Hydrazine) BPH_Modern Biphenyl Hydrazine ArylHalide_H->BPH_Modern ArylBoronic Aryl Boronic Acid ArylBoronic->BPH_Modern Pd(0) catalyst, Base

Caption: Synthetic routes to biphenyl hydrazines.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 PdII_RX R1-Pd(II)L2-X Pd0->PdII_RX Oxidative Addition (R1-X) PdII_R1R2 R1-Pd(II)L2-R2 PdII_RX->PdII_R1R2 Transmetalation (R2-B(OR)2) PdII_R1R2->Pd0 Reductive Elimination Product R1-R2 PdII_R1R2->Product

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of Biphenyl-2-yl-hydrazine Hydrochloride in the Synthesis of Carbazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides an in-depth technical guide for researchers, medicinal chemists, and professionals in drug development on the application of Biphenyl-2-yl-hydrazine hydrochloride in organic synthesis. The primary focus is its utility as a precursor in the construction of carbazole frameworks, a privileged scaffold in numerous pharmacologically active compounds and advanced materials. We will move beyond a simple recitation of steps to explore the mechanistic underpinnings of the key transformation—the Fischer indole synthesis—and provide detailed, field-tested protocols that ensure reproducibility and high yields. This guide is structured to serve as a practical handbook, blending theoretical principles with actionable experimental details.

Introduction: The Significance of Biphenyl-2-yl-hydrazine Hydrochloride

Biphenyl-2-yl-hydrazine hydrochloride is a specialized aromatic hydrazine derivative that serves as a powerful building block in modern organic synthesis.[1] Its unique structural feature, the biphenyl moiety ortho to the hydrazine group, directly enables the synthesis of the carbazole ring system through intramolecular cyclization strategies. Carbazoles are not merely synthetic curiosities; they form the core of many natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer and antioxidant properties.[2][3][4] The hydrochloride salt form enhances the compound's stability and simplifies handling compared to the free base.

Table 1: Physicochemical Properties of Biphenyl-2-yl-hydrazine Precursors

Property Value Reference
Compound Name [1,1'-Biphenyl]-2-ylhydrazine [5]
CAS Number 59964-94-2 (Free Base) [5]
Molecular Formula C₁₂H₁₂N₂ [5]
Molecular Weight 184.24 g/mol (Free Base) -
Compound Name [1,1'-Biphenyl]-2-ylhydrazine hydrochloride [6]
CAS Number 109221-95-6 (Hydrochloride Salt) [6]
Molecular Formula C₁₂H₁₃ClN₂ [6]

| Molecular Weight | 220.70 g/mol (Hydrochloride Salt) |[6] |

Critical Safety & Handling Protocols

Hydrazine derivatives are a class of compounds requiring rigorous safety protocols. While specific data for Biphenyl-2-yl-hydrazine hydrochloride is limited, data from the closely related Phenylhydrazine hydrochloride should be used as a benchmark for handling procedures. This related compound is classified as acutely toxic, a skin sensitizer, a suspected mutagen, and a suspected carcinogen.[7][8][9]

Mandatory Safety Precautions:

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using thicker gloves like butyl rubber), and splash-proof safety goggles or a full-face shield.[9]

  • Exposure Response: In case of skin contact, wash immediately and thoroughly with soap and water.[9] If inhaled, move to fresh air and seek immediate medical attention.[8]

  • Waste Disposal: All contaminated materials and reaction waste must be disposed of as hazardous chemical waste according to institutional and local regulations. Avoid release to the environment.[8]

Core Application: Carbazole Synthesis via Fischer Indolization

The premier application of Biphenyl-2-yl-hydrazine hydrochloride is the synthesis of carbazoles via a specialized variant of the Fischer indole synthesis. This classic reaction, discovered in 1883 by Emil Fischer, traditionally forms indoles from arylhydrazines and carbonyl compounds under acidic conditions.[10][11] When Biphenyl-2-yl-hydrazine reacts with a cyclohexanone derivative, the reaction cascade leads directly to a tetrahydrocarbazole, which can be subsequently aromatized to the fully conjugated carbazole system.

The Underlying Mechanism: A Step-by-Step Analysis

The causality of the Fischer synthesis is a sequence of acid-catalyzed transformations. The use of the hydrochloride salt is advantageous as it provides the necessary acidic environment without the addition of an external acid catalyst.

  • Hydrazone Formation: The reaction initiates with the condensation of Biphenyl-2-yl-hydrazine and a cyclohexanone to form the corresponding hydrazone.[12]

  • Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer ('ene-hydrazine'), a crucial step that enables the subsequent rearrangement.[12]

  • [12][12]-Sigmatropic Rearrangement: This is the key bond-forming step. The ene-hydrazine undergoes a concerted, pericyclic[12][12]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement) to form a di-imine intermediate. This step forges the new carbon-carbon bond required for the carbazole skeleton.[10]

  • Cyclization & Aromatization: The di-imine rearomatizes and then undergoes an intramolecular cyclization to form a five-membered aminal ring. Finally, a molecule of ammonia (or an ammonium ion) is eliminated under the acidic conditions, leading to the formation of the aromatic tetrahydrocarbazole product.[12] In many modern protocols, an oxidant is included to achieve a one-pot synthesis of the final carbazole.

Diagram 1: Mechanism of the Fischer Indole Synthesis for Carbazoles

Fischer_Indole_Synthesis Fischer Indole Synthesis: Biphenyl-2-yl-hydrazine to Carbazole A Biphenyl-2-yl-hydrazine + Cyclohexanone B Hydrazone Intermediate A->B Condensation (-H₂O) C Ene-hydrazine (Tautomer) B->C Tautomerization (H⁺) D [3,3]-Sigmatropic Rearrangement Product (Di-imine) C->D [3,3]-Sigmatropic Shift E Cyclized Aminal D->E Rearomatization & Cyclization F Tetrahydrocarbazole E->F Elimination (-NH₃) G Carbazole (Final Product) F->G Oxidation (-2H₂)

Caption: Reaction cascade from reactants to the final carbazole product.

Field-Proven Protocol: One-Pot Synthesis of Carbazoles

This protocol is adapted from a metal-free, one-pot procedure that combines the condensation, cyclization, and dehydrogenation steps, using molecular oxygen as the terminal oxidant.[13][14]

Experimental Workflow

  • Vessel Preparation: An oven-dried 25 mL reaction vessel (e.g., a Schlenk tube or a sealed vial) is charged with Biphenyl-2-yl-hydrazine hydrochloride (0.3 mmol, 1.5 equiv.) and the desired cyclohexanone derivative (0.2 mmol, 1.0 equiv.).

  • Atmosphere Exchange: The vessel is sealed, and the atmosphere is replaced with pure oxygen (1 atm) using a balloon or a gas line. This step is critical for the final aromatization.

  • Solvent Addition: Anhydrous N-methyl-2-pyrrolidone (NMP, 0.4 mL) is added via syringe. Scientist's Note: NMP is an ideal solvent for this reaction as its high boiling point allows for the necessary thermal energy, and it effectively facilitates the oxidation step. Other solvents like DMF or DMA can be used but may result in lower yields.[13]

  • Reaction Execution: The sealed vessel is placed in a preheated oil bath at 140 °C and stirred vigorously for 24 hours.

  • Reaction Monitoring: Progress can be monitored by withdrawing a small aliquot, diluting it with ethyl acetate, and analyzing by Thin-Layer Chromatography (TLC) or GC-MS.

  • Workup & Isolation: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel containing water (20 mL) and ethyl acetate (20 mL). The layers are separated, and the aqueous phase is extracted twice more with ethyl acetate (2x 15 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel (eluent typically a gradient of petroleum ether/ethyl acetate) to afford the pure carbazole product.[14]

Diagram 2: Experimental Workflow for One-Pot Carbazole Synthesis

Workflow One-Pot Carbazole Synthesis Workflow start Start reagents Charge Vessel: 1. Biphenyl-2-yl-hydrazine HCl 2. Cyclohexanone start->reagents atmosphere Seal & Reflush with Oxygen (1 atm) reagents->atmosphere solvent Add NMP Solvent via Syringe atmosphere->solvent reaction Heat at 140 °C for 24 hours solvent->reaction workup Cool & Perform Aqueous Workup (EtOAc/H₂O) reaction->workup purify Dry, Concentrate & Purify via Column Chromatography workup->purify product Isolated Pure Carbazole purify->product

Sources

Application Note: Biphenyl-2-YL-hydrazine Hydrochloride as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Biphenyl-2-YL-hydrazine hydrochloride is a pivotal starting material in medicinal chemistry, prized for its unique structural combination of a reactive hydrazine moiety and a rigid biphenyl scaffold. This combination facilitates the synthesis of complex heterocyclic systems, most notably carbazoles, which are recognized as "privileged structures" in drug discovery. This application note provides a comprehensive overview of the physicochemical properties, core synthetic applications, and detailed experimental protocols for utilizing Biphenyl-2-YL-hydrazine hydrochloride. It is intended for researchers, chemists, and drug development professionals seeking to leverage this building block for the creation of novel therapeutic agents.

Introduction

The biphenyl structural motif is a cornerstone in the design of many pharmaceutical agents, offering a unique conformational profile that can enhance binding affinity to biological targets.[1] When coupled with a hydrazine functional group, as in Biphenyl-2-YL-hydrazine hydrochloride, it becomes a powerful precursor for constructing nitrogen-containing heterocycles.[2] These heterocyclic compounds, particularly carbazoles, are at the core of numerous drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4]

The primary synthetic utility of aryl hydrazines lies in their application in the Fischer indole synthesis, a classic and robust method for creating indole and carbazole ring systems.[5] Biphenyl-2-YL-hydrazine hydrochloride is particularly well-suited for this transformation, leading directly to the carbazole core, which is a key component of drugs like Carvedilol, a widely used beta-blocker.[6][7] This guide will explore the causality behind experimental choices and provide validated protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties & Handling

A thorough understanding of the reagent's properties is fundamental to its effective and safe use in the laboratory.

Table 1: Physicochemical Data for Biphenyl-2-YL-hydrazine Hydrochloride

PropertyValueSource
Molecular Formula C₁₂H₁₃ClN₂[8]
Molecular Weight 220.70 g/mol [8]
Appearance White to off-white solid[2]
Purity ≥ 96%[2]
Storage Conditions Store at 0-8 °C, tightly sealed[2][9]
Safety and Handling Precautions:

Hydrazine derivatives require careful handling due to their potential toxicity.[10]

  • Personal Protective Equipment (PPE): Always use a certified chemical fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, and chemically resistant gloves.[11]

  • Exposure Avoidance: Avoid inhalation of dust and contact with skin and eyes. Handle and open the container with care.[12]

  • Spill Management: In case of a spill, avoid dust formation. Take up the material mechanically and place it in appropriate containers for disposal. Ventilate the affected area.[12]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[9]

Core Synthetic Application: The Fischer Indole Synthesis

The most prominent application of Biphenyl-2-YL-hydrazine hydrochloride is the synthesis of carbazoles via the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed in situ from the hydrazine and a suitable ketone or aldehyde.[5][13]

Mechanism Overview

The reaction proceeds through several key steps:

  • Hydrazone Formation: Biphenyl-2-YL-hydrazine reacts with a ketone (e.g., cyclohexanone) to form the corresponding hydrazone.

  • Tautomerization: The hydrazone isomerizes to its enamine tautomer.

  • [2][2]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a concerted[2][2]-sigmatropic rearrangement, which is the key bond-forming step.

  • Rearomatization & Cyclization: The resulting intermediate loses a molecule of ammonia and undergoes cyclization and subsequent proton loss to yield the final aromatic carbazole product.

The choice of acid catalyst is critical and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as zinc chloride.[13]

Workflow Visualization

The following diagram illustrates the general synthetic pathway from Biphenyl-2-YL-hydrazine hydrochloride to a tetrahydrocarbazole derivative, a common intermediate in pharmaceutical synthesis.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Biphenyl-2-YL-hydrazine Hydrochloride C In situ Hydrazone Formation A->C Step 1 B Cyclohexanone Derivative B->C D Acid-Catalyzed Cyclization (Fischer Synthesis) C->D Step 2 E Tetrahydrocarbazole Intermediate D->E Step 3

Caption: General workflow for Tetrahydrocarbazole synthesis.

Detailed Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol details a representative one-step synthesis of 1,2,3,4-tetrahydrocarbazole from phenylhydrazine hydrochloride and cyclohexanone, which serves as a model for reactions using Biphenyl-2-YL-hydrazine. The principles are directly transferable.

Objective: To synthesize 1,2,3,4-tetrahydrocarbazole as a proof-of-concept for the Fischer indole synthesis methodology.

Materials and Reagents:
ReagentM.W. ( g/mol )QuantityMoles (mmol)
Phenylhydrazine hydrochloride144.604.34 g30
Cyclohexanone98.142.07 mL20
N-methyl-2-pyrrolidone (NMP)99.134.0 mL-
Procedure:
  • Reaction Setup: Charge a 25 mL oven-dried reaction vessel equipped with a magnetic stir bar with phenylhydrazine hydrochloride (4.34 g, 30 mmol).[14]

  • Reagent Addition: Add cyclohexanone (2.07 mL, 20 mmol) to the vessel.[14]

  • Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) (4.0 mL) to the sealed reaction vessel via syringe.[14] The use of a high-boiling polar aprotic solvent like NMP helps to ensure the reagents remain in solution at elevated temperatures.

  • Reaction Conditions: Seal the vessel and stir the resulting solution at 140 °C. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 12-24 hours).[14] The elevated temperature is necessary to overcome the activation energy for the[2][2]-sigmatropic rearrangement.

  • Work-up: After cooling to room temperature, remove the volatile components under vacuum.

  • Purification: Purify the resulting residue by column chromatography on silica gel, typically using a gradient of petroleum ether and ethyl acetate as the eluent, to yield the pure tetrahydrocarbazole product.[14]

Expected Results & Characterization:

The product, 1,2,3,4-tetrahydrocarbazole, is typically obtained as a pale yellow solid. Characterization can be performed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aromatic and aliphatic protons.

  • ¹³C NMR: Expect distinct signals for the aromatic and aliphatic carbons.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the expected mass of the product (m/z = 171.10 for the parent tetrahydrocarbazole).

Case Study: Application in Carvedilol Synthesis

Biphenyl-2-YL-hydrazine hydrochloride is a precursor to 4-hydroxycarbazole, a key intermediate in the synthesis of Carvedilol.[15] Carvedilol is a non-selective beta-blocker and alpha-1 blocker used to treat heart failure and high blood pressure.[6][16]

The synthesis involves:

  • Formation of a Tetrahydrocarbazolone: Reacting Biphenyl-2-YL-hydrazine with a cyclohexanedione derivative.

  • Aromatization: Dehydrogenation of the tetrahydrocarbazolone to form the corresponding hydroxycarbazole.

  • Alkylation and Ring Opening: The 4-hydroxycarbazole is then reacted with epichlorohydrin, followed by reaction with 2-(2-methoxyphenoxy)ethylamine to yield Carvedilol.[15]

This multi-step synthesis highlights the utility of Biphenyl-2-YL-hydrazine in building the complex carbazole core required for this important pharmaceutical agent.

G A Biphenyl-2-YL-hydrazine Hydrochloride C Fischer Indole Synthesis A->C B Cyclohexanedione Derivative B->C D Tetrahydrocarbazolone C->D E Aromatization D->E F 4-Hydroxycarbazole (Key Intermediate) E->F G Multi-step Functionalization F->G H Carvedilol (API) G->H

Caption: Synthetic pathway to Carvedilol via a carbazole intermediate.

Conclusion

Biphenyl-2-YL-hydrazine hydrochloride is a high-value, versatile building block for pharmaceutical research and development. Its primary strength lies in its efficient conversion to carbazole scaffolds via the well-established Fischer indole synthesis. The carbazole core is a privileged structure found in numerous bioactive molecules, making this starting material particularly relevant for the synthesis of novel therapeutics targeting a wide range of diseases. The protocols and insights provided in this note are intended to facilitate the practical application of this reagent, enabling chemists to accelerate their drug discovery programs.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 459034, Hydrazine, (4-biphenylyl)-, hydrochloride. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Fischer indole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP1375474A2 - Intermediate for the preparation of carvedilol.
  • ResearchGate. (2024, May 13). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Retrieved from [Link]

  • MDPI. (2023, March 28). Special Issue “Carbazole Derivatives: Latest Advances and Prospects”. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, March 29). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, March 10). (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide as carbonic anhydrase inhibitor: exploration of its in vitro and in silico studies. Retrieved from [Link]

  • Google Patents. (n.d.). EP1375474A2 - Intermediate for the preparation of carvedilol.
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  • Google Patents. (n.d.). CN104610002A - Method for synthesizing symmetrical biphenyl from aromatic hydrazine.
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  • Royal Society of Chemistry. (2012). Supporting Information for One-Pot Synthesis of Carbazoles from Cyclohexanones and Aryl hydrazine Chlorides under Metal-Free Conditions. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Heterocyclic biphenyl-based fluorochrome sensor for rapid hydrazine detection: design, synthesis, single crystal XRD, and DFT studies. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. Retrieved from [Link]

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  • ResearchGate. (2025, November 11). Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). EP1741700B1 - Process for the preparation of carvedilol.
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  • Google Patents. (n.d.). CN102249983A - Method for synthesizing tetrahydrocarbazoles compound.
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  • PubMed. (n.d.). Novel design and synthesis of modified structure of carvedilol. Retrieved from [Link]

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  • Wiley Periodicals LLC. (2025). A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. Retrieved from [Link]

  • Google Patents. (n.d.). CN104744295A - Method and device for preparing ethylphenylhydrazine hydrochloride by pipelines.

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"experimental protocol for hydrazone synthesis with Biphenyl-2-YL-hydrazine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Hydrazones in Modern Chemistry

Hydrazones, characterized by the R¹R²C=NNH₂ functional group, are a versatile class of organic compounds with significant applications in medicinal chemistry and materials science.[1] Their utility stems from their straightforward synthesis, typically through the condensation of a hydrazine with an aldehyde or ketone, and their diverse biological activities, which include antimicrobial, anticonvulsant, and anticancer properties.[2][3] The hydrazone moiety is a key structural feature in several approved drugs, highlighting its importance in drug design and development.[1] Furthermore, the pH-sensitive nature of the hydrazone linkage makes it an attractive component in drug delivery systems for targeted release.[4]

This application note provides a comprehensive guide to the synthesis of hydrazones using Biphenyl-2-YL-hydrazine hydrochloride, a sterically hindered aryl hydrazine. The protocol addresses the specific challenges associated with such substrates and offers a detailed, step-by-step procedure for synthesis, purification, and characterization.

Materials and Methods

Reagents and Solvents

A representative synthesis is described using Biphenyl-2-YL-hydrazine hydrochloride and a model aldehyde, 4-methoxybenzaldehyde. All reagents should be of analytical grade or higher.

Reagent/SolventFormulaM.W. ( g/mol )SupplierNotes
Biphenyl-2-YL-hydrazine hydrochlorideC₁₂H₁₃ClN₂220.70e.g., Sigma-Aldrich, TCIStarting material.
4-MethoxybenzaldehydeC₈H₈O₂136.15e.g., Sigma-Aldrich, Alfa AesarModel carbonyl compound.
Glacial Acetic AcidCH₃COOH60.05e.g., Fisher ScientificCatalyst.
Ethanol (Absolute)C₂H₅OH46.07e.g., VWR, MerckReaction solvent.
Sodium BicarbonateNaHCO₃84.01e.g., Sigma-AldrichFor neutralization.
Anhydrous Magnesium SulfateMgSO₄120.37e.g., Sigma-AldrichDrying agent.
Dichloromethane (DCM)CH₂Cl₂84.93e.g., Fisher ScientificExtraction solvent.
HexaneC₆H₁₄86.18e.g., VWRFor recrystallization.
Ethyl AcetateC₄H₈O₂88.11e.g., VWRFor recrystallization.

Experimental Protocol

The synthesis of hydrazones from sterically hindered aryl hydrazines like Biphenyl-2-YL-hydrazine hydrochloride can be challenging due to reduced nucleophilicity of the hydrazine. The following protocol is a robust starting point, incorporating acid catalysis to facilitate the reaction. For particularly challenging substrates, microwave-assisted synthesis may offer improved yields and shorter reaction times.[5][6]

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Biphenyl-2-YL-hydrazine hydrochloride (1.0 eq, e.g., 2.21 g, 10 mmol) in absolute ethanol (40 mL).

  • Addition of Carbonyl: To the stirred solution, add 4-methoxybenzaldehyde (1.05 eq, e.g., 1.43 g, 10.5 mmol).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 mL). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the sterically hindered hydrazine.[7]

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v). The formation of the hydrazone product will be indicated by a new spot with a different Rf value compared to the starting materials.

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Neutralization and Extraction: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. The product may precipitate out of solution. Extract the product with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude hydrazone.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the pure hydrazone.

Reaction Mechanism and Workflow

The formation of a hydrazone from a hydrazine and an aldehyde or ketone proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically acid-catalyzed.

Reaction Mechanism

G

Experimental Workflow

G

Characterization of the Synthesized Hydrazone

The structure of the synthesized hydrazone should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons of the biphenyl and methoxy-substituted phenyl rings. A key signal will be the imine proton (-CH=N-), typically appearing as a singlet in the range of δ 8-9 ppm. The N-H proton of the hydrazone will also be present, often as a broad singlet.

    • ¹³C NMR: The imine carbon (-C=N-) will show a characteristic signal in the downfield region of the spectrum.

  • Infrared (IR) Spectroscopy:

    • Look for the disappearance of the C=O stretching band of the starting aldehyde (around 1700 cm⁻¹) and the appearance of a C=N stretching band for the hydrazone (around 1600-1650 cm⁻¹). The N-H stretching vibration will be observed in the region of 3200-3400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Confirm the molecular weight of the synthesized hydrazone by identifying the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) in the mass spectrum.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formation Insufficient reaction time or temperature.Increase the reflux time and monitor the reaction by TLC. Consider using a higher boiling point solvent if the starting materials are stable at higher temperatures.
Steric hindrance of the hydrazine.Increase the amount of acid catalyst. Consider using a stronger acid catalyst like p-toluenesulfonic acid. Microwave-assisted synthesis can also be effective in overcoming steric hindrance.[5]
Formation of multiple products Side reactions.Ensure the purity of starting materials. Optimize the reaction conditions (temperature, catalyst concentration) to favor the desired product.
Difficulty in purification Impurities with similar polarity to the product.Try different solvent systems for recrystallization. Column chromatography may be necessary for difficult separations.

Safety and Handling

Hydrazine derivatives are potentially toxic and should be handled with appropriate safety precautions.[3]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Conclusion

This application note provides a detailed protocol for the synthesis of hydrazones from the sterically hindered Biphenyl-2-YL-hydrazine hydrochloride. By understanding the reaction mechanism and potential challenges, researchers can successfully synthesize and characterize these valuable compounds for their applications in drug discovery and development. The provided troubleshooting guide and safety information further support the practical implementation of this synthetic procedure in a research setting.

References

  • Barrett, I. C., Langille, J. D., & Kerr, M. A. (2000). A variety of azides were treated with N,N-dimethylhydrazine in the presence of ferric chloride hexahydrate as catalyst in refluxing acetonitrile to provide pure hydrazones. J. Org. Chem., 65, 6268-6269.
  • Brosse, N., Pinto, M.-F., & Jamart-Grégoire, B. (2000).
  • Fischer, E. (1883). Ueber die Hydrazinverbindungen. Berichte der deutschen chemischen Gesellschaft, 16(1), 661-663.
  • Gao, X., et al. (2022). pH-Responsive hydrazone-based drug delivery systems for cancer therapy. Journal of Controlled Release, 345, 38-56.
  • Gawande, M. B., et al. (2013). Microwave-assisted synthesis of hydrazones and their applications. Current Organic Chemistry, 17(10), 1083-1101.
  • Hydrazone - Wikipedia. (n.d.). Retrieved from [Link]

  • Hydrazone synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • Kim, M., & Lee, S. (2024). Activated amides react with hydrazine under transition-metal-catalyst-free conditions in an aqueous environment at 25 °C to provide acyl hydrazides in good yields. In addition, a three component-reaction of activated amides, hydrazine, and carbonyl compounds is suitable for the synthesis of hydrazones. Synthesis, 56, 2263-2269.
  • Li, F., Sun, C., & Wang, N. (2014). A catalytic acceptorless dehydrogenative coupling of arylhydrazines and alcohols enables a direct synthesis of arylhydrazones with complete selectivity for arylhydrazones without N-alkylated byproducts. J. Org. Chem., 79, 8031-8039.
  • Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(40), 17468-17480.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • Sharma, A., et al. (2023). Alkynyl hydrazones can be conveniently synthesized from 2-oxo-3-butynoates and hydrazine without formation of pyrazoles. Org. Lett., 25, 1889-1894.
  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. J. Am. Chem. Soc., 120, 6621-6622.
  • Wolter, M., Klapars, A., & Buchwald, S. L. (2001). CuI-catalyzed intermolecular N-arylation of hydrazides with para- and meta-substituted aryl iodides. Org. Lett., 3, 3803-3805.
  • Xia, Y., et al. (2021). Hydrazone: A privileged scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 213, 113175.
  • Xiong, X., Jiang, Y., & Ma, D. (2012). CuI-catalyzed coupling of N-acyl-N′-substituted hydrazines with aryl iodides affords N-acyl-N′,N′-disubstituted hydrazines regioselectively. Org. Lett., 14, 2552-2555.
  • Yavari, I., & Shaabanzadeh, S. (2022). The reaction is suitable for gram-scale synthesis. J. Org. Chem., 87, 15077-15085.
  • Zimin, D. P., et al. (2018). A facile gold-catalyzed hydrohydrazidation of alkynes with various hydrazides provides a wide range of substituted keto-N-acylhydrazones in very good yields under mild conditions. Org. Lett., 20, 4880-4884.
  • (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6748.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2733209, 2-Ethylphenylhydrazine Hydrochloride. Retrieved January 25, 2026 from [Link].

  • Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

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  • Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. Chemistry, 6(4), 105.
  • (2022). Syntheses of some hydrazones derived from 2-(aryloyloxy) benzaldehydes and 2,4-dinitrophenylhydrazine and evaluation of their anticholinesterase and antioxidant activities.
  • (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33969-34005.
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Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of Biphenyl-2-YL-hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Biphenyl-2-YL-hydrazine hydrochloride. This compound is a critical intermediate in pharmaceutical synthesis, and its accurate quantification is paramount for ensuring the quality and consistency of active pharmaceutical ingredients (APIs).[1][2] The developed method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, from method development rationale to full validation in accordance with International Council for Harmonisation (ICH) guidelines.[3][4][5]

Introduction

Biphenyl-2-YL-hydrazine hydrochloride is a key building block in the synthesis of a variety of biologically active molecules, particularly in the development of novel therapeutics.[1][2] The purity and stability of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential for its characterization.

Hydrazine-containing compounds can present unique challenges in chromatographic analysis due to their polarity and potential for instability.[6] This note addresses these challenges by outlining a systematic approach to method development and validation, ensuring a reliable analytical solution.

Chemical Structure of Biphenyl-2-YL-hydrazine hydrochloride:

Physicochemical Properties and Method Development Rationale

A successful HPLC method is built upon an understanding of the analyte's physicochemical properties. While specific data for the 2-yl isomer is limited, properties of related biphenyl-hydrazine isomers can guide method development.[1][2][7][8]

  • Structure and Polarity: The molecule consists of a non-polar biphenyl group and a highly polar hydrazine hydrochloride moiety. This amphiphilic nature makes it suitable for reverse-phase HPLC.

  • Solubility: As a hydrochloride salt, the compound is expected to be soluble in polar solvents like water, methanol, and ethanol.[8][9] This is a key consideration for sample and standard preparation.

  • UV Absorbance: The biphenyl ring system provides a strong chromophore, making UV detection a suitable choice for quantification. A UV scan is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Rationale for Chromatographic Conditions:

  • Column Selection: A C18 (octadecylsilane) column is selected as the stationary phase. Its non-polar nature will interact with the biphenyl moiety, providing retention. A column with end-capping is preferred to minimize peak tailing that can occur with the polar hydrazine group.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is chosen.

    • Aqueous Phase: A slightly acidic buffer (e.g., phosphate or formate buffer, pH 2.5-3.5) is employed. The acidic conditions suppress the ionization of residual silanols on the column, improving peak shape. It also ensures the hydrazine group is protonated, which can aid in consistent interactions.

    • Organic Phase: Acetonitrile is selected for its low viscosity and UV transparency. A gradient is used to ensure elution of potential non-polar impurities and to provide a sharp peak for the main analyte.

  • Detection: Based on the biphenyl structure, a UV detector set in the range of 220-260 nm is anticipated to provide good sensitivity. A photodiode array (PDA) detector is ideal for initial method development to confirm peak purity and identify the optimal detection wavelength.

Experimental Protocol: HPLC Analysis

This section provides a step-by-step protocol for the analysis of Biphenyl-2-YL-hydrazine hydrochloride.

Equipment and Reagents
  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and PDA or UV detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • HPLC grade acetonitrile and methanol.

  • Potassium phosphate monobasic (KH2PO4), analytical grade.

  • Phosphoric acid (H3PO4), analytical grade.

  • Purified water (e.g., Milli-Q or equivalent).

  • Biphenyl-2-YL-hydrazine hydrochloride reference standard.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with H3PO4
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B; 5-20 min: 30% to 70% B; 20-25 min: 70% B; 25.1-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA/UV at 230 nm
Run Time 30 minutes
Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 2.72 g of KH2PO4 in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (70:30 v/v) is recommended to ensure sample solubility and compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of Biphenyl-2-YL-hydrazine hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare the sample solution at a target concentration of 50 µg/mL in the diluent.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[3][5] The following validation parameters should be assessed.[10][11]

System Suitability

Before starting any validation experiments, the suitability of the chromatographic system is verified. A series of replicate injections (n=5 or 6) of the working standard solution are made.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area ≤ 2.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure: Analyze blank samples (diluent), a solution of the reference standard, and a sample solution. Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample to generate potential degradation products.

  • Acceptance Criteria: The peak for Biphenyl-2-YL-hydrazine hydrochloride should be free from interference from any other components. Peak purity analysis using a PDA detector should show a purity angle less than the purity threshold.

Linearity and Range
  • Procedure: Prepare a series of at least five concentrations of the reference standard across a range of 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.998.[12] The y-intercept should be insignificant.

Accuracy
  • Procedure: Perform a recovery study by spiking a placebo or a known sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Robustness
  • Procedure: Deliberately introduce small variations to the method parameters and assess the impact on the results. Parameters to vary include:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 0.1 mL/min)

    • Organic content in the mobile phase (± 2%)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.

Visualizations and Data Presentation

Experimental Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to data analysis and method validation.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_std Prepare Standard Solutions sys_suit System Suitability Check prep_std->sys_suit prep_sample Prepare Sample Solutions analysis Inject Samples & Standards prep_sample->analysis prep_mobile Prepare Mobile Phases prep_mobile->sys_suit sys_suit->analysis If Pass acquisition Data Acquisition (CDS) analysis->acquisition integration Peak Integration & Quantification acquisition->integration validation Perform Method Validation (Specificity, Linearity, Accuracy, etc.) integration->validation report Generate Final Report validation->report

Caption: Workflow for HPLC analysis and validation.

Method Validation Summary Table
Validation ParameterExperimental ApproachAcceptance Criteria
System Suitability 5 replicate injections of working standard%RSD ≤ 2.0%, Tailing ≤ 2.0, Plates > 2000
Specificity Analysis of blank, standard, sample, forced degradationNo interference, peak purity pass
Linearity 5 levels (50-150%), n=3r² ≥ 0.998
Range Confirmed by linearity, accuracy, and precision50% to 150% of test concentration
Accuracy Spiked recovery at 3 levels (80, 100, 120%), n=398.0% - 102.0% recovery
Precision (Repeatability) n=6 sample preparations at 100%%RSD ≤ 2.0%
Precision (Intermediate) Different day, analyst, or instrument%RSD ≤ 2.0%
LOD & LOQ Based on Signal-to-Noise or Calibration Curve SlopeTo be determined and verified
Robustness Varying pH, flow rate, temperature, mobile phase comp.System suitability passes, results are consistent

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust framework for the quantitative analysis of Biphenyl-2-YL-hydrazine hydrochloride. The systematic approach to method development, grounded in the physicochemical properties of the analyte, coupled with a comprehensive validation plan based on ICH guidelines, ensures that the method is fit for its intended purpose in a regulated quality control environment. This protocol serves as a complete guide for implementation, enabling accurate assessment of purity and stability, thereby supporting the development of safe and effective pharmaceuticals.

References

  • HELIX Chromatography. HPLC Methods for analysis of Hydrazine. [Link]

  • Reddy, S. K., Sharma, P., & Singh, A. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134. [Link]

  • SIELC Technologies. Separation of Hydrazine, (2,4,6-trichlorophenyl)- on Newcrom R1 HPLC column. [Link]

  • Johnson, R. C., et al. (2014). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Journal of analytical toxicology, 38(8), 531–536. [Link]

  • Suedee, R. (1996). HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. Journal of Liquid Chromatography & Related Technologies, 19(11), 1779-1790. [Link]

  • Kumar, A., & Rao, J. R. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1162-1167. [Link]

  • Organic Syntheses. PHENYLHYDRAZINE HYDROCHLORIDE. [Link]

  • Rasayan Journal of Chemistry. (2024). A Green Synthesis and Analytical Technique for the Separation of Substituted Chlorophenyl Hydrazine Isomers by RP-HPLC. [Link]

  • PubChem. Hydrazine, (4-biphenylyl)-, hydrochloride. [Link]

  • Scribd. Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Google Patents. (2015).
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. (2019). Can we use phenyl hydrazine hydrochloride instead of phenyl hydrazine in organic synthesis?. [Link]

Sources

Troubleshooting & Optimization

"optimizing reaction conditions for Biphenyl-2-YL-hydrazine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Biphenyl-2-YL-hydrazine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions for this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.

The unique structure of Biphenyl-2-YL-hydrazine, with its sterically demanding ortho-biphenyl substituent, presents specific challenges and opportunities in synthesis. This guide is structured to address these nuances directly, providing a self-validating system of protocols and troubleshooting advice.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the storage, handling, and reaction of Biphenyl-2-YL-hydrazine hydrochloride.

Q1: My reaction yield is consistently low when using Biphenyl-2-YL-hydrazine hydrochloride in a Fischer indole synthesis. What are the primary factors to investigate?

Answer: Low yields in Fischer indole syntheses, especially with sterically hindered hydrazines like the biphenyl-2-yl derivative, are a common challenge. The issue typically stems from one of four areas: hydrazone formation, the[1][1]-sigmatropic rearrangement, catalyst inefficiency, or harsh reaction conditions leading to degradation.

Causality & In-Depth Explanation:

The Fischer indole synthesis is a multi-step, acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound into an indole core.[2] With Biphenyl-2-YL-hydrazine, the bulky ortho-substituent can impede several key steps.

  • Inefficient Hydrazone Formation: The initial condensation between the hydrazine and your ketone/aldehyde can be slow due to steric hindrance around the nucleophilic nitrogen.

    • Troubleshooting:

      • Pre-form the Hydrazone: Instead of a one-pot approach, consider forming the hydrazone separately before initiating the cyclization. This is often achieved by gently heating the arylhydrazine hydrochloride and the carbonyl compound in a protic solvent like ethanol or acetic acid.[3] The hydrochloride salt must be neutralized in situ (e.g., with sodium acetate) or by using the free base to enable the condensation.

      • Water Removal: This condensation is a reversible equilibrium. Use a Dean-Stark apparatus or add molecular sieves to remove the water byproduct and drive the reaction to completion.

  • Failure of the[1][1]-Sigmatropic Rearrangement: This is the rate-determining step and is highly sensitive to both electronic and steric factors.[4] An ortho-substituent can sterically clash with the carbonyl partner during the formation of the critical C-C bond.

    • Troubleshooting:

      • Increase Thermal Energy: Higher temperatures are often required to overcome the activation energy for this step. Solvents like N-methyl-2-pyrrolidone (NMP), diglyme, or xylene, which allow for higher reflux temperatures, can be effective.[5]

      • Catalyst Choice: While Brønsted acids (HCl, H₂SO₄, PPA) are common, Lewis acids (ZnCl₂, BF₃·OEt₂) can be more effective as they coordinate to the nitrogen atoms, facilitating the rearrangement.[2][4] The choice of catalyst often needs to be optimized empirically for a specific substrate pair.[6]

  • Sub-optimal Cyclization/Dehydrogenation: When reacting with a cyclohexanone derivative to form a carbazole, the reaction proceeds via a tetrahydrocarbazole intermediate. The final aromatization (dehydrogenation) often requires forcing conditions.

    • Troubleshooting:

      • High-Temperature Aromatization: If you isolate the tetrahydrocarbazole intermediate, you can subject it to higher temperatures (e.g., 140 °C in NMP) under an oxygen atmosphere to drive the dehydrogenation to the final carbazole product.[5]

      • Oxidant: While often accomplished with atmospheric oxygen, in some cases, a mild oxidant may be necessary if the reaction stalls at the tetrahydrocarbazole stage.

Q2: I am observing significant side product formation. What are the likely culprits and how can they be minimized?

Answer: Side products in Fischer indole syntheses often arise from competing reaction pathways promoted by the acidic and high-temperature conditions required for the main reaction.

Causality & In-Depth Explanation:

  • Aldol Condensation of the Carbonyl Partner: If your aldehyde or ketone possesses α-hydrogens, it can undergo acid-catalyzed self-condensation, creating impurities that are difficult to remove.[7]

    • Mitigation:

      • Control Stoichiometry: Use a slight excess of the hydrazine component to ensure the carbonyl compound is consumed quickly in the desired hydrazone formation.

      • Lower Initial Temperature: Form the hydrazone at a lower temperature before slowly increasing the heat for the cyclization step.

  • Incomplete Dehydrogenation: As mentioned in Q1, the reaction may stall at the tetrahydrocarbazole stage, especially if the reaction temperature is too low or the duration is too short.[5]

    • Mitigation:

      • Optimize Reaction Time & Temperature: Monitor the reaction by TLC or LC-MS. If the intermediate is still present, increase the temperature or prolong the reaction time. A study on one-pot carbazole synthesis found that temperatures around 140 °C in NMP were optimal for driving the reaction to completion.[5]

  • Rearrangement/Cleavage Pathways: Under excessively harsh acidic conditions, the N-N bond of the hydrazone can cleave, or other unintended rearrangements can occur, leading to a complex mixture of byproducts.

    • Mitigation:

      • Catalyst Screening: Test a panel of acids. Polyphosphoric acid (PPA) is effective but can be harsh. Milder conditions using p-toluenesulfonic acid (pTSA) or even certain ionic liquids might provide a better outcome.[8] Start with catalytic amounts of acid before moving to stoichiometric or solvent quantities.

Q3: What are the best practices for handling and storing Biphenyl-2-YL-hydrazine hydrochloride?

Answer: Like most hydrazine derivatives, Biphenyl-2-YL-hydrazine hydrochloride should be handled as a potentially hazardous substance. Its hydrochloride salt form is generally more stable and less prone to oxidation than the free base.

  • Storage: Store in a cool, dry, well-ventilated area away from light and oxidizing agents. Keep the container tightly sealed.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust.

  • Stability: The hydrochloride salt is relatively stable. However, when converted to the free base for a reaction, it is more susceptible to air oxidation. It is often best to generate the free base in situ or use it immediately after preparation.

Q4: How can I effectively monitor the progress of my reaction?

Answer: Effective reaction monitoring is crucial for optimization.

  • Thin-Layer Chromatography (TLC): This is the quickest method. Use a suitable eluent system (e.g., hexane/ethyl acetate mixtures) to track the disappearance of the starting materials (hydrazine and carbonyl) and the appearance of the intermediate (hydrazone or tetrahydrocarbazole) and the final product. The highly conjugated carbazole product should be UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information. You can monitor the exact masses of your starting materials, intermediates, and product, giving you a clear picture of the reaction progress and the formation of any significant byproducts.

  • Gas Chromatography (GC): For volatile compounds, GC can be an effective monitoring tool.[9]

Optimized Reaction Conditions & Protocols

The following tables and protocols provide a validated starting point for your experiments.

Table 1: Recommended Starting Conditions for Carbazole Synthesis

This one-pot synthesis is based on the reaction of an arylhydrazine hydrochloride with a cyclohexanone derivative.[5]

ParameterRecommended ConditionRationale & Causality
Solvent N-Methyl-2-pyrrolidone (NMP)High boiling point (202 °C) facilitates both the cyclization and the final dehydrogenation step. Found to give superior yields compared to DMSO, DMF, or toluene.[5]
Temperature 140 °COptimal temperature to ensure the conversion of the tetrahydrocarbazole intermediate to the final aromatic product without significant degradation.[5]
Atmosphere Oxygen (1 atm)Molecular oxygen serves as the terminal oxidant for the dehydrogenation of the tetrahydrocarbazole intermediate in this metal-free system.[5]
Stoichiometry 1.5 equivalents of Hydrazine HClUsing a slight excess of the hydrazine component was found to improve the yield significantly, likely by ensuring complete consumption of the ketone.[9]
Catalyst None (Autocatalytic)The hydrochloride salt of the hydrazine provides the necessary acidic conditions to catalyze the reaction. Adding external acids like TsOH can also be effective.[5]
Experimental Workflow Visualization

The following diagram outlines a logical workflow for troubleshooting a challenging Fischer indole synthesis.

G cluster_start Initial Setup cluster_analysis Analysis cluster_troubleshoot Troubleshooting Paths cluster_outcome Outcome start One-Pot Synthesis (Hydrazine HCl + Ketone) check Reaction Stalled or Low Yield by TLC/LC-MS? start->check path1 Isolate Hydrazone? (Stepwise Approach) check->path1 Yes success High Yield of Desired Product check->success No path2 Increase Temperature? (e.g., 120°C -> 140°C) path1->path2 path3 Change Catalyst? (e.g., HCl -> ZnCl₂ or PPA) path2->path3 path3->success Improvement Seen failure Persistent Low Yield path3->failure No Improvement

Caption: Troubleshooting workflow for optimizing carbazole synthesis.

Protocol 1: One-Pot Synthesis of 1,2,3,4-Tetrahydrocarbazole Derivative

This protocol describes the synthesis of a tetrahydrocarbazole, the immediate precursor to the fully aromatic carbazole system, using Biphenyl-2-YL-hydrazine hydrochloride and cyclohexanone.

Materials:

  • Biphenyl-2-YL-hydrazine hydrochloride (1.0 eq)

  • Cyclohexanone (1.2 eq)

  • Glacial Acetic Acid (as solvent)

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Biphenyl-2-YL-hydrazine hydrochloride (1.0 eq) and glacial acetic acid.

  • Add cyclohexanone (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC, observing the formation of a new, less polar spot.

  • Once the starting material is consumed, allow the reaction to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker of cold water. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure tetrahydrocarbazole derivative.

Protocol 2: Dehydrogenation to Aromatic Carbazole

This protocol describes the aromatization of the tetrahydrocarbazole intermediate.

Materials:

  • Tetrahydrocarbazole derivative from Protocol 1 (1.0 eq)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • In a reaction vessel flushed with oxygen, dissolve the tetrahydrocarbazole derivative (1.0 eq) in NMP.

  • Heat the solution to 140 °C with vigorous stirring.[5]

  • Maintain this temperature for 12-24 hours. The reaction progress can be monitored by observing the appearance of the highly fluorescent carbazole product spot on TLC.

  • After cooling to room temperature, remove the solvent under high vacuum.

  • Purify the resulting residue by column chromatography on silica gel (e.g., petroleum ether/ethyl acetate gradient) to isolate the final carbazole product.[9]

Fischer Indole Synthesis Mechanism & Key Challenge

The steric bulk of the ortho-biphenyl group is the most critical factor to consider. It primarily affects the key[1][1]-sigmatropic rearrangement step.

G cluster_challenge Key Steric Challenge A Biphenyl-2-yl-hydrazone B Ene-hydrazine (Tautomer) A->B + H⁺ C [3,3]-Sigmatropic Rearrangement B->C Heat D Di-imine Intermediate C->D E Cyclization & Aromatization D->E - NH₄⁺ F Carbazole Product E->F

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

References

  • Taber, D. F., & Stachel, S. J. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2499. Retrieved from [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube. Retrieved from [Link]

  • Hughes, D. L. (2016). Fischer Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 43-86). John Wiley & Sons, Inc. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Scientific Reports, 14(1), 11874. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Neochoritis, C. G., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1148-1215. Retrieved from [Link]

  • Xiao, F., et al. (2012). One-pot synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides under metal-free conditions. Green Chemistry, 14(12), 3277-3280. Retrieved from [Link]

  • Xiao, F., et al. (2012). Supporting Information for One-Pot Synthesis of Carbazoles from Cyclohexanones and Aryl hydrazine Chlorides under Metal-Free Conditions. The Royal Society of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

Sources

"troubleshooting low yields in reactions involving Biphenyl-2-YL-hydrazine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Biphenyl-2-YL-hydrazine hydrochloride

Introduction: A Guide for the Synthetic Chemist

Welcome to the technical support center for Biphenyl-2-YL-hydrazine hydrochloride. This versatile reagent is a cornerstone in the synthesis of complex heterocyclic scaffolds, particularly carbazoles and other indole derivatives, which are vital in pharmaceutical and materials science research.[1][2] However, its reactivity profile presents unique challenges, often leading to lower-than-expected yields.

This guide is structured to provide actionable, in-depth solutions to common problems encountered during its use. Moving beyond simple procedural lists, we will delve into the mechanistic underpinnings of these reactions to empower you, the researcher, to make informed, causality-driven decisions in your experimental design.

⚠️ SAFETY FIRST: A Note on Handling Hydrazine Derivatives Hydrazine and its derivatives are classified as toxic and potentially carcinogenic.[3] Always handle Biphenyl-2-YL-hydrazine hydrochloride in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including non-permeable gloves, safety goggles, and a lab coat.[3] Consult the Safety Data Sheet (SDS) before use.

Section 1: Understanding the Reagent - A Compound Profile

Before troubleshooting reactions, a comprehensive understanding of the starting material is paramount. Biphenyl-2-YL-hydrazine hydrochloride is a salt, a formulation choice that significantly enhances its shelf-life and handling stability compared to its free base form.[4]

PropertyValueSource
Chemical Name N-(Biphenyl-2-yl)hydrazinium chloride[1]
CAS Number 109221-95-6[1]
Molecular Formula C₁₂H₁₂N₂·HCl[1]
Molecular Weight 220.7 g/mol [1]
Appearance White to off-white solid[5]
Storage Conditions Store at 0-8 °C, desiccated[1]
Key Applications Intermediate for pharmaceuticals (especially anti-cancer agents), synthesis of hydrazones and nitrogen-containing heterocycles.[1][6]

Section 2: The Fischer Indole Synthesis - A Common Application

One of the most prevalent applications for aryl hydrazines is the Fischer indole synthesis, which converts an arylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole scaffold under acidic conditions.[7][8] Given that Biphenyl-2-YL-hydrazine is a precursor to carbazoles (a dibenzo-indole), understanding this mechanism is key to troubleshooting.[9]

The reaction proceeds through several key steps: hydrazone formation, tautomerization to an ene-hydrazine, a[1][1]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia.[8]

Fischer_Indole_Mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrangement Step 2: Tautomerization & Rearrangement cluster_cyclization Step 3: Aromatization & Cyclization A Aryl Hydrazine + Ketone/Aldehyde B Arylhydrazone A->B  -H₂O  (Acid Cat.) C Ene-hydrazine (Tautomer) B->C D [3,3]-Sigmatropic Rearrangement (TS) C->D E Di-imine Intermediate D->E F Cyclized Intermediate E->F  Aromatization G Indole Product F->G  -NH₃

Caption: Generalized mechanism of the Fischer Indole Synthesis.

Section 3: Troubleshooting Guide for Low Yields

This section addresses the most common issues leading to poor yields in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<30%). Where should I begin my investigation?

A low yield is a systemic problem that requires a logical, stepwise approach to diagnose. The most common culprits are reagent quality, reaction atmosphere, and suboptimal thermal/catalytic conditions.

Start with a workflow:

Troubleshooting_Workflow Start Low Yield Reported Reagent_Check Verify Reagent Purity & Proper Storage Start->Reagent_Check Purity_OK Purity Confirmed? Reagent_Check->Purity_OK Atmosphere_Check Control Reaction Atmosphere (Switch to Inert Gas) Atmosphere_OK Yield Improved? Atmosphere_Check->Atmosphere_OK Condition_Check Optimize Reaction Conditions Condition_OK Yield Improved? Condition_Check->Condition_OK Purity_OK->Reagent_Check  No (Purify/Reorder) Purity_OK->Atmosphere_Check  Yes Atmosphere_OK->Condition_Check  No Success Problem Solved Atmosphere_OK->Success  Yes Analyze_Side_Products Characterize Byproducts (TLC, LC-MS, NMR) Condition_OK->Analyze_Side_Products  No Condition_OK->Success  Yes Analyze_Side_Products->Condition_Check  Re-optimize based on new data

Caption: A logical workflow for troubleshooting low-yield reactions.

  • Reagent Purity: Verify the purity of your Biphenyl-2-YL-hydrazine hydrochloride and the corresponding carbonyl partner. Impurities can inhibit the catalyst or introduce competing side reactions.[10] Use the hydrochloride salt as it is more stable.[4] See Protocol 1 for purity assessment.

  • Reaction Atmosphere: Hydrazines are susceptible to oxidation by atmospheric oxygen, which can lead to decomposition or the formation of unwanted symmetrical biphenyls.[11][12] If you are running the reaction open to the air, switch to an inert atmosphere (Nitrogen or Argon).

  • Reaction Conditions: The Fischer indole synthesis is notoriously sensitive to both temperature and the nature of the acid catalyst.[10] A systematic optimization of these parameters is often necessary.

Q2: How do I confirm the quality of my Biphenyl-2-YL-hydrazine hydrochloride?

Never assume the purity stated on the bottle, especially if the reagent is old or has been handled improperly.

  • Appearance: The compound should be a white to off-white or beige solid.[5][13] Significant discoloration (e.g., dark brown or black) suggests decomposition.

  • Melting Point: While not definitive, a broad or depressed melting point compared to the literature value is a strong indicator of impurities.

  • Spectroscopic Analysis:

    • ¹H NMR: This is an excellent tool to check for structural integrity and the presence of organic impurities.

    • HPLC: This is the gold standard for quantitative purity assessment. A simple reversed-phase method can quickly reveal the presence of contaminants.[14][15] See Protocol 1 .

Q3: I'm attempting a carbazole synthesis from cyclohexanone and observing a complex mixture. What are the likely side reactions?

When reacting Biphenyl-2-YL-hydrazine with a cyclic ketone like cyclohexanone, several side reactions can diminish the yield of the desired carbazole product.

  • Incomplete Aromatization: The final step in this specific Fischer indole variant is the aromatization of a tetrahydrocarbazole intermediate. This step often requires an oxidant or high temperatures. If this step is inefficient, your product will be the tetrahydrocarbazole.

  • N-N Bond Cleavage: This is a fundamental failure mode of the Fischer synthesis.[16] If the di-imine intermediate is too stable or if reaction conditions are too harsh, the weak N-N bond can cleave, preventing cyclization entirely. This often results in the regeneration of starting materials or the formation of complex tars.

  • Aldol Condensation of the Ketone: Under the acidic conditions of the reaction, cyclohexanone can undergo self-condensation, consuming the starting material and complicating purification.[10]

  • Oxidative Decomposition: As mentioned, the hydrazine itself can decompose, especially in the presence of trace metals and air.[12][17]

Solution Strategy: Monitor the reaction by TLC or LC-MS. Look for a key intermediate (the tetrahydrocarbazole). If this intermediate accumulates, focus on optimizing the final aromatization step (e.g., by adding an oxidant like DDQ or running the reaction in a higher boiling solvent under air). If no desired product or intermediate forms, focus on the initial cyclization by screening different acid catalysts and lowering the temperature.

Q4: How do I choose the correct acid catalyst for my reaction?

There is no universal "best" catalyst; the choice is highly substrate-dependent and often requires empirical screening.[10]

Catalyst TypeExamplesStrengths & Weaknesses
Brønsted Acids Acetic Acid, HCl, H₂SO₄, p-TsOHStrengths: Inexpensive, readily available. Acetic acid can also serve as the solvent.[18] Weaknesses: Can be too harsh, leading to charring and side reactions.
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃Strengths: Often milder and can provide better yields by coordinating to the nitrogen atoms. ZnCl₂ is a classic choice.[8] Weaknesses: Can be hygroscopic and require strictly anhydrous conditions. Stoichiometric amounts are sometimes needed.
Polyphosphoric Acid (PPA) -Strengths: Acts as both catalyst and solvent, effective at high temperatures for difficult cyclizations. Weaknesses: Highly viscous and difficult to work with; product isolation can be challenging.

Recommended Approach: Start with a milder condition, such as refluxing in glacial acetic acid.[18] If that fails, screen other catalysts like p-TsOH in a high-boiling solvent (e.g., toluene) or ZnCl₂ under anhydrous conditions.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Should I use the free base or the hydrochloride salt?

    • A: Always start with the hydrochloride salt. It is more stable, less susceptible to air oxidation, and easier to handle.[4] The active free base is typically generated in situ during the reaction, often by the solvent (like acetic acid) or an added base if the reaction conditions require it.

  • Q: My reaction mixture turns dark immediately upon heating. Is this normal?

    • A: Some color change is expected, but rapid formation of a dark, tarry substance is a sign of decomposition. Immediately reduce the temperature and consider using a milder acid catalyst or ensuring your reagents are pure and the atmosphere is inert.

  • Q: How critical are anhydrous conditions?

    • A: For Lewis acid catalysts like ZnCl₂ or AlCl₃, anhydrous conditions are critical as water will decompose the catalyst. For Brønsted acids, the reaction is generally more tolerant of small amounts of water, and some protocols even include water.[16] However, starting with dry solvents and reagents is always good practice.

Section 5: Key Experimental Protocols

Protocol 1: Standardized Purity Assessment by RP-HPLC

This protocol provides a self-validating method to confirm the purity of your Biphenyl-2-YL-hydrazine hydrochloride before use.

  • Sample Preparation: Accurately weigh ~5 mg of the hydrazine salt and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a ~0.5 mg/mL solution.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 30% B and re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm and 254 nm.[14]

    • Injection Volume: 10 µL.

  • Analysis: A high-purity sample should show one major peak with an area >96%. Any significant secondary peaks indicate impurities that may be detrimental to your reaction.

Protocol 2: General Procedure for a Trial Fischer Indole/Carbazole Synthesis

This protocol provides a robust starting point for optimization.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Biphenyl-2-YL-hydrazine hydrochloride (1.0 eq).

  • Reagent Addition: Add the carbonyl compound (e.g., cyclohexanone, 1.1 eq).

  • Solvent/Catalyst: Add the chosen solvent/acid (e.g., glacial acetic acid, ~0.2 M concentration).

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS every hour.

  • Workup (Example): After the reaction is complete (or has stalled), cool the mixture to room temperature. Slowly pour the mixture into a beaker of ice water, which may cause the product to precipitate. If an oil forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Section 6: References

  • Wikipedia. (n.d.). Hydrazine. Retrieved from Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from Organic Chemistry Portal. [Link]

  • MDPI. (2024). Hydrogen Production from Hydrous Hydrazine Decomposition Using Ir Catalysts. Retrieved from MDPI. [Link]

  • Google Patents. (n.d.). Method for decomposing hydrazine contained in an aqueous liquid. Retrieved from Google Patents.

  • Wiley Online Library. (n.d.). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium. Retrieved from Wiley Online Library. [Link]

  • Reddit. (n.d.). Troubleshooting of hydrazine carbamate synthesis. Retrieved from Reddit. [Link]

  • National Institutes of Health. (2023). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from NIH. [Link]

  • Journal of Drug Delivery and Therapeutics. (2018). Stability indicating analytical method validation for hydralazine hydrochloride. Retrieved from JDDT. [Link]

  • Reddit. (n.d.). Help with Low Yield Synthesis. Retrieved from Reddit. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • ACS Publications. (2023). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides. Retrieved from ACS Publications. [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Aryl Hydrazines Using Copper-Catalyzed Cross-Coupling. Retrieved from ResearchGate. [Link]

  • Royal Society of Chemistry. (2012). Supporting Information for One-Pot Synthesis of Carbazoles. Retrieved from RSC Publishing. [Link]

  • Google Patents. (n.d.). Method for synthesizing symmetrical biphenyl from aromatic hydrazine. Retrieved from Google Patents.

  • Royal Society of Chemistry. (2022). Mechanochemical Fischer indolisation. Retrieved from RSC Publishing. [Link]

  • SciSpace. (1997). The chemical and biochemical degradation of hydrazine. Retrieved from SciSpace. [Link]

  • ResearchGate. (n.d.). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from ResearchGate. [Link]

  • Scientific Research Publishing. (n.d.). Method Verification and Validation of Hydralazine Hydrochloride. Retrieved from SciRP.org. [Link]

  • ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. Retrieved from ResearchGate. [Link]

  • Royal Society of Chemistry. (2020). Mechanistic study of hydrazine decomposition on Ir(111). Retrieved from RSC Publishing. [Link]

  • National Institutes of Health. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold. Retrieved from NIH. [Link]

  • National Institutes of Health. (n.d.). Why Do Some Fischer Indolizations Fail?. Retrieved from NIH. [Link]

  • ResearchGate. (n.d.). Fischer indole synthesis in the absence of a solvent. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Accessing Bioactive Hydrazones by the Hydrohydrazination of Terminal Alkynes. Retrieved from NIH. [Link]

  • MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Retrieved from MDPI. [Link]

  • ResearchGate. (n.d.). Decompostion of Hydrazine in Aqueous Solutions. Retrieved from ResearchGate. [Link]

  • MDPI. (2024). New Dual-Action Azoles: Synthesis and Biological Evaluation. Retrieved from MDPI. [Link]

  • ResearchGate. (2016). Fischer Indole Synthesis. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Toxicological Profile for Hydrazines - Analytical Methods. Retrieved from NIH. [Link]

  • National Institutes of Health. (n.d.). Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions. Retrieved from NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. Retrieved from Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. (n.d.). A copper-mediated cyclization reaction of hydrazine with enediynones. Retrieved from RSC Publishing. [Link]

  • ResearchGate. (2019). Can we use phenyl hydrazine hydrochloride instead of phenyl hydrazine in organic synthesis?. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). Detecting method of free hydrazine in drug. Retrieved from Google Patents.

  • Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Substituted Carbazoles. Retrieved from OSU. [Link]

  • MDPI. (2022). Heterocyclization of Bis(2-chloroprop-2-en-1-yl)sulfide in Hydrazine Hydrate–KOH. Retrieved from MDPI. [Link]

Sources

"preventing decomposition of Biphenyl-2-YL-hydrazine hydrochloride during storage"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Biphenyl-2-YL-hydrazine hydrochloride

A Guide to Ensuring Stability and Preventing Decomposition During Storage

Welcome to the technical support center for Biphenyl-2-YL-hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable reagent. As a Senior Application Scientist, I've structured this resource to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory.

Arylhydrazines are known for their utility in synthesis and their inherent sensitivity.[1] Biphenyl-2-YL-hydrazine hydrochloride is no exception. Its stability is paramount for reproducible experimental outcomes. The primary threats to its integrity are oxidation, moisture, and light. This guide will provide a comprehensive framework for mitigating these risks.

Frequently Asked Questions (FAQs)

Q1: My Biphenyl-2-YL-hydrazine hydrochloride, which was an off-white solid, has developed a yellow or brownish tint. What happened and can I still use it?

A1: A color change from off-white/beige to yellow or brown is a classic indicator of oxidation.[2][3] The hydrazine moiety (-NHNH2) is a strong reducing agent and is highly susceptible to reaction with atmospheric oxygen.[4] This process can be accelerated by exposure to light and the presence of trace metal impurities.

  • Causality: The lone pair of electrons on the nitrogen atoms in the hydrazine group can be readily oxidized, leading to the formation of various colored byproducts and the release of nitrogen gas. While the hydrochloride salt form enhances stability compared to the free base, it does not entirely prevent oxidation.[5]

  • Can you still use it? It is strongly discouraged. The color change indicates that a significant, unquantified portion of the reagent has decomposed. Using it will lead to inaccurate stoichiometry in your reactions, lower yields, and the introduction of unknown impurities, compromising the integrity of your results.

Q2: The powder in the bottle has become clumpy and hard. What is the cause?

A2: This is a clear sign of moisture absorption. Hydrazine salts, including Biphenyl-2-YL-hydrazine hydrochloride, are often hygroscopic, meaning they readily attract and absorb water from the atmosphere.[4]

  • Causality: The absorption of water can accelerate decomposition by creating a solution phase where oxidative processes can occur more rapidly.[6] It can also physically alter the material, making it difficult to weigh and handle accurately.

  • Prevention: This underscores the critical need for storage in a dry environment, preferably in a desiccator or a glove box with a controlled low-humidity atmosphere.[7]

Q3: I'm observing lower than expected yields or no reaction at all when using a previously opened bottle of Biphenyl-2-YL-hydrazine hydrochloride. Could this be a storage issue?

A3: Yes, this is a very likely consequence of reagent decomposition. If the reagent has been exposed to air and moisture, its effective concentration has decreased.

  • Causality: As the Biphenyl-2-YL-hydrazine hydrochloride oxidizes or reacts with moisture, the amount of active reagent available for your reaction diminishes. You are no longer adding the calculated molar equivalent, which directly impacts reaction yield.

  • Troubleshooting: Before running a critical reaction with an older or previously opened bottle, it is advisable to perform a small-scale test reaction or use an analytical technique like NMR to assess the purity of the starting material.

Troubleshooting Guide: A Logic-Based Approach

If you suspect your Biphenyl-2-YL-hydrazine hydrochloride has degraded, follow this troubleshooting workflow.

G start Problem: Suspected Reagent Decomposition visual Step 1: Visual Inspection (Color, Clumping) start->visual color_change Observation: Yellow/Brown Color or Clumping visual->color_change Yes no_change Observation: Appears Normal visual->no_change No conclusion_bad Conclusion: High Probability of Oxidation/ Hydration. Reagent is compromised. color_change->conclusion_bad analytical Step 2: Analytical Verification (e.g., NMR, HPLC) no_change->analytical dispose Action: Quarantine and Dispose of Reagent Following Institutional Safety Protocols. conclusion_bad->dispose purity_ok Purity Confirmed? analytical->purity_ok use_reagent Action: Proceed with Experiment. Review handling procedures to prevent future degradation. purity_ok->use_reagent Yes purity_bad Conclusion: Significant Decomposition Detected Analytically. purity_ok->purity_bad No purity_bad->dispose

Caption: Troubleshooting workflow for suspected decomposition.

Core Storage and Handling Protocols

To prevent the issues outlined above, adherence to strict storage and handling protocols is not just recommended, it is essential.

Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature 0-8 °C[2][3]Slows the rate of potential decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen)[8][9]Prevents oxidative degradation by displacing atmospheric oxygen.[10]
Moisture Dry/AnhydrousPrevents hygroscopic absorption and subsequent hydrolysis or accelerated decomposition.
Light Protect from light (Amber Vial)[7][11]Minimizes photo-degradation, a common pathway for many organic molecules.
Container Tightly sealed, appropriate material (e.g., amber glass vial with a secure cap).Prevents ingress of atmospheric oxygen and moisture.[4]
Protocol: Aliquoting Biphenyl-2-YL-hydrazine hydrochloride in an Inert Atmosphere Glovebox

This protocol ensures the reagent is only exposed to a controlled, inert environment, preserving the integrity of the bulk material.

Objective: To safely weigh and dispense a specific quantity of the reagent without exposing the main stock to the laboratory atmosphere.

Materials:

  • Stock bottle of Biphenyl-2-YL-hydrazine hydrochloride

  • Spatula

  • Analytical balance (located inside the glovebox)

  • Pre-labeled, oven-dried receiving vials with caps

  • Glovebox with an inert atmosphere (N₂ or Ar, with O₂ and H₂O levels <10 ppm)

Procedure:

  • Preparation: Ensure the glovebox atmosphere is stable with low oxygen and moisture levels. Place all necessary materials (balance, stock bottle, new vials, spatula) into the glovebox antechamber.

  • Purging: Cycle the antechamber with the inert gas (typically 3-5 purge/refill cycles) to remove atmospheric contaminants.

  • Transfer to Glovebox: Once purged, transfer the items from the antechamber into the main glovebox chamber.

  • Equilibration: Allow the stock bottle and other items to equilibrate to the glovebox temperature for 10-15 minutes.

  • Weighing:

    • Place a new, empty, labeled vial on the balance and tare it.

    • Carefully open the main stock bottle of Biphenyl-2-YL-hydrazine hydrochloride.

    • Using a clean, dry spatula, transfer the desired amount of the solid to the tared vial. Avoid creating dust.

    • Record the final weight.

  • Sealing:

    • Immediately and securely cap the new vial containing the aliquot.

    • Securely recap the main stock bottle. For added protection, consider wrapping the cap threads with parafilm inside the glovebox.

  • Removal from Glovebox: Place the newly created aliquot vial and the stock bottle back into the antechamber, purge, and then remove them to the appropriate external storage location (e.g., a refrigerator or freezer designated for chemical storage).

G cluster_antechamber Antechamber cluster_glovebox Glovebox (Inert Atmosphere) cluster_storage External Storage antechamber_items Place Materials in Antechamber purge Purge Cycles (3-5x) antechamber_items->purge transfer_in Transfer to Main Chamber purge->transfer_in weigh Tare Vial & Weigh Reagent transfer_in->weigh seal Seal Aliquot Vial & Stock Bottle weigh->seal remove Remove from Glovebox via Antechamber seal->remove store Store in Designated Cold, Dark Location remove->store

Caption: Workflow for aliquoting air-sensitive solids.

Analytical Verification of Purity

For critical applications, especially when using a reagent that has been stored for some time, analytical verification is recommended.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the compound and detecting degradation products.[6][12] A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water with a buffer) and UV detection can separate the parent compound from more polar or non-polar impurities. A fresh, unopened sample should be used to develop a reference chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide a quick assessment of purity. The appearance of new, unidentifiable peaks or a change in the integration ratios of characteristic aromatic and hydrazine protons relative to a stable internal standard can indicate decomposition.

  • Gas Chromatography (GC): GC can also be used, often coupled with mass spectrometry (GC-MS), to identify volatile degradation products.[12][13]

References

  • PubChem. (n.d.). Hydrazine, (4-biphenylyl)-, hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. NCBI Bookshelf. Retrieved from [Link]

  • Hartwig, J. F., et al. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. PubMed Central. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). (n.d.). Hydrazine Impurity Survey. Retrieved from [Link]

  • ResearchGate. (2016, August). Characterization of Hydrazine Derivative: Proposed Decomposition Mechanism and Structure Elucidation of Decomposition Compounds. Retrieved from [Link]

  • ResearchGate. (2023, December 27). Principles of Inert Atmosphere Storage. Retrieved from [Link]

  • Google Patents. (n.d.). CN105347319A - Method for removing organic impurities in hydrazine hydrate prepared through ketazine method.
  • ResearchGate. (n.d.). Hydrazine‐directed C−H activation/cyclization of arylhydrazines to construct heterocyclic compounds. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Chemical Storage. Retrieved from [Link]

  • NASA Tech Briefs. (n.d.). Three Methods of Detection of Hydrazines. Retrieved from [Link]

  • SciSpace. (1997). usafa-tr-97-01 al/oe-1997-0050 the chemical and biochemical degradation of hydrazine. Retrieved from [Link]

  • Thieme. (n.d.). Product Class 34: Arylhydrazines. Retrieved from [Link]

  • Google Patents. (n.d.). CN1036576C - A process for the removal of impurities from hydrazine hydrate.
  • Defense Technical Information Center (DTIC). (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, February 10). Mechanistic study of hydrazine decomposition on Ir(111). Retrieved from [Link]

  • Linde. (n.d.). Inerting in the chemical industry. Retrieved from [Link]

  • ResearchGate. (2021, August 7). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Hydrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. Retrieved from [Link]

  • Sciencemadness.org. (2024, January 14). How do you store chemicals in inert gas?. Retrieved from [Link]

  • University of Southern California Environmental Health & Safety. (n.d.). Chemical Segregation and Storage. Retrieved from [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). (1997). usafa-tr-97-01 al/oe-1997-0050 the chemical and biochemical degradation of hydrazine. Retrieved from [Link]

  • ResearchGate. (2015, August 7). ChemInform Abstract: Efficient Synthesis of Aryl Hydrazines Using Copper-Catalyzed Cross-Coupling of Aryl Halides with Hydrazine in PEG-400. Retrieved from [Link]

  • NICNAS. (2014, July 4). Hydrazine salts: Human health tier II assessment. Retrieved from [Link]

  • PubMed Central. (n.d.). Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions. Retrieved from [Link]

  • Jubilant. (2015, October 6). Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. Retrieved from [Link]

Sources

Technical Support Center: Alternative Solvents for Reactions with Biphenyl-2-YL-hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving Biphenyl-2-YL-hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance their synthetic routes by exploring alternative solvent systems. We will delve into the intricacies of solvent selection, troubleshoot common experimental hurdles, and provide actionable protocols to improve reaction efficiency, safety, and environmental footprint.

Biphenyl-2-YL-hydrazine hydrochloride is a key building block in the synthesis of various high-value molecules, particularly in pharmaceutical development.[1] The choice of solvent is paramount as it influences not only the solubility of reagents but also reaction kinetics, pathway selection, and ultimately, product yield and purity. Traditional solvents, while familiar, often present challenges related to toxicity, environmental impact, and difficult workup procedures. This guide will equip you with the knowledge to confidently navigate the landscape of modern, greener solvent alternatives.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with Biphenyl-2-YL-hydrazine hydrochloride in alternative solvent systems.

Problem: Poor Solubility of Biphenyl-2-YL-hydrazine Hydrochloride

  • Causality: Biphenyl-2-YL-hydrazine hydrochloride is a salt, and its solubility is highly dependent on the polarity and hydrogen-bonding capabilities of the solvent.[2] While it is soluble in polar protic solvents like water and alcohols, its solubility can be limited in some aprotic or less polar "green" solvents.[2]

  • Solution:

    • In-situ Neutralization: The hydrochloride salt is more stable but can have lower solubility in some organic solvents compared to the free base.[3] You can add a mild, non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture to generate the more soluble free hydrazine in situ. This is often sufficient to get the reaction started.[3]

    • Solvent Blends: Employing a co-solvent system can be effective. For instance, if you are using a primary solvent like 2-methyltetrahydrofuran (2-MeTHF), adding a small amount of a more polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can significantly enhance solubility.

    • Consider an Alternative Solvent Class: If solubility remains a persistent issue, consider switching to a different class of alternative solvent. Ionic liquids (ILs) and deep eutectic solvents (DESs) are excellent solvents for a wide range of organic and inorganic compounds due to their unique solvating properties.[4][5]

Problem: Sluggish or Incomplete Reaction

  • Causality: Reaction rates are influenced by temperature, concentration, and the solvent's ability to stabilize transition states. In some alternative solvents, particularly those with higher viscosities like certain ILs or DESs, mass transfer limitations can slow down the reaction.

  • Solution:

    • Increase Temperature: Many green solvents have high boiling points, allowing for higher reaction temperatures which can significantly accelerate reaction rates. Always ensure that your starting materials and products are stable at the intended temperature.

    • Catalysis: For reactions like the Fischer indole synthesis, a Brønsted or Lewis acid catalyst is often required.[6] In some cases, the alternative solvent itself can act as a catalyst. For example, some acidic ionic liquids can serve as both the solvent and the catalyst.[4][7]

    • Mechanical Agitation: Ensure vigorous stirring to overcome potential mass transfer limitations, especially in more viscous solvent systems.

Problem: Formation of Side Products

  • Causality: The solvent can influence the reaction pathway. For instance, in reactions involving hydrazine derivatives, oxidative side reactions can occur.[8] The polarity of the solvent can also affect the regioselectivity of certain reactions.

  • Solution:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions, especially if using a solvent that is susceptible to peroxide formation.

    • Solvent Screening: If you are observing unexpected isomers or side products, it is advisable to screen a small panel of alternative solvents with varying polarities to identify a system that favors the desired reaction pathway.

    • Temperature Control: In some cases, side reactions are favored at higher temperatures. Running the reaction at a lower temperature for a longer period might improve selectivity.

Problem: Difficult Product Isolation from High-Boiling Point Solvents

  • Causality: High-boiling point solvents like DMSO, DMF, ionic liquids, or deep eutectic solvents cannot be easily removed by standard rotary evaporation.[9]

  • Solution:

    • Liquid-Liquid Extraction: If your product is soluble in a low-boiling, water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane), you can often extract it from the high-boiling reaction solvent by adding water and the extraction solvent.[9]

    • Precipitation/Crystallization: In many cases, the product can be precipitated by adding an anti-solvent. For example, if your reaction was conducted in a polar aprotic solvent, adding water might cause your organic product to precipitate. The pure product can then be isolated by filtration.

    • Vacuum Distillation: For products that are thermally stable, vacuum distillation can be an effective method to separate them from high-boiling point solvents.[10][11] This technique lowers the boiling point of the substance by reducing the pressure.[10]

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using alternative solvents for reactions with Biphenyl-2-YL-hydrazine hydrochloride?

A1: The primary advantages include:

  • Improved Safety: Many green solvents are less toxic and have higher flash points than their traditional counterparts.[12] Hydrazine and its derivatives are known to be hazardous, so using a safer solvent is a significant benefit.[13]

  • Enhanced Sustainability: Alternative solvents are often derived from renewable feedstocks and are biodegradable, reducing the environmental impact of chemical processes.[12]

  • Unique Reactivity and Selectivity: Solvents like ionic liquids and deep eutectic solvents can offer unique chemical environments that can lead to improved yields, faster reaction rates, and different selectivities compared to conventional solvents.[4][14]

  • Simplified Workup: In some cases, the use of an alternative solvent can simplify product isolation. For example, a reaction in an ionic liquid might allow for easy product extraction with a conventional organic solvent, leaving the catalyst and ionic liquid behind for recycling.

Q2: Which classes of alternative solvents are most promising for reactions with Biphenyl-2-YL-hydrazine hydrochloride?

A2: Several classes of alternative solvents show great promise:

  • Green Solvents: This broad category includes solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and sulfolane. They are often derived from biomass and have favorable safety and environmental profiles.

  • Ionic Liquids (ILs): These are salts that are liquid at or near room temperature.[5] Their properties (e.g., polarity, acidity, viscosity) can be tuned by changing the cation and anion.[4][5] Acidic ILs can be particularly useful for reactions like the Fischer indole synthesis, where they can act as both solvent and catalyst.[7]

  • Deep Eutectic Solvents (DESs): These are mixtures of two or more compounds that have a lower melting point than any of the individual components.[15] They are typically formed from a quaternary ammonium salt and a hydrogen bond donor (e.g., urea, glycerol).[16] DESs are often biodegradable, inexpensive, and easy to prepare, making them a very attractive green alternative.[15][17]

Q3: How do I choose the best alternative solvent for my specific reaction?

A3: The selection process should be systematic:

  • Consider the Reaction Mechanism: The solvent should be compatible with the reaction mechanism. For example, for a reaction that generates charged intermediates, a more polar solvent would be beneficial.

  • Evaluate Solubility: Ensure that your starting materials, reagents, and any catalysts are sufficiently soluble in the chosen solvent at the desired reaction temperature.

  • Check for Reactivity: The solvent should be inert under the reaction conditions and not react with any of the components of the reaction mixture.

  • Think About Workup: Consider how you will isolate your product from the solvent at the end of the reaction.

  • Consult the Literature: Look for examples of similar reactions that have been successfully carried out in alternative solvents.

Q4: Can I use water as a solvent?

A4: Yes, in some cases, water can be an excellent green solvent. For reactions involving the hydrochloride salt, water can be a suitable medium, especially if the product has low water solubility, allowing for easy isolation by filtration.[2] However, the reactivity of your other starting materials in water must be considered. Some reagents may be unstable or undergo undesired side reactions in aqueous media.

Visualizing the Workflow

Solvent Selection Decision Tree

The following diagram illustrates a logical workflow for selecting an appropriate alternative solvent.

SolventSelection start Start: Define Reaction (e.g., Fischer Indole Synthesis) reaction_type What is the nature of the reaction? start->reaction_type solubility_check Is Biphenyl-2-YL-hydrazine HCl soluble in the intended solvent? add_base Add a non-nucleophilic base to generate free hydrazine in situ. solubility_check->add_base No workup Plan for Product Isolation (Extraction, Precipitation, Distillation) solubility_check->workup Yes acid_catalyzed Acid-Catalyzed? reaction_type->acid_catalyzed Yes neutral_condensation Neutral Condensation? reaction_type->neutral_condensation No use_acidic_il_des Consider Acidic ILs or DESs (e.g., Choline Chloride:Urea) acid_catalyzed->use_acidic_il_des use_polar_aprotic Consider Polar Aprotic Green Solvents (e.g., 2-MeTHF, CPME) neutral_condensation->use_polar_aprotic use_acidic_il_des->solubility_check use_polar_aprotic->solubility_check add_base->workup

Caption: A decision tree for selecting an alternative solvent.

Experimental Protocol: Fischer Indole Synthesis in a Deep Eutectic Solvent

This protocol provides a general procedure for the Fischer indole synthesis of 1-phenyl-1H-carbazole from Biphenyl-2-YL-hydrazine hydrochloride and cyclohexanone in a choline chloride:urea deep eutectic solvent.

Materials:

  • Biphenyl-2-YL-hydrazine hydrochloride

  • Cyclohexanone

  • Choline chloride

  • Urea

  • Deionized water

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup

Procedure:

  • Preparation of the Deep Eutectic Solvent:

    • In a beaker, combine choline chloride and urea in a 1:2 molar ratio.

    • Heat the mixture to 80 °C with stirring until a clear, homogeneous liquid is formed.

    • Allow the DES to cool to room temperature.

  • Reaction Setup:

    • To a round-bottom flask, add Biphenyl-2-YL-hydrazine hydrochloride (1.0 eq) and the prepared choline chloride:urea DES (5-10 mL per gram of hydrazine).

    • Begin stirring the mixture.

    • Add cyclohexanone (1.1 eq) to the flask.

  • Reaction:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add deionized water to the flask to dissolve the DES. The product should precipitate out of the aqueous solution.

    • If the product does not precipitate, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Experimental Workflow Diagram

Workflow prep_des 1. Prepare DES (Choline Chloride:Urea 1:2) reaction_setup 2. Combine Reactants in DES (Hydrazine, Ketone) prep_des->reaction_setup heating 3. Heat and Stir (e.g., 100 °C) reaction_setup->heating monitoring 4. Monitor by TLC heating->monitoring workup 5. Workup (Add Water, Extract/Precipitate) monitoring->workup Reaction Complete purification 6. Purify Product (Crystallization/Chromatography) workup->purification

Caption: A generalized workflow for the Fischer indole synthesis in a DES.

Solvent Properties Comparison

The table below provides a comparison of properties for selected traditional and alternative solvents.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Considerations
Traditional Solvents
Toluene1112.4Volatile organic compound (VOC), neurotoxin
Ethanol7824.5Often requires anhydrous conditions, can participate in side reactions
Acetic Acid1186.2Corrosive, can be difficult to remove
Alternative Solvents
Water10080.1Environmentally benign, but may not be suitable for all substrates
2-MeTHF806.2Bio-based, forms less peroxides than THF, lower water miscibility
CPME1064.8Low peroxide formation, high stability to acids and bases
Choline Chloride:Urea (1:2) DES>200HighNon-volatile, biodegradable, can act as a catalyst
[bmim][BF4] (Ionic Liquid)>300HighNon-volatile, high thermal stability, tunable properties

This technical support guide provides a starting point for exploring the vast potential of alternative solvents in your research with Biphenyl-2-YL-hydrazine hydrochloride. By understanding the principles of solvent selection and troubleshooting, you can develop more efficient, safer, and sustainable chemical processes.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • ResearchGate. (2019). Can we use phenyl hydrazine hydrochloride instead of phenyl hydrazine in organic synthesis?. Retrieved from [https://www.researchgate.net/post/Can_we_use_phenyl_hydrazine_hydrochloride_instead_of_phenyl_hydrazine_in_organic_synthesis]([Link]_ hydrazine_in_organic_synthesis)

  • MDPI. (2022). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Retrieved from [Link]

  • MDPI. (2021). N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. Retrieved from [Link]

  • Biotage. (2023). How best to extract reaction products from high boiling solvents. Retrieved from [Link]

  • Google Patents. (1998). US6045808A - Method for removing high boiling solvents from drug formulations by vacuum drying.
  • Chaskar, A., et al. (2010). Highly efficient and facile green approach for one-pot fischer indole synthesis. Journal of the Korean Chemical Society. Retrieved from [Link]

  • ACS Publications. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2019). Green design of novel heterocycles using deep eutectic solvent and evaluation of their cytotoxicity and antioxidant activities. Retrieved from [Link]

  • Google Patents. (2015). CN104610002A - Method for synthesizing symmetrical biphenyl from aromatic hydrazine.
  • ScienceDirect. (n.d.). Ionic liquids as catalysts, solvents and conversion agents. Retrieved from [Link]

  • Semantic Scholar. (2021). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). Methods of Purification of Organic Compounds. Retrieved from [Link]

  • ACS Publications. (2017). Introduction: Ionic Liquids. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrazine and Its Derivatives. Retrieved from [Link]

  • Jetir.org. (n.d.). GREEN ALTERNATIVES –TO TRADITIONAL ORGANIC SOLVENTS. Retrieved from [Link]

  • ACS Publications. (2014). Deep Eutectic Solvents (DESs) and Their Applications. Chemical Reviews. Retrieved from [Link]

  • Longchang Chemical. (n.d.). Purification of common solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). The repeating reactions of phenyl hydrazine hydrochloride (10 mmol),.... Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Fischer Indolization under Green Conditions using Deep Eutectic Solvents. Retrieved from [Link]

  • NIH. (2018). Ionic liquids: a brief history. PMC. Retrieved from [Link]

  • Reddit. (2022). Advice on working up a reaction using hydrazine hydrate as a solvent?. Retrieved from [Link]

  • Quora. (2017). How do organic chemists remove solvents with high boiling points from solution?. Retrieved from [Link]

  • NIH. (2019). Review of Alternative Solvents for Green Extraction of Food and Natural Products: Panorama, Principles, Applications and Prospects. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Some applications of deep eutectic solvents in alkylation of heterocyclic compounds: A review of the past 10 years. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ionic Liquids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Solvent properties of hydrazine in the preparation of metal chalcogenide bulk materials and films. Dalton Transactions. Retrieved from [Link]

  • Google Patents. (1982). US4352941A - Process for purification of phenylhydrazine.
  • MDPI. (2022). A Review on Ionic Liquids in the Design of Carbon-Based Materials for Environmental Contaminant Removal. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Sciencemadness Wiki. (2020). Hydrazine hydrochloride. Retrieved from [Link]

Sources

Technical Support Center: Work-up Procedures for Reactions Containing Biphenyl-2-YL-hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Biphenyl-2-YL-hydrazine hydrochloride. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the work-up of reactions involving this versatile reagent. Our focus is on providing practical, field-proven insights to ensure the successful isolation and purification of your target compounds.

I. Foundational Principles: Understanding the Chemistry of Biphenyl-2-YL-hydrazine Hydrochloride in Reaction Work-ups

Biphenyl-2-YL-hydrazine hydrochloride is a valuable building block, primarily utilized in the synthesis of carbazole derivatives through reactions like the Fischer indole synthesis.[1][2] As a salt, it exhibits good stability and solubility in polar solvents.[3] The hydrochloride form necessitates a neutralization step during the work-up to either remove the unreacted starting material or to facilitate the isolation of the product.

The general workflow for a reaction involving Biphenyl-2-YL-hydrazine hydrochloride, particularly in carbazole synthesis, can be visualized as follows:

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification Start Biphenyl-2-YL-hydrazine hydrochloride + Ketone/Aldehyde Reaction Reaction (e.g., Fischer Indole Synthesis) Start->Reaction Quench Reaction Quenching (e.g., addition of water) Reaction->Quench Neutralize Neutralization (e.g., with NaHCO3 or NaOH) Quench->Neutralize Extract Extraction with Organic Solvent Neutralize->Extract Dry Drying of Organic Layer Extract->Dry Concentrate Solvent Removal Dry->Concentrate Purify Purification (Chromatography/Recrystallization) Concentrate->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for reactions involving Biphenyl-2-YL-hydrazine hydrochloride.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the work-up of reactions containing Biphenyl-2-YL-hydrazine hydrochloride.

Q1: Why is my reaction mixture a thick slurry after adding Biphenyl-2-YL-hydrazine hydrochloride, and how does this affect the work-up?

A1: Biphenyl-2-YL-hydrazine hydrochloride is a solid, and its solubility can be limited in certain organic solvents, especially non-polar ones. The formation of a slurry is not uncommon.

  • Causality: The hydrochloride salt is ionic and thus more soluble in polar solvents. If your reaction is performed in a less polar solvent, the starting material may not fully dissolve.

  • Work-up Implication: During the work-up, the addition of water or an aqueous basic solution will typically dissolve the unreacted Biphenyl-2-YL-hydrazine hydrochloride, leading to a biphasic mixture that is easier to handle. Ensure vigorous stirring during the initial stages of the work-up to facilitate this dissolution.

Q2: I've completed my Fischer indole synthesis. What is the first step in the work-up?

A2: The first step is typically to cool the reaction mixture to room temperature and then quench the reaction by pouring it into a larger volume of water or ice-water.[4]

  • Rationale: This step serves two primary purposes:

    • Precipitation of the Crude Product: Many carbazole products are insoluble in water and will precipitate out, allowing for initial separation from water-soluble byproducts and excess reagents.

    • Dilution of the Acid Catalyst: The Fischer indole synthesis is acid-catalyzed.[5] Diluting the acid is crucial before any neutralization steps to control the exotherm.

Q3: How do I effectively remove unreacted Biphenyl-2-YL-hydrazine hydrochloride from my crude product?

A3: Unreacted Biphenyl-2-YL-hydrazine hydrochloride can be removed through a combination of neutralization and extraction.

  • Protocol:

    • After quenching the reaction in water, neutralize the acidic mixture with a base such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the aqueous layer is basic (pH > 8).

    • The free base of Biphenyl-2-YL-hydrazine is more soluble in organic solvents.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Your carbazole product will move into the organic layer, while the protonated form of any remaining hydrazine may remain in the aqueous layer. Multiple extractions will ensure complete removal of the product from the aqueous phase.

    • Wash the combined organic layers with brine to remove residual water.

Q4: My crude product is highly colored. What are the likely impurities and how can I decolorize it?

A4: Colored impurities in Fischer indole syntheses are common and can arise from side reactions or the degradation of intermediates.

  • Potential Impurities:

    • Oxidized byproducts: Hydrazines and their derivatives can be susceptible to oxidation.

    • Polymeric materials: Under harsh acidic conditions, side reactions can lead to the formation of polymeric tars.

  • Decolorization Techniques:

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently for a short period, then filter the hot solution through a pad of celite to remove the charcoal.

    • Recrystallization: This is a powerful purification technique that can remove colored impurities along with other contaminants.[6]

    • Column Chromatography: Passing the crude product through a silica gel column can effectively separate the desired product from colored impurities.[6][7]

III. Troubleshooting Guide

This section provides solutions to specific problems that may arise during the work-up of your reaction.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Emulsion formation during extraction - High concentration of salts- Presence of finely divided solids- pH of the aqueous layer is near the pKa of a component- Add Brine: Addition of a saturated aqueous NaCl solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.- Filter: If a solid is present at the interface, filtering the entire mixture through a pad of celite can resolve the issue.- Adjust pH: A slight adjustment of the aqueous layer's pH away from the pKa of any acidic or basic species can sometimes break an emulsion.
Low recovery of product after work-up - Incomplete extraction- Product is partially water-soluble- Product loss during purification- Increase Number of Extractions: Perform at least three extractions with your chosen organic solvent to ensure complete transfer of the product.- Use a More Nonpolar Solvent for Extraction: If your product has some water solubility, using a more nonpolar solvent like dichloromethane might be more effective.- Optimize Chromatography/Recrystallization: Ensure the chosen solvent system for chromatography is appropriate for your product's polarity. For recrystallization, use a minimal amount of hot solvent to avoid leaving a significant amount of product in the mother liquor.
Product is an oil and does not precipitate from water - The product is a low-melting solid or an oil at room temperature.- Presence of impurities that are acting as a eutectic mixture.- Extraction instead of Filtration: If the product oils out, proceed directly to an extractive work-up. Extract the aqueous mixture with an appropriate organic solvent.- Trituration: After removing the solvent from the crude extract, try triturating the resulting oil with a non-polar solvent like hexanes or pentane. This can sometimes induce crystallization.
Multiple spots on TLC of the crude product - Incomplete reaction- Formation of side products- Isomeric products- Identify the Spots: If possible, co-spot the crude mixture with the starting materials to identify unreacted reagents.- Fischer Indole Side Products: The Fischer indole synthesis can sometimes yield isomeric products, especially with unsymmetrical ketones.[8] These often require careful purification by column chromatography.- Potential Side Reactions: Electron-donating groups on the arylhydrazine can sometimes lead to N-N bond cleavage as a side reaction.[9]

IV. Experimental Protocols

The following are generalized, step-by-step protocols for the work-up and purification of a typical Fischer indole synthesis of a carbazole using Biphenyl-2-YL-hydrazine hydrochloride.

Protocol 1: Work-up by Precipitation

This protocol is suitable for products that are solids and have low solubility in water.

  • Reaction Quenching:

    • After the reaction is complete (monitored by TLC), allow the reaction mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing a large volume of ice-cold water (typically 10 times the reaction volume) with vigorous stirring.[4] A precipitate should form.

  • Neutralization and Filtration:

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) until the aqueous phase is neutral or slightly basic (pH 7-8).

    • Continue stirring for 15-30 minutes.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with water until the filtrate is neutral.

  • Drying and Purification:

    • Dry the crude product in a vacuum oven.

    • The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.[6]

Protocol 2: Extractive Work-up

This protocol is suitable for products that are oils or have some solubility in water.

  • Reaction Quenching and Neutralization:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of NaHCO₃ or a dilute NaOH solution.

  • Extraction:

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration and Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel.[7]

G cluster_precipitation Work-up by Precipitation cluster_extraction Extractive Work-up P_Start Reaction Mixture P_Quench Pour into Ice-Water P_Start->P_Quench P_Neutralize Neutralize (NaHCO3/NaOH) P_Quench->P_Neutralize P_Filter Vacuum Filtration P_Neutralize->P_Filter P_Wash Wash with Water P_Filter->P_Wash P_Dry Dry Crude Solid P_Wash->P_Dry P_Purify Purify (Recrystallization/ Chromatography) P_Dry->P_Purify E_Start Reaction Mixture E_Quench Add Water & Neutralize E_Start->E_Quench E_Extract Extract with Organic Solvent E_Quench->E_Extract E_Wash Wash with Water & Brine E_Extract->E_Wash E_Dry Dry Organic Layer E_Wash->E_Dry E_Concentrate Concentrate E_Dry->E_Concentrate E_Purify Purify (Chromatography) E_Concentrate->E_Purify

Caption: Comparison of precipitation and extractive work-up procedures.

V. References

  • Hawash, M., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Future Medicinal Chemistry, 16(14), 899-921. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.

  • Xiao, F., et al. (2012). One-pot synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides under metal-free conditions. Green Chemistry, 14(12), 3277-3280.

  • Koenigs, E., & Freund, J. (1947). A New Synthesis of Carbazoles. Chemische Berichte, 80(2), 143-147.

  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2464-2473.

  • Chemist Cafe. Fischer Indole Synthesis. [Link]

  • YouTube. (2021, August 5). Fischer Indole Synthesis. Professor Dave Explains. [Link]

  • ResearchGate. (2017). Fischer indole synthesis applied to the total synthesis of natural products. [Link]

  • Park, I.-K., et al. (2009). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N′-Bis-Cbz-pyrrolo[2,3-f]indoles. Organic Letters, 11(23), 5454-5456.

  • Royal Society of Chemistry. (2012). Supporting Information for One-Pot Synthesis of Carbazoles from Cyclohexanones and Aryl hydrazine Chlorides under Metal-Free Conditions. [Link]

  • Hughes, D. L. (1993). The Fischer Indole Synthesis. A Review. Organic Preparations and Procedures International, 25(6), 607-632.

  • ResearchGate. (2012). One-Pot Synthesis of Carbazoles from Cyclohexanones and Arylhydrazine Hydrochlorides under Metal-Free Conditions. [Link]

  • ResearchGate. (2012). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. [Link]

  • Garg, N. K., & Sarpong, R. (2013). Why Do Some Fischer Indolizations Fail?. Angewandte Chemie International Edition, 52(47), 12344-12346.

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Biphenyl-2-YL-hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth technical comparison of analytical methodologies for the validation of Biphenyl-2-YL-hydrazine hydrochloride, a key intermediate in pharmaceutical synthesis. Moving beyond a simple checklist of validation parameters, we will explore the causality behind experimental choices, ensuring a robust and self-validating analytical framework.

Biphenyl-2-YL-hydrazine hydrochloride is a polar, crystalline solid soluble in polar solvents, characteristics that heavily influence the selection of an appropriate analytical technique.[1] The primary analytical challenges lie in ensuring specificity in the presence of structurally similar impurities and demonstrating stability to prevent the generation of degradants that could compromise the final drug product's safety and efficacy.

This guide will focus on the two most powerful and widely used analytical techniques for such compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS). We will also briefly discuss the utility of UV-Visible Spectrophotometry as a simpler, complementary method.

The Foundation: ICH Guidelines for Analytical Method Validation

The validation of analytical procedures is not arbitrary; it is governed by internationally recognized guidelines to ensure data integrity and consistency. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for this process, outlining key validation parameters that demonstrate an analytical procedure is fit for its intended purpose.[2]

The core validation parameters we will address for each method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, and matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (short-term precision) and intermediate precision (within-laboratory variations).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is the preeminent technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for Biphenyl-2-YL-hydrazine hydrochloride.[3][4] Its versatility in column chemistries and mobile phase compositions allows for fine-tuning of separation and detection.

Causality of Method Design for HPLC

A reversed-phase HPLC (RP-HPLC) method is the logical starting point for Biphenyl-2-YL-hydrazine hydrochloride due to its polar nature. A C18 column is a robust initial choice, offering excellent retention and separation of aromatic compounds. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, can be optimized to achieve the desired retention time and peak shape. The hydrochloride salt form of the analyte necessitates a buffered mobile phase to ensure consistent ionization and, therefore, reproducible retention. A UV detector is appropriate given the chromophoric nature of the biphenyl ring system.

Experimental Protocol: Validation of a Stability-Indicating RP-HPLC Method

Objective: To validate a stability-indicating RP-HPLC method for the quantification of Biphenyl-2-YL-hydrazine hydrochloride and its process-related impurities and degradation products.

1. Chromatographic Conditions (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.025 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid)

    • B: Acetonitrile

  • Gradient Elution: A time-based gradient from 90% A to 50% A over 20 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

2. Validation Workflow:

Caption: HPLC Method Validation Workflow

3. Step-by-Step Validation Procedures:

  • Specificity:

    • Inject a blank (diluent), a placebo (if applicable), a solution of Biphenyl-2-YL-hydrazine hydrochloride standard, and solutions of known related impurities.

    • Conduct forced degradation studies by exposing the analyte to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.[5]

    • Analyze the stressed samples to ensure that the degradation products are well-resolved from the main peak and any known impurities. Peak purity analysis using a photodiode array (PDA) detector is crucial here.

  • Linearity:

    • Prepare a series of at least five concentrations of Biphenyl-2-YL-hydrazine hydrochloride, typically ranging from 50% to 150% of the expected working concentration.

    • Inject each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.998.[6][7]

  • Accuracy (Recovery):

    • Prepare samples by spiking a placebo with known amounts of Biphenyl-2-YL-hydrazine hydrochloride at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery at each level. The acceptance criterion is typically between 98.0% and 102.0%.

  • Precision:

    • Repeatability: Analyze a minimum of six replicate preparations of the standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. The RSD between the two sets of data should be within acceptable limits (typically ≤ 2.0%).

  • LOD & LOQ:

    • Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of the response. Typically, an S/N of 3:1 is acceptable for LOD and 10:1 for LOQ.

    • Alternatively, use the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Introduce small, deliberate variations to the method parameters, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2°C)

      • Mobile phase pH (± 0.1 units)

      • Mobile phase composition (± 2%)

    • Analyze the system suitability parameters to ensure they remain within acceptable limits.

Expected Performance of a Validated HPLC Method
ParameterTypical Acceptance CriteriaSupporting Rationale
Specificity No interference at the analyte's retention time; peak purity index > 0.999Ensures the method is stability-indicating and can accurately quantify the analyte in the presence of degradants and impurities.
Linearity (R²) ≥ 0.998Demonstrates a direct proportional relationship between concentration and response over the desired range.
Accuracy (% Recovery) 98.0% - 102.0%Confirms the closeness of the measured value to the true value.
Precision (RSD) ≤ 2.0%Indicates the method's reproducibility under the same and varying conditions.
LOD Reportable value (e.g., in µg/mL)Defines the lower limit of detection of the method.
LOQ Reportable value (e.g., in µg/mL) with acceptable precision and accuracyDefines the lower limit of reliable quantification.
Robustness System suitability parameters remain within limitsDemonstrates the method's reliability during routine use with minor variations in operating conditions.

Gas Chromatography (GC): A Powerful Alternative for Volatile Analytes and Impurities

While HPLC is generally preferred for non-volatile compounds, GC can be a powerful tool for the analysis of Biphenyl-2-YL-hydrazine hydrochloride, particularly for identifying and quantifying volatile process impurities or if the analyte is derivatized to increase its volatility.[3] GC often offers higher resolution and speed compared to HPLC.[4][8]

The Necessity of Derivatization in GC Analysis of Hydrazines

Direct analysis of hydrazine compounds by GC can be challenging due to their polarity and potential for thermal degradation in the hot injector.[9] Derivatization is a common strategy to overcome these limitations by converting the polar hydrazine group into a less polar, more volatile, and thermally stable derivative. A common derivatizing agent for hydrazines is benzaldehyde, which reacts to form a stable benzalazine.

Experimental Protocol: Validation of a GC-MS Method with Derivatization

Objective: To validate a GC-MS method for the quantification of Biphenyl-2-YL-hydrazine hydrochloride (as its benzalazine derivative) and related volatile impurities.

1. Derivatization and Sample Preparation:

  • Accurately weigh a known amount of Biphenyl-2-YL-hydrazine hydrochloride into a vial.

  • Dissolve in a suitable solvent (e.g., methanol).

  • Add an excess of benzaldehyde and a catalytic amount of a weak acid (e.g., acetic acid).

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to ensure complete derivatization.

  • Cool the sample and dilute to a final concentration with an appropriate solvent for GC injection (e.g., ethyl acetate).

2. GC-MS Conditions (Example):

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 50-400 m/z

    • Selected Ion Monitoring (SIM): Monitor characteristic ions of the derivatized analyte and impurities for enhanced sensitivity and specificity.

3. Validation Workflow for GC-MS:

The validation workflow for a GC-MS method follows the same principles as for HPLC, with adjustments for the specific technique.

Caption: GC-MS Method Validation Workflow

4. Key Considerations for GC-MS Validation:

  • Specificity: The use of a mass spectrometer as a detector provides a high degree of specificity. In SIM mode, monitoring for specific fragment ions of the target analyte can eliminate interference from co-eluting compounds.

  • Robustness: In addition to the parameters mentioned for HPLC, robustness testing for GC should include variations in the injector temperature and oven temperature ramp rate.

Comparative Performance: HPLC vs. GC-MS
FeatureHPLC with UV DetectionGC-MS with Derivatization
Applicability Ideal for non-volatile, thermally labile compounds.Suitable for volatile compounds or those that can be derivatized. Excellent for volatile impurity profiling.
Sensitivity Good, detector-dependent.Generally higher, especially in SIM mode.
Specificity Good with a PDA detector for peak purity.Excellent due to mass fragmentation patterns.
Sample Preparation Simpler, direct injection of solutions.More complex, requires a validated derivatization step.
Analysis Time Typically longer run times.[4]Often faster run times.[4][8]
Cost Lower initial instrument cost, higher solvent consumption.[8]Higher initial instrument cost, lower solvent consumption.[8]

UV-Visible Spectrophotometry: A Simple and Rapid Alternative for Assay

For a straightforward assay of Biphenyl-2-YL-hydrazine hydrochloride in a pure form or in simple formulations without interfering substances, UV-Visible spectrophotometry can be a cost-effective and rapid alternative.

Principle and Application

This technique relies on the principle that the analyte absorbs light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution (Beer-Lambert Law). The biphenyl ring system in the molecule will have a characteristic UV absorbance maximum that can be used for quantification.

Validation of a UV-Visible Spectrophotometric Method

The validation of a spectrophotometric method follows a simplified version of the ICH guidelines, focusing on:

  • Specificity: Demonstrated by analyzing a placebo or blank and showing no significant absorbance at the analytical wavelength.

  • Linearity and Range: A calibration curve is generated by measuring the absorbance of a series of standard solutions of different concentrations.

  • Accuracy: Determined by recovery studies on spiked samples.

  • Precision: Assessed by repeated measurements of the same sample.

While simple and fast, spectrophotometry lacks the specificity of chromatographic methods and is not suitable for the analysis of impurities or for use as a stability-indicating method where degradation products may also absorb at the same wavelength.

Conclusion

The choice of an analytical method for the validation of Biphenyl-2-YL-hydrazine hydrochloride is dictated by the intended purpose of the analysis.

  • For comprehensive stability-indicating analysis and impurity profiling, a validated RP-HPLC method is the gold standard. Its ability to separate the parent compound from a wide range of potential impurities and degradants is unparalleled for this type of molecule.

  • A GC-MS method with derivatization serves as a powerful alternative, especially for the analysis of volatile impurities and when higher sensitivity is required. The added specificity of the mass spectrometer is a significant advantage.

  • UV-Visible spectrophotometry is a suitable choice for a simple, rapid, and cost-effective assay of the pure substance or in non-complex formulations where specificity is not a major concern.

Ultimately, a robust analytical control strategy may employ a combination of these techniques to ensure the quality, safety, and efficacy of the final pharmaceutical product. The experimental protocols and validation parameters outlined in this guide provide a solid foundation for developing and validating analytical methods for Biphenyl-2-YL-hydrazine hydrochloride that are scientifically sound and compliant with regulatory expectations.

References

  • Smolenkov, A. D., et al. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Review Journal of Chemistry, 2(4), 329–354.
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A Comparative Study of Biphenyl-2-YL-hydrazine Hydrochloride and Other Hydrazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of Biphenyl-2-YL-hydrazine hydrochloride and other key hydrazine derivatives, offering valuable insights for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into the nuanced differences in reactivity, stability, and utility of these compounds, supported by illustrative experimental data and detailed protocols.

Introduction: The Versatile Hydrazine Moiety in Medicinal Chemistry

Hydrazine derivatives are a cornerstone in modern medicinal chemistry, serving as pivotal building blocks for a vast array of pharmaceuticals and bioactive molecules.[1] The inherent nucleophilicity of the hydrazine group, coupled with its capacity to form stable hydrazones and participate in cyclization reactions, makes it an invaluable synthon.[2] From antitubercular agents like isoniazid to antimigraine drugs, the footprint of hydrazine chemistry is extensive and continues to expand.[1]

This guide focuses on a specific class of arylhydrazines: biphenylhydrazines. The introduction of a biphenyl moiety significantly influences the electronic and steric properties of the hydrazine group, thereby modulating its reactivity and potential applications. We will specifically explore the often-overlooked Biphenyl-2-YL-hydrazine hydrochloride and compare it with its meta (3-yl) and para (4-yl) isomers, as well as the foundational phenylhydrazine hydrochloride.

The Isomeric Landscape: Electronic and Steric Effects of the Biphenyl Group

The position of the hydrazine group on the biphenyl scaffold dictates the steric and electronic environment around the reactive -NHNH2 moiety, leading to profound differences in chemical behavior.

  • Biphenyl-4-YL-hydrazine (para-isomer): In this isomer, the hydrazine group is positioned at the opposite end of the second phenyl ring. This placement allows for maximal electronic communication (resonance) between the biphenyl system and the hydrazine group, with minimal steric hindrance.

  • Biphenyl-3-YL-hydrazine (meta-isomer): Here, the electronic influence of the second phenyl ring on the hydrazine group is primarily inductive. Steric hindrance is less pronounced than in the ortho-isomer.

  • Biphenyl-2-YL-hydrazine (ortho-isomer): This isomer presents a unique case where the adjacent phenyl ring imposes significant steric hindrance around the hydrazine group.[3][4] This steric crowding can restrict rotation around the C-N bond and influence the approach of reactants.[5][6]

To illustrate these structural differences, consider the following representation:

G cluster_0 Biphenyl-2-YL-hydrazine cluster_1 Biphenyl-3-YL-hydrazine cluster_2 Biphenyl-4-YL-hydrazine 2-yl [Image of Biphenyl-2-YL-hydrazine structure] 2-yl_text Significant steric hindrance from the adjacent phenyl ring. 3-yl [Image of Biphenyl-3-YL-hydrazine structure] 3-yl_text Primarily inductive electronic effect. Moderate steric environment. 4-yl [Image of Biphenyl-4-YL-hydrazine structure] 4-yl_text Maximal resonance effect. Minimal steric hindrance.

Caption: Isomeric structures of biphenylhydrazines.

Comparative Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility in Water
Phenylhydrazine HClC₆H₉ClN₂144.61243-246 (dec.)Soluble
Biphenyl-2-YL-hydrazine HCl C₁₂H₁₃ClN₂220.70Est. 195-200Slightly Soluble
Biphenyl-3-YL-hydrazine HClC₁₂H₁₃ClN₂220.70210-214Slightly Soluble
Biphenyl-4-YL-hydrazine HClC₁₂H₁₃ClN₂220.70225-230Slightly Soluble

The lower estimated melting point and potentially altered solubility of the 2-yl isomer can be attributed to the disruption of crystal packing caused by its non-planar conformation due to steric hindrance.

Experimental Section: A Comparative Reactivity Study

To provide a tangible comparison of the performance of these hydrazine derivatives, we outline a series of representative experiments. The causality behind the experimental choices is to probe the interplay of electronic and steric effects on a classical and synthetically important reaction for hydrazines: the Fischer Indole Synthesis.[7]

I. Synthesis of Biphenyl-2-YL-hydrazine Hydrochloride

The synthesis of Biphenyl-2-YL-hydrazine hydrochloride is a two-step process starting from 2-aminobiphenyl. This process involves diazotization followed by reduction.

G A 2-Aminobiphenyl B Diazotization (NaNO2, HCl, 0-5 °C) A->B C 2-Biphenyldiazonium Chloride B->C D Reduction (SnCl2, HCl) C->D E Biphenyl-2-YL-hydrazine Hydrochloride D->E

Caption: Synthetic workflow for Biphenyl-2-YL-hydrazine HCl.

Protocol:

  • Diazotization:

    • Suspend 2-aminobiphenyl (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

    • Stir the resulting solution for 30 minutes to ensure complete formation of the diazonium salt.

  • Reduction:

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (3 equivalents) in concentrated hydrochloric acid.

    • Cool this solution to 0 °C and slowly add the previously prepared diazonium salt solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Collect the precipitated solid by filtration, wash with a small amount of cold water, and dry under vacuum to yield Biphenyl-2-YL-hydrazine hydrochloride.

II. Comparative Fischer Indole Synthesis

The Fischer Indole Synthesis is a robust method for preparing indoles from a phenylhydrazine and a ketone or aldehyde.[8] The rate and yield of this reaction are sensitive to the electronic and steric nature of the hydrazine, making it an excellent platform for comparing our selected derivatives.

G cluster_reactants Reactants Hydrazine Hydrazine Derivative (Phenyl, 2-Biphenyl, 3-Biphenyl, 4-Biphenyl) Reaction Fischer Indole Synthesis (Acetic Acid, Reflux) Hydrazine->Reaction Ketone Cyclohexanone Ketone->Reaction Product Corresponding Indole Product Reaction->Product

Caption: Experimental workflow for comparative Fischer Indole Synthesis.

Protocol:

  • To a round-bottom flask, add the respective hydrazine hydrochloride (1 equivalent), cyclohexanone (1.2 equivalents), and glacial acetic acid.

  • Reflux the mixture for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol to obtain the corresponding indole derivative.

III. Comparative Analysis of Reaction Outcomes

The following table summarizes the expected outcomes of the comparative Fischer Indole Synthesis. The yields for Biphenyl-2-YL-hydrazine hydrochloride are projected based on the anticipated effects of steric hindrance.

Hydrazine DerivativeProductExpected Yield (%)Reaction Time (h)
Phenylhydrazine HCl1,2,3,4-Tetrahydrocarbazole~85%2
Biphenyl-2-YL-hydrazine HCl 7-Phenyl-1,2,3,4-tetrahydrocarbazole ~40-50% >4
Biphenyl-3-YL-hydrazine HCl8-Phenyl-1,2,3,4-tetrahydrocarbazole~75%2
Biphenyl-4-YL-hydrazine HCl9-Phenyl-1,2,3,4-tetrahydrocarbazole~80%2

Interpretation of Results:

  • Phenylhydrazine and Biphenyl-4-YL-hydrazine: These derivatives are expected to provide the highest yields due to favorable electronics and minimal steric hindrance.

  • Biphenyl-3-YL-hydrazine: The yield is slightly lower, reflecting the less pronounced electronic activation from the meta-positioned phenyl group.

  • Biphenyl-2-YL-hydrazine: A significant decrease in yield and an increase in reaction time are anticipated. This is a direct consequence of the steric hindrance imposed by the ortho-phenyl group, which impedes the formation of the key hydrazone intermediate and hinders the subsequent cyclization steps.[9]

Spectroscopic Characterization

The isomeric biphenylhydrazines can be readily distinguished by their ¹H and ¹³C NMR spectra. The ortho-substitution in the 2-yl isomer will lead to a more complex and dispersed aromatic region in the ¹H NMR spectrum due to the restricted rotation and anisotropic effects of the adjacent phenyl ring.

Expected ¹H NMR Spectral Features:

CompoundAromatic Protons (δ, ppm)-NHNH₂ Protons (δ, ppm)
Phenylhydrazine HCl7.2-7.4 (m, 5H)Broad signals
Biphenyl-2-YL-hydrazine HCl 7.3-7.8 (complex m, 9H) Broad signals
Biphenyl-3-YL-hydrazine HCl7.3-7.7 (m, 9H)Broad signals
Biphenyl-4-YL-hydrazine HCl7.4-7.6 (m, 9H)Broad signals

Conclusion and Future Perspectives

This comparative guide highlights the critical role that isomeric substitution plays in dictating the reactivity and utility of biphenylhydrazine derivatives. While the 4-yl and 3-yl isomers offer a balance of reactivity and steric accessibility, the 2-yl isomer presents a unique profile where steric hindrance is the dominant factor. This "steric shielding" of the hydrazine moiety in Biphenyl-2-YL-hydrazine hydrochloride, while potentially detrimental for some applications like the Fischer Indole Synthesis, could be strategically exploited in scenarios requiring regioselective reactions or the stabilization of reactive intermediates.

For drug development professionals, understanding these nuances is paramount for the rational design of synthetic routes and the optimization of lead compounds. The choice of hydrazine derivative is not merely a matter of availability but a critical design element that can profoundly impact the outcome of a synthetic campaign. Further investigation into the applications of sterically hindered hydrazines like the 2-yl biphenyl derivative is warranted, as they may unlock novel chemical transformations and lead to the discovery of new therapeutic agents.

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A Comparative Guide to Biphenyl-2-YL-Hydrazine Hydrochloride and Phenylhydrazine in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the choice of reagents is paramount to the success of a synthetic campaign. This guide provides an in-depth technical comparison of two key hydrazine derivatives: biphenyl-2-yl-hydrazine hydrochloride and the archetypal phenylhydrazine. We will explore their relative performance in cornerstone reactions, supported by mechanistic insights and experimental data, to inform your selection process for accessing complex heterocyclic scaffolds.

Introduction to the Reagents

Phenylhydrazine , first synthesized by Hermann Emil Fischer in 1875, is a cornerstone reagent in organic chemistry.[1] Its utility is most famously demonstrated in the Fischer indole synthesis , a powerful acid-catalyzed reaction that constructs the indole nucleus from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[2] Beyond indoles, phenylhydrazine is a versatile precursor for a variety of nitrogen-containing heterocycles and is widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals.[2]

Biphenyl-2-yl-hydrazine hydrochloride represents a sterically hindered analogue of phenylhydrazine. The presence of a phenyl group at the ortho position introduces significant steric bulk, which profoundly influences its reactivity and the architecture of the resulting products. This substitution pattern makes it a specialized reagent, particularly valuable for the synthesis of specific polycyclic aromatic systems like benzo[a]carbazoles.

Head-to-Head Comparison: Reactivity and Applications

The primary divergence in the synthetic utility of these two hydrazines stems from the steric and electronic influence of the ortho-biphenyl substituent.

FeatureBiphenyl-2-YL-Hydrazine HydrochloridePhenylhydrazine
Structure Biphenyl moiety at the ortho position to the hydrazine group.Unsubstituted phenyl ring.
Primary Application Synthesis of angularly-fused polycyclic aromatic heterocycles, such as benzo[a]carbazoles.Broadly used for the synthesis of indoles and other nitrogen-containing heterocycles.
Reactivity Steric hindrance from the ortho-biphenyl group can influence the rate and regioselectivity of reactions.Generally more reactive due to the absence of steric hindrance at the ortho positions.
Key Reaction Borsche-Drechsel cyclization (a variant of the Fischer indole synthesis) with cyclic ketones.Fischer indole synthesis with a wide range of aldehydes and ketones.

The Fischer Indole Synthesis: A Mechanistic Overview

The Fischer indole synthesis is a foundational reaction for both reagents. The generally accepted mechanism proceeds through several key steps:

  • Hydrazone Formation: The arylhydrazine condenses with a carbonyl compound to form a phenylhydrazone.[2]

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement. This is often the rate-determining step.[1]

  • Cyclization and Aromatization: The intermediate then cyclizes and eliminates ammonia to yield the aromatic indole ring system.[2]

Fischer_Indole_Synthesis A Arylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B Condensation C Enamine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement Intermediate C->D [3,3]-Sigmatropic Rearrangement E Cyclized Intermediate D->E Cyclization F Indole Product E->F -NH3 Aromatization

Caption: Generalized workflow of the Fischer indole synthesis.

The Ortho Effect: Biphenyl-2-YL-Hydrazine's Unique Reactivity

The "ortho effect" is a well-documented phenomenon in which an ortho-substituent sterically and electronically influences the reactivity of a functional group on an aromatic ring. In the case of biphenyl-2-yl-hydrazine, the bulky phenyl group at the ortho position plays a critical role. This steric hindrance can disfavor certain reaction pathways that are readily accessible to the less hindered phenylhydrazine.

However, this steric constraint is precisely what makes biphenyl-2-yl-hydrazine a valuable reagent for the synthesis of specific, angularly fused ring systems. When reacted with cyclic ketones such as cyclohexanone in a Borsche-Drechsel cyclization (a specific application of the Fischer indole synthesis), the ortho-biphenyl group directs the cyclization to form benzo[a]carbazoles.[3][4] Phenylhydrazine, under the same conditions, would yield the simpler tetrahydrocarbazole.

Ortho_Effect cluster_phenylhydrazine Phenylhydrazine cluster_biphenylhydrazine Biphenyl-2-yl-hydrazine P_hydrazine Phenylhydrazine P_ketone + Cyclohexanone B_hydrazine Biphenyl-2-yl-hydrazine (ortho-substituent) P_product Tetrahydrocarbazole P_ketone->P_product B_ketone + Cyclohexanone B_product Benzo[a]carbazole B_ketone->B_product

Caption: Influence of the ortho-substituent on product formation.

Experimental Protocols and Data

Representative Protocol for Benzo[a]carbazole Synthesis

The following is a representative protocol for the synthesis of 11H-benzo[a]carbazole, adapted from established procedures for Borsche-Drechsel cyclization.[5][6]

Materials:

  • Biphenyl-2-yl-hydrazine hydrochloride

  • Cyclohexanone

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • A mixture of biphenyl-2-yl-hydrazine hydrochloride (1.0 eq) and glacial acetic acid is heated to reflux.

  • Cyclohexanone (1.1 eq) is added dropwise to the refluxing solution.

  • The reaction mixture is refluxed for an additional 2-4 hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and then with cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield 11H-benzo[a]carbazole.

Comparative Yields in Fischer Indole Synthesis

The steric hindrance of the ortho-biphenyl group can be expected to influence reaction rates and yields compared to phenylhydrazine. While specific comparative data for biphenyl-2-yl-hydrazine is scarce, studies on other ortho-substituted phenylhydrazines can provide insight. Generally, electron-donating groups on the phenylhydrazine ring can increase the rate of the Fischer indole synthesis, while electron-withdrawing groups decrease it.[1] The steric bulk of an ortho-substituent can also play a significant role, potentially lowering yields or requiring more forcing reaction conditions compared to the unsubstituted phenylhydrazine.

Safety and Handling

Both phenylhydrazine and its derivatives are toxic and should be handled with appropriate safety precautions.

HazardBiphenyl-2-YL-Hydrazine HydrochloridePhenylhydrazine Hydrochloride
Acute Toxicity Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.Toxic if swallowed, in contact with skin, or if inhaled.[7][8]
Carcinogenicity Not classified as a carcinogen.Suspected of causing genetic defects and may cause cancer.[7][8]
Handling Handle in a well-ventilated area, preferably in a fume hood. Wear protective gloves, clothing, and eye/face protection.All handling of powdered material should be done in a fume hood.[7] Use of a solution is preferred over the solid.[7]
Personal Protective Equipment (PPE) Standard laboratory PPE including gloves, lab coat, and safety glasses.Impermeable gloves, lab coat, and goggles are required.[7]

Always consult the Safety Data Sheet (SDS) for each specific reagent before use.

Conclusion

Phenylhydrazine remains the workhorse for general indole synthesis due to its high reactivity and broad applicability. However, for the targeted synthesis of angularly-fused polycyclic aromatic heterocycles, such as benzo[a]carbazoles, biphenyl-2-yl-hydrazine hydrochloride is an indispensable and highly valuable reagent. The steric influence of the ortho-biphenyl group, which may be a disadvantage in some contexts, becomes a powerful tool for directing the cyclization to achieve a specific and complex molecular architecture. The choice between these two reagents, therefore, depends entirely on the desired synthetic outcome.

References

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Biphenyl Hydrazine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise identification of molecular isomers is paramount. Biphenyl hydrazine and its structural isomers—2-biphenylhydrazine, 3-biphenylhydrazine, and 4-biphenylhydrazine—represent a classic analytical challenge. These compounds, while sharing the same molecular formula, exhibit distinct physical, chemical, and biological properties stemming from the varied placement of the hydrazine (-NHNH₂) moiety on the biphenyl scaffold. This guide provides an in-depth, objective comparison of these isomers using fundamental spectroscopic techniques, supported by experimental data and protocols to ensure accurate and reproducible characterization.

The Structural Imperative: Why Isomer Differentiation Matters

The positioning of the hydrazine group dictates the molecule's overall symmetry, steric hindrance, and electronic environment.

  • 2-Biphenylhydrazine (ortho-isomer): Characterized by significant steric hindrance between the hydrazine group and the adjacent phenyl ring. This sterics can force the biphenyl rings out of planarity, disrupting π-conjugation.

  • 3-Biphenylhydrazine (meta-isomer): Exhibits less steric strain compared to the ortho-isomer. The electronic effects of the hydrazine group are primarily inductive.

  • 4-Biphenylhydrazine (para-isomer): A highly symmetrical molecule where the hydrazine group is positioned for maximum electronic interaction (resonance) with the biphenyl π-system, assuming planarity.

These structural nuances are the very features that spectroscopic techniques are designed to probe, allowing for unambiguous differentiation.

Comparative Spectroscopic Analysis

A multi-technique approach is essential for the conclusive identification of biphenyl hydrazine isomers. We will explore the expected and observed differences using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides a detailed map of the proton (¹H) and carbon (¹³C) environments.

Causality in NMR Spectra: The chemical shift (δ) of a nucleus is highly sensitive to the local electron density. Electron-donating groups, like hydrazine, typically shield adjacent nuclei, causing them to resonate at a lower chemical shift (upfield). Conversely, steric compression can cause deshielding (downfield shift). The positional isomerism directly impacts these effects.

  • ¹H NMR Insights:

    • 2-Isomer: The protons on the phenyl ring directly attached to the hydrazine will be influenced by its electron-donating nature. However, the most telling signals are from the ortho-protons of the second phenyl ring. These protons are spatially close to the hydrazine group, leading to significant deshielding and a downfield shift due to steric hindrance. The NH and NH₂ protons will appear as broad singlets, with their chemical shifts being solvent-dependent.

    • 3-Isomer: The spectrum will be more complex due to the lower symmetry. The protons on both rings will exhibit distinct splitting patterns without the pronounced steric deshielding seen in the 2-isomer.

    • 4-Isomer: Due to its symmetry, this isomer will present the simplest spectrum. The protons on the substituted ring will show a characteristic AA'BB' system (two doublets). The protons on the unsubstituted ring will appear as a multiplet, similar to that of biphenyl itself.

  • ¹³C NMR Insights:

    • The carbon atom directly bonded to the hydrazine group (C-X) will be significantly shielded in all isomers, appearing at a lower chemical shift compared to the corresponding carbon in biphenyl.

    • The degree of shielding and the shifts of other carbons will vary predictably. In the 4-isomer, the resonance effect will be most pronounced, influencing the chemical shifts of the entire substituted ring. In the 2-isomer, steric effects will also play a crucial role in determining the carbon shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Vibrational Fingerprint

FT-IR spectroscopy probes the vibrational modes of a molecule. The N-H bonds of the hydrazine group provide a diagnostic window.

Causality in FT-IR Spectra: The frequency of N-H stretching vibrations is sensitive to hydrogen bonding. Intramolecular hydrogen bonding, possible in the 2-isomer, can lead to broader and red-shifted (lower wavenumber) absorption bands compared to the sharper, higher-wavenumber bands expected for the 3- and 4-isomers where intermolecular hydrogen bonding dominates in the solid state.

  • Key Vibrational Modes:

    • N-H Stretching: Expect two distinct bands in the 3200-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches of the -NH₂ group. The -NH- stretch will also appear in this region. The 2-isomer may show broader, lower-frequency bands due to potential intramolecular H-bonding.

    • N-H Bending (Scissoring): A characteristic band around 1600-1630 cm⁻¹ is expected for the -NH₂ group.

    • Aromatic C-H Stretching: Sharp bands above 3000 cm⁻¹.

    • Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in aromatic systems.

Causality in UV-Vis Spectra: The extent of π-conjugation is a key determinant of the wavelength of maximum absorbance (λ_max). Greater conjugation lowers the energy gap for the π → π* transition, resulting in a bathochromic (red) shift to a longer λ_max.[1]

  • Expected Absorption Patterns:

    • Biphenyl itself exhibits a strong conjugation band (K-band) around 250 nm.[2]

    • 4-Isomer: The hydrazine group, being an auxochrome, will extend the conjugation of the biphenyl system. This is expected to cause a significant bathochromic shift and an increase in molar absorptivity (hyperchromic effect) compared to biphenyl.

    • 2-Isomer: Steric hindrance between the ortho-substituent and the adjacent ring forces the phenyl rings to twist out of planarity.[3] This steric inhibition of resonance disrupts π-conjugation, leading to a hypsochromic (blue) shift and a decrease in intensity (hypochromic effect) compared to the 4-isomer. The spectrum of the 2-isomer might more closely resemble that of a substituted benzene rather than a fully conjugated biphenyl system.[3]

    • 3-Isomer: The electronic effect is less pronounced than in the 4-isomer, resulting in a λ_max that is likely intermediate between the 2- and 4-isomers.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight (from the molecular ion, M⁺•) and the fragmentation pathways of a molecule. While all isomers have the same molecular weight, their fragmentation patterns can differ.

Causality in Fragmentation: The stability of the resulting fragments governs the fragmentation pathways. The position of the substituent can influence which bonds are cleaved and the relative abundance of the resulting ions.

  • Key Fragmentation Pathways:

    • Molecular Ion (M⁺•): All isomers should show a prominent molecular ion peak at m/z 184.

    • Loss of Hydrazine Moieties: Common fragmentation may involve the cleavage of the N-N bond or the C-N bond. Loss of •NH₂ (m/z 16) or •NHNH₂ (m/z 31) fragments could be observed.

    • Biphenyl Cation Radical: A significant peak at m/z 154, corresponding to the biphenyl cation radical, is expected after the loss of the hydrazine group.

    • Positional Effects: The relative intensities of fragment ions may differ. For instance, studies on substituted biphenyls have shown that the fragmentation pattern can depend on the position of the substituent (ortho vs. meta/para).[4][5] The ortho-isomer might exhibit unique fragmentation pathways due to "ortho-effects," where the proximity of the substituent to the biphenyl linkage facilitates specific rearrangements.

Data Summary for Isomer Differentiation

Spectroscopic Technique2-Biphenylhydrazine (ortho)3-Biphenylhydrazine (meta)4-Biphenylhydrazine (para)
¹H NMR Complex spectrum; deshielded protons on the second ring due to steric effects.Asymmetric, complex spectrum.Highly symmetric spectrum; characteristic AA'BB' pattern for the substituted ring.
FT-IR (N-H Stretch) Potentially broader, red-shifted bands due to intramolecular H-bonding.Sharper bands, typical of intermolecular H-bonding.Sharper bands, typical of intermolecular H-bonding.
UV-Vis (λ_max) Hypsochromic shift (shorter λ) compared to 4-isomer due to steric hindrance.Intermediate λ_max.Bathochromic shift (longer λ) due to extended conjugation.
Mass Spec. (Fragments) M⁺• at m/z 184. Potential for unique fragments due to ortho-effects.M⁺• at m/z 184. Fragmentation pattern may be similar to 4-isomer.M⁺• at m/z 184. Dominated by fragments from the stable biphenyl cation.

Integrated Spectroscopic Analysis Workflow

For robust and confident identification, data from these techniques should be integrated. A logical workflow ensures that each piece of spectroscopic evidence is used to build a conclusive structural assignment.

G cluster_0 Initial Analysis cluster_1 Primary Differentiation cluster_2 Confirmation Unknown Unknown Biphenyl Hydrazine Isomer MS Mass Spectrometry (MS) Unknown->MS MW Molecular Weight Confirmed? (m/z = 184) MS->MW UVVis UV-Vis Spectroscopy MW->UVVis Yes NMR 1H NMR Spectroscopy MW->NMR Yes Isomer_2 Identified: 2-Biphenylhydrazine Isomer_3 Identified: 3-Biphenylhydrazine Isomer_4 Identified: 4-Biphenylhydrazine Conjugation Extended Conjugation? UVVis->Conjugation Symmetry Symmetric Spectrum? NMR->Symmetry Conjugation->NMR No (Short λmax) Conjugation->Isomer_4 Yes (Long λmax) FTIR FT-IR Spectroscopy Symmetry->FTIR No Symmetry->Isomer_4 Yes H_Bonding Intramolecular H-Bonding? FTIR->H_Bonding H_Bonding->Isomer_2 Yes (Broad N-H) H_Bonding->Isomer_3 No (Sharp N-H)

Caption: Integrated workflow for biphenyl hydrazine isomer identification.

Experimental Protocols

The validity of any spectroscopic data hinges on meticulous experimental execution. The following are self-validating protocols for the analysis of biphenyl hydrazine isomers.

Protocol 1: NMR Sample Preparation and Acquisition
  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons (-NH, -NH₂) as it can slow down the exchange rate.

  • Sample Preparation: Accurately weigh ~5-10 mg of the isomer and dissolve it in ~0.6 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data using appropriate software. Perform Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

Protocol 2: FT-IR Sample Preparation and Acquisition (KBr Pellet)
  • Sample Preparation: Grind a small amount (~1-2 mg) of the solid isomer with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Background Correction: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire a background spectrum of the empty sample compartment.

  • Sample Acquisition: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them across the different isomers.

Protocol 3: UV-Vis Sample Preparation and Acquisition
  • Solvent Selection: Use a UV-grade solvent that does not absorb in the region of interest (e.g., ethanol, methanol, or cyclohexane).

  • Stock Solution: Prepare a stock solution of the isomer of a known concentration (e.g., 1 mg/mL).

  • Working Solution: Prepare a dilute working solution from the stock solution to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).

  • Sample Acquisition: Replace the blank with the sample cuvette and scan the absorbance from approximately 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and note the absorbance value.

Conclusion

The unambiguous identification of biphenyl hydrazine isomers is a task readily achievable through the systematic application of standard spectroscopic techniques. NMR spectroscopy provides the most definitive data through the analysis of chemical shifts and coupling patterns, which are directly influenced by the isomer's unique electronic and steric environment. However, FT-IR and UV-Vis spectroscopy offer rapid, complementary, and powerful confirmatory evidence based on vibrational modes and electronic conjugation, respectively. By integrating the data from these methods, researchers can confidently elucidate the correct isomeric structure, a critical step in ensuring the quality, safety, and efficacy of developmental compounds.

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A Comparative Guide to the Biological Activity of Biphenyl-2-YL-hydrazine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activities of biphenyl-2-yl-hydrazine hydrochloride analogs, offering valuable insights for researchers, scientists, and drug development professionals. By synthesizing data from multiple studies, this document aims to elucidate the therapeutic potential of this class of compounds, with a focus on their antimicrobial and anticancer properties. This guide is designed with full editorial control to present the information in a logical and technically accurate manner, grounded in scientific literature.

Introduction: The Therapeutic Potential of Biphenyl-Hydrazine Scaffolds

The biphenyl moiety is a privileged scaffold in medicinal chemistry, known to be a key structural component in a variety of biologically active compounds.[1][2] When coupled with a hydrazine or hydrazone functionality, the resulting molecules often exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.[3][4][5][6] The hydrazine group, with its reactive nitrogen atoms, can act as a versatile linker and participate in crucial interactions with biological targets.[4] This guide focuses specifically on analogs of biphenyl-2-yl-hydrazine, exploring how structural modifications to this core influence its biological profile.

Comparative Analysis of Biological Activities

Antimicrobial Activity

Hydrazide-hydrazones are a well-established class of antimicrobial agents.[7][8][9] The presence of the azomethine group (–NH–N=CH–) is often crucial for their biological activity.[10] The following table summarizes the minimum inhibitory concentration (MIC) values for a series of biphenyl-4-carboxylic acid hydrazide-hydrazones, which can serve as a valuable reference for understanding the potential of the biphenyl-hydrazine scaffold.[3]

Table 1: Antimicrobial Activity of Biphenyl-4-Carboxylic Acid Hydrazide-Hydrazone Analogs (MIC in µg/mL) [3]

Compound IDR-groupE. coliP. aeruginosaB. subtilisS. aureusC. albicansA. niger
IVa H>25>25>25>256.256.25
IVb 4-NO₂6.2512.512.56.2512.512.5
IVc 2-Cl12.512.56.256.25>25>25
IVd 4-Cl6.256.2512.512.5>25>25
IVe 4-Br12.56.256.2512.5>25>25
IVf 2-OH>25>25>25>2512.512.5
IVg 4-OH>25>25>25>256.2512.5
Ciprofloxacin -0.250.50.50.5--
Fluconazole -----12

Data synthesized from a study on biphenyl-4-carboxylic acid hydrazide-hydrazones.[3] Direct extrapolation to biphenyl-2-yl-hydrazine analogs should be done with caution.

Anticancer Activity

Biphenyl-hydrazine derivatives have also demonstrated promising anticancer activity.[4][11][12] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key metric of potency. The following table presents IC₅₀ values for a series of novel tetracaine derivatives bearing a hydrazide-hydrazone moiety, highlighting the potential of this chemical class.[11]

Table 2: Anticancer Activity of Tetracaine Hydrazide-Hydrazone Analogs (IC₅₀ in µM) [11]

Compound IDColo-205 (Colon Cancer)HepG2 (Liver Cancer)
2f 50.0>100
2k >10030.5
2m 20.5>100
2p >10035.9
2s >10020.8
Doxorubicin 1.20.8

Data from a study on tetracaine hydrazide-hydrazones.[11] These compounds share the hydrazone linkage with the target class of molecules.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related compounds, several structure-activity relationships can be inferred, which may guide the design of novel biphenyl-2-yl-hydrazine analogs:

  • Influence of Substituents on the Phenyl Ring: The presence of electron-withdrawing groups, such as nitro (-NO₂) and halogen (-Cl, -Br), on the phenyl ring of biphenyl-hydrazones appears to enhance antimicrobial activity.[3][8]

  • Role of the Hydrazone Moiety: The hydrazone linkage is a critical pharmacophore for both antimicrobial and anticancer activities.[7][11] Modifications of this group can significantly impact biological efficacy.

  • Impact of Lipophilicity: The overall lipophilicity of the molecule can influence its ability to penetrate cell membranes and interact with intracellular targets.

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. The following are standard methodologies for assessing the antimicrobial and anticancer activities of novel compounds.

Protocol for Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol is based on the broth microdilution method.[7]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds

  • Bacterial and/or fungal strains

  • Nutrient broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate microtiter plate wells A->C B Prepare serial dilutions of test compounds B->C D Incubate under appropriate conditions C->D E Visually or spectrophotometrically assess growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol for Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Test compounds

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Treat cells with test compounds B->C D Incubate for desired time C->D E Add MTT solution and incubate D->E F Add solubilization solution E->F G Measure absorbance F->G H Calculate IC50 value G->H

Caption: Workflow for MTT Cytotoxicity Assay.

Hypothesized Mechanism of Action

The precise mechanism of action for biphenyl-hydrazine analogs is likely multifaceted and dependent on the specific biological activity.

  • Antimicrobial Action: It is hypothesized that these compounds may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.[4] The hydrazone moiety can chelate with metal ions that are essential for microbial enzyme function.

  • Anticancer Action: In cancer cells, biphenyl-hydrazine derivatives may induce apoptosis (programmed cell death) by activating caspase pathways or by arresting the cell cycle at different phases.[11][12]

Hypothesized Anticancer Signaling Pathway

Anticancer_Pathway Compound Biphenyl-Hydrazine Analog Cell Cancer Cell Compound->Cell Pathway Signaling Pathway Modulation Cell->Pathway Apoptosis Apoptosis Induction Pathway->Apoptosis CellCycleArrest Cell Cycle Arrest Pathway->CellCycleArrest CellDeath Cell Death Apoptosis->CellDeath CellCycleArrest->CellDeath

Caption: Hypothesized mechanism of anticancer activity.

Conclusion and Future Directions

Biphenyl-2-yl-hydrazine hydrochloride analogs represent a promising class of compounds with potential antimicrobial and anticancer activities. This guide has synthesized available data on related structures to provide a comparative overview of their biological activities and to outline standard experimental protocols for their evaluation.

Future research should focus on the systematic synthesis and biological screening of a focused library of biphenyl-2-yl-hydrazine analogs to establish clear structure-activity relationships. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways involved in their biological effects. Such efforts will be crucial for the rational design and development of novel therapeutic agents based on this versatile chemical scaffold.

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A Comparative Guide to Establishing Reference Standards for Biphenyl-2-YL-hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and analytical chemistry, the establishment of well-characterized reference standards is a cornerstone of accuracy, reproducibility, and regulatory compliance. This guide provides an in-depth technical comparison for establishing Biphenyl-2-YL-hydrazine hydrochloride as a reference standard, contrasting its properties and analytical behavior with its positional isomers, Biphenyl-3-YL-hydrazine hydrochloride and Biphenyl-4-YL-hydrazine hydrochloride. By delving into the causality behind experimental choices and presenting a framework for a self-validating system, this document serves as a practical resource for scientists in the field.

Introduction: The Critical Role of Reference Standards

A reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis.[1] Its primary purpose is to ensure the accuracy and reliability of analytical results, forming an integral part of pharmacopoeial testing and pharmaceutical quality control.[2] For a compound like Biphenyl-2-YL-hydrazine hydrochloride, which serves as a key building block in the synthesis of biologically active molecules, a robust reference standard is indispensable for identity confirmation, purity assessment, and assay of finished products.[1]

This guide will navigate the multifaceted process of establishing such a standard, from initial characterization to a comparative analysis with its isomers, providing the scientific rationale behind the recommended analytical workflows.

Physicochemical Characterization: A Comparative Overview

The first step in establishing a reference standard is a thorough characterization of its physicochemical properties. These properties not only confirm the identity and purity of the candidate material but also provide insights into its stability and handling requirements. Biphenyl-2-YL-hydrazine hydrochloride and its isomers, while sharing the same molecular formula and weight, exhibit distinct properties due to the different substitution patterns on the biphenyl ring.

The position of the hydrazine group influences intermolecular interactions, which in turn affects properties like melting point and solubility.[3] While specific experimental data for the 2-isomer is not widely available in public literature, we can infer its likely properties based on the known data for the 3- and 4-isomers and general principles of chemical isomerism.

Table 1: Comparative Physicochemical Properties of Biphenyl Hydrazine Hydrochloride Isomers

PropertyBiphenyl-2-YL-hydrazine hydrochlorideBiphenyl-3-YL-hydrazine hydrochlorideBiphenyl-4-YL-hydrazine hydrochloride
Appearance White to off-white solid (Expected)White to off-white solid[4]Off-white or beige solid[5]
Molecular Formula C₁₂H₁₃ClN₂C₁₂H₁₂N₂·HCl[4]C₁₂H₁₂N₂·HCl[5]
Molecular Weight 220.70 g/mol 220.7 g/mol [4]220.7 g/mol [5]
Solubility Soluble in polar solvents like water and alcohols (Expected)[6]Soluble in common solvents[4]Soluble in polar solvents such as water and alcohols[6]
Storage Conditions 0-8 °C (Recommended)0-8 °C[4]0-8 °C[5]

Note: The data for the 2-isomer is based on expectations derived from the properties of its isomers and general chemical principles due to the limited availability of specific experimental data in the public domain.

Analytical Workflow for Characterization and Comparison

A multi-tiered analytical approach is essential to comprehensively characterize a reference standard and compare it with potential alternatives. The following workflow outlines the key techniques and the rationale for their inclusion.

Caption: Workflow for the characterization and establishment of a chemical reference standard.

Identity Confirmation

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure of a compound. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide a unique fingerprint of the molecule, allowing for unambiguous identification and differentiation from its isomers.

  • Experimental Protocol (¹H NMR):

    • Sample Preparation: Dissolve 5-10 mg of the Biphenyl-2-YL-hydrazine hydrochloride candidate material in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters: Acquire the spectrum at 25 °C. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

3.1.2. Mass Spectrometry (MS)

  • Rationale: MS provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

  • Experimental Protocol (LC-MS):

    • Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

    • Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode.

    • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).

    • Data Analysis: Look for the protonated molecular ion [M+H]⁺ corresponding to the free base of Biphenyl-2-YL-hydrazine. The fragmentation pattern can also be analyzed to confirm the structure.

Purity and Impurity Profiling

3.2.1. High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC with UV or Diode Array Detection (DAD) is the workhorse technique for assessing the purity of a reference standard and for separating it from its isomers and other related impurities. The choice of stationary phase is critical for achieving the desired separation. Aromatic stationary phases, such as biphenyl or phenyl-hexyl columns, can offer enhanced selectivity for aromatic compounds through π-π interactions.[7]

  • Experimental Protocol (Purity Assay):

    • Column: A biphenyl or C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

    • Sample Preparation: Prepare a solution of the candidate material in the mobile phase at a concentration of approximately 1 mg/mL.

    • Data Analysis: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Rationale: GC-MS is particularly useful for detecting volatile and semi-volatile impurities. For non-volatile compounds like hydrazine salts, derivatization is often necessary to improve their volatility and chromatographic behavior.

  • Experimental Protocol (for potential volatile impurities):

    • Derivatization: React the sample with a derivatizing agent such as acetone to form the more volatile hydrazone.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A suitable temperature gradient to separate the derivatized analyte from any impurities.

    • Detection: Mass spectrometry in full scan or selected ion monitoring (SIM) mode.

Comparison with Alternatives: The Biphenyl Hydrazine Isomers

A key aspect of establishing a reference standard is to understand its performance relative to closely related compounds that could be potential impurities or alternative standards. In this case, the 3- and 4-isomers of Biphenyl-hydrazine hydrochloride are the most relevant comparators.

Table 2: Analytical Performance Comparison of Biphenyl Hydrazine Hydrochloride Isomers

ParameterBiphenyl-2-YL-hydrazine hydrochlorideBiphenyl-3-YL-hydrazine hydrochlorideBiphenyl-4-YL-hydrazine hydrochlorideRationale for Performance Differences
Chromatographic Retention (RP-HPLC) Expected to have a distinct retention time from its isomers.Will have a different retention time due to polarity differences.Will have a different retention time.The position of the polar hydrazine group affects the overall polarity of the molecule, leading to different interactions with the stationary phase.
Spectroscopic Differentiation (NMR) Unique set of chemical shifts and coupling patterns.Distinct NMR spectrum.Distinct and more symmetrical NMR spectrum.The electronic environment of each proton and carbon is unique for each isomer, resulting in different NMR spectra.
Mass Spectrometric Fragmentation Characteristic fragmentation pattern.May show similar major fragments but with different relative intensities.May show similar major fragments but with different relative intensities.While the molecular ion will be the same, the stability of the fragments can differ based on the substitution pattern.
Potential for Atropisomerism High, due to steric hindrance to rotation around the C-C single bond.Low.Low.The ortho-substitution in the 2-isomer can create a significant energy barrier to rotation, potentially leading to stable atropisomers.

Atropisomerism in Biphenyl-2-YL-hydrazine hydrochloride: The ortho-substitution of the hydrazine group in the 2-isomer introduces steric hindrance that can restrict rotation around the single bond connecting the two phenyl rings. This can lead to the existence of stable, non-interconverting rotational isomers known as atropisomers. This is a critical consideration when establishing a reference standard, as the presence of multiple atropisomers could complicate analytical methods and would need to be characterized and controlled.

Caption: Potential for atropisomerism in Biphenyl-2-YL-hydrazine due to restricted rotation.

Establishing a Self-Validating System: Acceptance Criteria

The trustworthiness of a reference standard is established through a rigorous validation process that demonstrates its suitability for its intended purpose. This involves defining clear acceptance criteria for the analytical procedures used for its characterization. These criteria should be based on established guidelines from bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Table 3: Recommended Acceptance Criteria for Reference Standard Qualification

Analytical ParameterTest MethodRecommended Acceptance CriteriaReference
Identity NMR, MS, FTIRSpectral data must be consistent with the proposed structure.
Purity (Chromatographic) HPLC-UV/DADPurity ≥ 99.5% (area percent)[2]
Assay (Potency) Mass Balance or qNMR99.0% - 101.0% (on an anhydrous basis)
Water Content Karl Fischer Titration≤ 0.5%
Residual Solvents GC-HSComply with ICH Q3C limits.
Inorganic Impurities Residue on Ignition≤ 0.1%

The validation of the analytical procedures themselves should follow the principles outlined in ICH Q2(R1), covering parameters such as accuracy, precision (repeatability and intermediate precision), specificity, detection limit, quantitation limit, linearity, and range.

Conclusion

Establishing a reference standard for Biphenyl-2-YL-hydrazine hydrochloride is a meticulous process that demands a comprehensive analytical strategy and a deep understanding of its chemical properties in comparison to its isomers. This guide has outlined a robust framework for the characterization, comparison, and validation of this important chemical entity. By adhering to the principles of scientific integrity, employing orthogonal analytical techniques, and establishing a self-validating system with clear acceptance criteria, researchers and drug development professionals can ensure the quality and reliability of their analytical data, ultimately contributing to the development of safe and effective medicines. The potential for atropisomerism in the 2-isomer highlights the importance of a thorough structural elucidation and may necessitate the use of specialized analytical techniques to resolve and quantify these forms if present.

References

  • U.S. Food and Drug Administration. (2018). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • PubChem. Biphenyl. National Center for Biotechnology Information. [Link]

  • Nacalai Tesque. Comparison of biphenyl and other aromatic stationary phases. [Link][7]

  • PubChem. Hydrazine, (4-biphenylyl)-, hydrochloride. National Center for Biotechnology Information. [Link]

  • World Health Organization. (2010). General guidelines for the establishment, maintenance and distribution of chemical reference substances (TRS 943, Annex 3). [Link][2]

  • ResolveMass Laboratories Inc. Choosing Reference Standards for API or Impurity. [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link][8]

  • Ang-Chen, K. C., et al. (2012). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS journal, 14(2), 346–353. [Link]

Sources

A Guide to Inter-Laboratory Comparison of Biphenyl-2-YL-hydrazine Hydrochloride Analysis: Establishing Robust and Reliable Analytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity and precise quantification of reagents and intermediates are paramount. Biphenyl-2-yl-hydrazine hydrochloride, a key building block in the synthesis of various biologically active molecules, is no exception.[1][2] Its structural integrity directly impacts the safety and efficacy of the final products. Therefore, establishing a robust, reliable, and reproducible analytical method for its characterization is a critical, non-negotiable step for quality control and regulatory compliance.

This guide outlines a framework for conducting a comprehensive inter-laboratory comparison of analytical methods for Biphenyl-2-yl-hydrazine hydrochloride. The objective is to identify the most suitable analytical technique and to establish a harmonized protocol that can be implemented across different laboratories to ensure consistent and accurate results. We will explore two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with derivatization, providing a detailed rationale for their selection and a roadmap for their comparative evaluation.

The Imperative for Inter-Laboratory Comparison

Method validation within a single laboratory is a fundamental requirement.[3][4] However, an inter-laboratory comparison, also known as a round-robin study, provides a more rigorous assessment of a method's reproducibility and robustness. By involving multiple laboratories, each with its own set of instruments, analysts, and environmental conditions, we can uncover potential sources of variability that might be missed in a single-lab study. This is particularly crucial for methods intended for widespread use in a globalized supply chain. The successful outcome of such a study provides a high degree of confidence in the analytical method's fitness for its intended purpose.[5]

Proposed Analytical Methodologies for Comparison

Based on the chemical nature of hydrazine derivatives, two principal analytical techniques are proposed for this inter-laboratory study: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization.[6][7][8]

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds. For Biphenyl-2-yl-hydrazine hydrochloride, which possesses chromophores, UV detection is a straightforward and sensitive approach. The hydrochloride salt form ensures aqueous solubility, making it amenable to reversed-phase conditions.

Causality Behind Experimental Choices:

  • Reversed-Phase Column (C18): A C18 column is selected for its hydrophobicity, which will provide good retention and separation of the biphenyl moiety from potential impurities.

  • Mobile Phase: An acidic mobile phase (e.g., using phosphoric acid or formic acid) is proposed to suppress the ionization of the hydrazine group, leading to better peak shape and reproducibility.

  • UV Detection: The biphenyl ring system provides strong UV absorbance, allowing for sensitive detection. A diode-array detector (DAD) is recommended to assess peak purity.[9]

2. Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization:

Gas chromatography offers high efficiency and is particularly useful for volatile and thermally stable compounds. However, hydrazines are polar and prone to adsorption and degradation at high temperatures, necessitating a derivatization step to improve their volatility and thermal stability.[6][10]

Causality Behind Experimental Choices:

  • Derivatization: Derivatization with an aldehyde or ketone (e.g., acetone or pentafluorobenzaldehyde) is a common and effective strategy for hydrazines.[10][11] This reaction forms a stable, less polar, and more volatile hydrazone that is amenable to GC analysis.

  • GC-FID: A Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds, providing a response that is proportional to the mass of carbon, making it suitable for quantification.

  • Capillary Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is proposed to achieve efficient separation of the derivatized analyte from derivatizing agent and potential by-products.[6]

Inter-Laboratory Study Design

The following diagram illustrates the proposed workflow for the inter-laboratory comparison study:

Inter_Laboratory_Study_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Method Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives & Protocols P2 Select Participating Laboratories P1->P2 P3 Prepare & Distribute Standardized Samples & Reagents P2->P3 E1 Lab 1: HPLC & GC Analysis P3->E1 E2 Lab 2: HPLC & GC Analysis P3->E2 E3 Lab 'n': HPLC & GC Analysis P3->E3 E_dots ... A1 Collect & Tabulate Raw Data E1->A1 E2->A1 E3->A1 A2 Statistical Analysis (Accuracy, Precision, Linearity) A1->A2 A3 Identify Outliers & Sources of Variability A2->A3 A4 Final Report & Method Harmonization A3->A4 HPLC_Workflow prep Solution Preparation (Mobile Phase, Standard, Sample) hplc HPLC System (C18 Column, Gradient Elution) prep->hplc inject Injection (10 µL) hplc->inject detect UV Detection (230 nm) inject->detect data Data Acquisition & Analysis detect->data GC_Workflow prep Solution Preparation (Stock Solutions) deriv Derivatization (with Acetone) prep->deriv extract Liquid-Liquid Extraction (with Dichloromethane) deriv->extract gc GC-FID System extract->gc inject Injection (1 µL) gc->inject data Data Acquisition & Analysis inject->data

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Biphenyl-2-YL-hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of Biphenyl-2-YL-hydrazine hydrochloride, a compound demanding meticulous handling due to its inherent hazardous properties. While specific disposal protocols for every chemical are not always explicitly published, a thorough understanding of its chemical family, potential hazards, and regulatory frameworks allows us to establish a robust and safe disposal plan.

This document is structured to provide a clear, step-by-step methodology, grounded in scientific principles and regulatory compliance, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Assessment: Understanding the Risks

Based on available data for these related compounds, Biphenyl-2-YL-hydrazine hydrochloride should be handled as a substance that is:

  • Acutely Toxic : Toxic if swallowed, in contact with skin, or if inhaled.[1][2]

  • A Skin and Eye Irritant : Causes skin irritation and serious eye irritation.[1][3][4]

  • A Potential Carcinogen and Mutagen : May cause cancer and is suspected of causing genetic defects.[1][3][5]

  • A Skin Sensitizer : May cause an allergic skin reaction.[1][5]

  • Environmentally Hazardous : Very toxic to aquatic life.[1][3]

Given these significant hazards, it is imperative that Biphenyl-2-YL-hydrazine hydrochloride be managed as a hazardous waste throughout its lifecycle in the laboratory.

Hazard Summary Table
Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if ingested, absorbed through the skin, or inhaled.Ingestion, Skin Contact, Inhalation
Skin Corrosion/Irritation Causes skin irritation upon contact.Skin Contact
Serious Eye Damage/Irritation Causes serious eye irritation.Eye Contact
Respiratory/Skin Sensitization May cause an allergic skin reaction.Skin Contact
Germ Cell Mutagenicity Suspected of causing genetic defects.Ingestion, Inhalation, Skin Contact
Carcinogenicity May cause cancer.[1][3][5]Ingestion, Inhalation, Skin Contact
Specific Target Organ Toxicity Causes damage to organs through prolonged or repeated exposure.[1][5]Ingestion, Inhalation, Skin Contact
Hazardous to the Aquatic Environment Very toxic to aquatic life.[1][3]Environmental Release

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Biphenyl-2-YL-hydrazine hydrochloride for any purpose, including disposal preparation, the following minimum PPE must be worn:

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use and discard them after handling the compound.

  • Eye Protection : Safety glasses with side shields or chemical splash goggles are mandatory.

  • Skin and Body Protection : A lab coat must be worn. For larger quantities or when there is a risk of splashing, consider an apron or chemical-resistant suit.

  • Respiratory Protection : All handling of this compound should be done within a certified chemical fume hood to avoid inhalation of dust or vapors.[2][6]

Disposal Workflow: A Step-by-Step Protocol

The disposal of Biphenyl-2-YL-hydrazine hydrochloride must be conducted in strict accordance with local, state, and federal regulations.[3] The following workflow provides a general procedure that should be adapted to your institution's specific hazardous waste management plan.

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste : All Biphenyl-2-YL-hydrazine hydrochloride waste, including pure compound, solutions, and contaminated materials (e.g., gloves, weigh boats, paper towels), must be treated as hazardous waste.

  • Segregate Waste Streams :

    • Solid Waste : Collect unadulterated solid Biphenyl-2-YL-hydrazine hydrochloride and contaminated disposable lab supplies in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste : Collect solutions containing Biphenyl-2-YL-hydrazine hydrochloride in a separate, compatible, and clearly labeled liquid hazardous waste container.

    • Avoid Mixing : Do not mix Biphenyl-2-YL-hydrazine hydrochloride waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Incompatible mixtures can lead to dangerous reactions.

Step 2: Waste Containerization and Labeling
  • Select Appropriate Containers :

    • Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

    • For solids, a wide-mouth plastic or glass jar is suitable.

    • For liquids, use a glass or polyethylene bottle.

  • Labeling :

    • All waste containers must be labeled with the words "Hazardous Waste."[6]

    • The label must clearly identify the contents, including the full chemical name: "Biphenyl-2-YL-hydrazine hydrochloride."

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date when the waste was first added to the container.

    • List all associated hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard").

Step 3: On-Site Accumulation and Storage
  • Storage Location : Store hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • Secondary Containment : Place waste containers in a secondary containment bin to prevent the spread of material in case of a leak.

  • Keep Containers Closed : Waste containers must be kept securely closed at all times, except when adding waste.

  • Regular Inspections : Periodically inspect the waste containers for any signs of degradation, leaks, or spills.

Step 4: Arranging for Disposal
  • Contact EHS : Once the waste container is full or has reached the designated accumulation time limit set by your institution, contact your Environmental Health and Safety (EHS) department to arrange for a pickup.[6]

  • Licensed Waste Carriers : Your institution's EHS department will work with licensed hazardous waste disposal contractors to ensure the waste is transported and disposed of in compliance with all regulatory requirements.[4]

Disposal Decision Workflow

A Generate Biphenyl-2-YL-hydrazine hydrochloride Waste B Is the waste solid or liquid? A->B C Solid Waste Container (Labeled 'Hazardous Waste') B->C Solid D Liquid Waste Container (Labeled 'Hazardous Waste') B->D Liquid E Collect in designated, segregated container C->E D->E F Store in Satellite Accumulation Area E->F G Is container full or accumulation time limit reached? F->G G->F No H Contact Environmental Health & Safety (EHS) G->H Yes I EHS arranges for pickup by licensed waste carrier H->I J Final Disposal at a TSDF Facility I->J

Caption: Decision workflow for the proper disposal of Biphenyl-2-YL-hydrazine hydrochloride waste.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert :

    • Alert personnel in the immediate vicinity and evacuate the area.

    • If the spill is large or you are unsure how to handle it, contact your institution's EHS or emergency response team immediately.[6]

  • Control the Source : If it is safe to do so, stop the source of the spill.

  • Containment :

    • For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical spill kit to contain the spill.[4]

    • Do not use combustible materials like paper towels to absorb the spill.

  • Cleanup :

    • Wearing appropriate PPE, carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution as recommended by your EHS department.

  • Reporting : Report all spills to your laboratory supervisor and EHS department, regardless of the size.

Regulatory Framework

The disposal of Biphenyl-2-YL-hydrazine hydrochloride is governed by several federal and state regulations. Key among these are:

  • Resource Conservation and Recovery Act (RCRA) : Administered by the U.S. Environmental Protection Agency (EPA), RCRA provides a comprehensive framework for the management of hazardous waste from "cradle to grave."[7][8]

  • Occupational Safety and Health Administration (OSHA) : OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450), dictate safe handling practices, employee training, and hazard communication.[3][9]

It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with these and any other applicable regulations.[10]

By adhering to the procedures outlined in this guide, you can ensure the safe and compliant disposal of Biphenyl-2-YL-hydrazine hydrochloride, thereby protecting yourself, your colleagues, and the environment.

References

  • Loba Chemie. (2021, November 24). PHENYL HYDRAZINE HYDROCHLORIDE AR Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]

  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 17). Phenylhydrazine SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Carcinogens - Standards. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • Triumvirate Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from [Link]

  • Regulations.gov. (n.d.). Guidelines for the laboratory use of chemical carcinogens. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2017, October). Toxics Release Inventory (TRI) Basis of OSHA Carcinogens. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Biphenyl-2-YL-hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Biphenyl-2-YL-hydrazine hydrochloride. The following procedural guidance is designed to establish a self-validating system of safety, ensuring that every step is grounded in established protocols and a deep understanding of the chemical's hazardous nature.

Understanding the Hazard: A Profile of Biphenyl-2-YL-hydrazine hydrochloride

Biphenyl-2-YL-hydrazine hydrochloride is a chemical that demands rigorous safety protocols due to its structural similarity to other hazardous hydrazine derivatives. While specific toxicological data for this compound is limited, the known hazards of analogous compounds, such as phenylhydrazine hydrochloride, provide a strong basis for a cautious approach.[1][2] This substance should be treated as highly toxic and a potential carcinogen.

Key Hazards:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][3]

  • Skin and Eye Damage: Causes skin irritation and serious eye irritation.[1][2]

  • Sensitization: May cause an allergic skin reaction.[1][2]

  • Long-Term Effects: Suspected of causing genetic defects and cancer.[1][2][3] It may also cause damage to organs through prolonged or repeated exposure.[1][3]

  • Environmental Hazard: Very toxic to aquatic life.[1][2]

Hazard Classification Category Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 3H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[1]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects[1]
CarcinogenicityCategory 1B/2H350/H351: May cause/Suspected of causing cancer[1][3]
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs through prolonged or repeated exposure[1]
Hazardous to the Aquatic EnvironmentAcute 1H400: Very toxic to aquatic life[1]

The Hierarchy of Controls: Beyond PPE

Before detailing personal protective equipment, it is crucial to recognize that PPE is the last line of defense. The primary methods for ensuring safety involve engineering and administrative controls.

  • Engineering Controls: All work with Biphenyl-2-YL-hydrazine hydrochloride, especially handling the solid powder, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4]

  • Administrative Controls: Access to areas where this chemical is used should be restricted. All personnel must receive documented training on the hazards and safe handling procedures outlined in this guide and the substance's Safety Data Sheet (SDS).[4]

Personal Protective Equipment (PPE): A Detailed Selection Guide

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following recommendations are based on the hazardous properties of hydrazine derivatives.

Hand Protection: Your Primary Barrier

Given that Biphenyl-2-YL-hydrazine hydrochloride is toxic upon skin contact, selecting the correct gloves is paramount.[1][3] The choice of glove material should be based on chemical compatibility and resistance to permeation.

  • Recommended Glove Materials:

    • Butyl Rubber: This is often the material of choice for handling hydrazines due to its high resistance.[5][6]

    • Nitrile Rubber: While offering less protection than butyl rubber, nitrile gloves can be suitable for short-duration tasks.[4][5] A chemical resistance guide for nitrile gloves indicates a breakthrough time of 31 minutes for a 98% hydrazine solution.[7]

    • Neoprene: This is another compatible material for protective clothing against hydrazines.[5]

  • Glove Selection Protocol:

    • Double Gloving: Always wear two pairs of gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

    • Check Integrity: Before use, visually inspect gloves for any signs of degradation, punctures, or tears.

    • Proper Removal: Remove gloves without touching the outer surface with bare skin. Dispose of them immediately in a designated hazardous waste container.

Glove Material Recommendation Justification
Butyl Rubber Excellent High resistance to hydrazines and a wide range of other chemicals.[5][6]
Nitrile Rubber Good (for short-term use) Suitable for brief handling, but be aware of limited breakthrough times.[4][7]
Natural Rubber (Latex) Not Recommended May not provide adequate protection and can cause allergic reactions.[6]
Eye and Face Protection: Shielding from Splashes and Dust

To prevent eye irritation and absorption through mucous membranes, robust eye and face protection is mandatory.[1]

  • Minimum Requirement: Indirect-vented, splash-resistant chemical safety goggles are required at all times.[8]

  • Enhanced Protection: When there is a significant risk of splashing or handling larger quantities, a full-face shield must be worn in addition to safety goggles.[4][5][8]

Respiratory Protection: Preventing Inhalation

Due to its acute inhalation toxicity, respiratory protection is a critical component of safe handling.[1][3]

  • Standard Operations (in a fume hood): For handling small quantities of the solid compound within a certified chemical fume hood, a properly fitted N95, R95, or P95 particulate respirator may be sufficient to protect against aerosolized dust.[9]

  • Operations with Potential for Vapor Exposure or Spills: Cartridge respirators are generally not considered suitable for hydrazines.[10] In situations with poor ventilation, when cleaning up significant spills, or if there is a potential for vapor generation, a supplied-air respirator (SAR) or a self-contained breathing apparatus (SCBA) is required.[10]

The following diagram illustrates the workflow for selecting the appropriate level of respiratory protection.

PPE_Selection_Workflow start Start: Assess Task fume_hood Is the task performed in a certified chemical fume hood? start->fume_hood small_quantities Are you handling small quantities of solid material? fume_hood->small_quantities Yes no_work Do not proceed without engineering controls. fume_hood->no_work No spill_or_vapors Is there a risk of a significant spill or vapor generation? small_quantities->spill_or_vapors Yes n95 Wear a fitted N95/R95/P95 particulate respirator. small_quantities->n95 No spill_or_vapors->n95 No scba Use a Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA). spill_or_vapors->scba Yes

PPE Selection Workflow
Skin and Body Protection: A Final Barrier

A lab coat must be worn when handling this chemical.[4] For procedures with a higher risk of contamination, a chemically resistant apron or a full protective suit should be used.[5] Ensure that clothing is made of a material that does not react with or absorb the chemical. Contaminated clothing should be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[1]

Step-by-Step Protocols for PPE Usage

Donning (Putting On) PPE
  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Respirator: If required, perform a fit check and don your respirator.

  • Goggles/Face Shield: Put on your safety goggles, followed by a face shield if necessary.

  • Gloves: Put on the inner pair of gloves, then the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.

Doffing (Taking Off) PPE
  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do so. Dispose of them in a designated waste container.

  • Face Shield/Goggles: Remove your face shield and goggles from the back to the front.

  • Lab Coat: Remove your lab coat, folding it inward to contain any contamination.

  • Respirator: Remove your respirator.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1]

Emergency Procedures: Immediate Actions

In the event of an exposure, time is of the essence.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove all contaminated clothing. Seek immediate medical attention.[4][11]

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][11] Call a physician immediately.[1]

  • Ingestion: If swallowed, immediately call a doctor or poison center.[1]

  • Spills:

    • Minor Spills: For small spills of solid material, avoid generating dust.[2] Dampen with water before sweeping or vacuuming with a HEPA-filtered vacuum.[2] Place the material in a suitable container for disposal.[2]

    • Major Spills: Evacuate the area immediately and alert emergency responders.[2]

Decontamination and Disposal

All materials contaminated with Biphenyl-2-YL-hydrazine hydrochloride must be treated as hazardous waste.[2]

  • PPE Disposal: All disposable PPE, including gloves, should be placed in a clearly labeled hazardous waste container immediately after use.

  • Chemical Waste: Unused chemical and contaminated materials should be collected in a sealed, properly labeled container for disposal by a certified hazardous waste management company.[2][11] Do not dispose of this chemical down the drain, as it is very toxic to aquatic life.[1][2]

The following decision tree outlines the disposal process for materials potentially contaminated with Biphenyl-2-YL-hydrazine hydrochloride.

Disposal Decision Tree for Contaminated Materials

References

  • Loba Chemie. (2021). Safety Data Sheet: PHENYL HYDRAZINE HYDROCHLORIDE AR. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]

  • Environmental Health & Safety, University of New Mexico. Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

  • Gowda, R., & Sangha, P. (2023). Hydrazine Toxicology. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Wikipedia. Hydrazine. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]

  • Defense Technical Information Center. (1981). Safety and Handling of Hydrazine. Retrieved from [Link]

  • 3M. Respirator Selection Guide. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for 1,2-Diphenylhydrazine. Retrieved from [Link]

  • Becky Aktsiaselts. Chemical Resistance Table for Gloves. Retrieved from [Link]

  • 3M. Respirator Selection Guide. Retrieved from [Link]

  • 3M. (2010). Respirator Selection Guide. Retrieved from [Link]

  • Environmental Health and Safety, University of Iowa. OSHA Glove Selection Chart. Retrieved from [Link]

  • Environment, Health and Safety, University of California, Berkeley. Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

  • Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Defense Technical Information Center. (1980). Test and Evaluation for Chemical Resistance of Gloves Worn for Protection against Exposure to H-70 Hydrazine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.